2,4-Dichloro-5-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,4-dichloro-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCWJHUTTSVCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350803 | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86522-89-6 | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-fluorobenzoic acid (DCFBA), a critical halogenated aromatic carboxylic acid. With CAS Registry Number 86522-89-6, this compound serves as a pivotal intermediate in the synthesis of high-value chemical products.[1] Its strategic importance is most pronounced in the pharmaceutical sector, where it functions as a key building block for potent antibacterial agents, and in the agrochemical industry for the development of modern herbicides and fungicides.[2] This document consolidates essential physicochemical data, details common synthetic routes with an exemplary protocol, explores its reactivity, outlines its primary applications, and provides critical safety and handling information. The content is tailored for researchers, chemists, and procurement managers in the fields of drug discovery, chemical process development, and material science.
Physicochemical Properties and Structural Analysis
The utility of this compound in complex organic synthesis is a direct result of its specific chemical structure and resulting physical properties.
Identification and Nomenclature
Proper identification is crucial for regulatory compliance and scientific accuracy. The compound is most commonly identified by its CAS number.
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 86522-89-6[2][3] |
| Molecular Formula | C₇H₃Cl₂FO₂[2][3][4] |
| Synonyms | Benzoic acid, 2,4-dichloro-5-fluoro-[3] |
Core Physicochemical Data
The physical and chemical parameters of DCFBA are summarized below. These properties influence its reaction conditions, solubility, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 209.00 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 142 - 146 °C | [2][4] |
| Boiling Point (Predicted) | 311.7 ± 37.0 °C at 760 mmHg | [4] |
| pKa (Predicted) | 2.29 ± 0.25 | [5] |
| LogP | 2.83 | [5] |
The acidity of DCFBA, indicated by its low predicted pKa, is significantly influenced by the electron-withdrawing effects of the three halogen substituents. The chlorine and fluorine atoms pull electron density from the benzene ring through the inductive effect, which stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity compared to unsubstituted benzoic acid (pKa = 4.2).[6]
Structural Analysis
The arrangement of the substituents on the benzene ring dictates the compound's reactivity and its utility as a synthetic precursor.
Caption: Chemical structure of this compound.
Spectroscopic Profile
While specific spectra can vary with instrumentation and conditions, the following provides an expert analysis of the expected spectroscopic signatures for DCFBA, essential for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are two aromatic protons. The proton at position C6 (adjacent to the fluorine) will likely appear as a doublet, and the proton at position C3 will also be a doublet. Their chemical shifts would typically be in the 7.5-8.5 ppm range, shifted downfield due to the electron-withdrawing nature of the adjacent halogens and carboxylic acid group. The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its position can be highly variable depending on the solvent and concentration.[7]
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carboxyl carbon (C=O) is the most deshielded, appearing around 165-175 ppm. The six aromatic carbons will appear in the 110-140 ppm range. Carbons directly bonded to the electronegative halogens (C-Cl, C-F) will be shifted further downfield, and their signals may show splitting due to coupling with the fluorine atom.[8]
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the functional groups present. A very broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. C=C stretching bands for the aromatic ring will appear in the 1450-1600 cm⁻¹ region. Strong C-Cl and C-F stretching bands will be visible in the fingerprint region, typically below 1200 cm⁻¹.[9]
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208 (for the most common isotopes ³⁵Cl and ¹⁹F). A characteristic isotopic pattern will be visible for the molecular ion due to the presence of two chlorine atoms. The M+2 peak (containing one ³⁷Cl) will be approximately 65% of the M⁺ peak's intensity, and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M⁺ peak's intensity.
Synthesis and Reactivity
DCFBA is not a naturally occurring compound and must be produced through multi-step organic synthesis. Its reactivity is dominated by the carboxylic acid group and the substituted aromatic ring.
Key Synthesis Pathways
The most common industrial synthesis starts with 2,4-dichlorofluorobenzene.[10] The process involves two main steps:
-
Friedel-Crafts Acylation: 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2,4-dichloro-5-fluoroacetophenone.[7][10]
-
Oxidation (Haloform Reaction): The resulting acetophenone is then oxidized using a sodium hypochlorite solution (chlorine bleach).[7][10] This reaction converts the acetyl group into a carboxylate, which is then acidified to yield the final this compound product.
More modern approaches, such as continuous-flow processes using air or nitric acid for oxidation, have been developed to improve safety, efficiency, and scalability while reducing environmental impact.[11]
Caption: Simplified workflow for the synthesis of DCFBA.
Representative Synthesis Protocol
The following protocol is an illustrative example based on patent literature and should be adapted and optimized with appropriate laboratory safety measures.[10]
-
Acylation: To a reaction vessel, charge 2,4-dichlorofluorobenzene (1.0 eq) and aluminum chloride (2.5 eq).
-
While maintaining the temperature between 20-40°C, slowly add acetyl chloride (1.5 eq).
-
After the addition is complete, heat the mixture to 120°C and stir for 2 hours.
-
Quenching: Carefully pour the hot reaction mixture onto ice. Extract the separated oil with a suitable organic solvent (e.g., dichloromethane).
-
Oxidation: Remove the solvent under reduced pressure. To the residue (crude 2,4-dichloro-5-fluoroacetophenone), add a sodium hypochlorite solution.
-
Stir the mixture for 1 hour at room temperature, then heat to reflux for 2 hours.
-
Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in Research and Industry
DCFBA is a highly sought-after intermediate due to the unique reactivity imparted by its halogenation pattern.[1]
-
Pharmaceutical Synthesis: This is the most significant application. DCFBA is a crucial precursor for synthesizing a range of potent fluoroquinolone antibiotics, including Ciprofloxacin.[1][8] The specific arrangement of chloro and fluoro substituents provides the necessary chemical framework for building the complex molecular architecture required for high antibacterial efficacy.[1]
-
Agrochemical Development: In agricultural chemistry, DCFBA serves as a key building block for herbicides and fungicides.[2] Its structure allows for the creation of active ingredients that can selectively target enzymes in weeds or fungi, contributing to enhanced crop protection and yield.[2][12]
-
Material Science: The compound is also employed in the formulation of specialty polymers and advanced coatings. Its incorporation can enhance properties such as thermal stability and resistance to environmental degradation.[2]
Safety, Handling, and Storage
As a hazardous chemical, proper handling and storage of this compound are mandatory to ensure personnel safety and maintain material integrity.
Hazard Identification
DCFBA is classified as an irritant. The primary hazards are summarized by its GHS classifications.[3]
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Facilities should be equipped with an eyewash station and a safety shower.[6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat or protective clothing to prevent skin exposure.[6][13]
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[6]
-
-
General Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.
First Aid and Spill Response
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6][13]
-
Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[6][13]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][13]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
-
Spill Response: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Prevent the chemical from entering the environment.[6]
Storage and Stability
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13] The compound is stable under normal storage conditions.[13]
Conclusion
This compound is a versatile and indispensable chemical intermediate. Its well-defined physicochemical properties, combined with its specific reactivity, make it a cornerstone in the synthesis of numerous high-value products, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and safe handling protocols is essential for any scientist or organization utilizing this compound in research or commercial production.
References
- 1. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lookchem.com [lookchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. compoundchem.com [compoundchem.com]
- 9. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. web.pdx.edu [web.pdx.edu]
- 13. echemi.com [echemi.com]
An In-Depth Technical Guide to the Physical Properties of 2,4-Dichloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical research and development. Its substituted phenyl ring makes it a versatile building block and a key intermediate in the synthesis of a variety of complex molecules, including potent antibacterial agents.[1] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and discusses important considerations such as thermal stability and potential polymorphism.
Core Physical and Chemical Properties
A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2][3][4] |
| Molecular Weight | 209.00 g/mol | [1][2][3][4] |
| CAS Number | 86522-89-6 | [1][2][3][4] |
| Appearance | White to almost white or light yellow crystalline powder | [1][3] |
| Melting Point | 142 - 146 °C | [1][5] |
| Boiling Point (Predicted) | 311.7 ± 37.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.606 g/cm³ | [3] |
| pKa (Predicted) | 2.29 ± 0.25 | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Molecular Structure:
The molecular structure of this compound is fundamental to its chemical reactivity and physical properties. The presence of two chlorine atoms and a fluorine atom on the benzene ring, in addition to the carboxylic acid group, creates a unique electronic and steric environment.
Caption: Molecular Structure of this compound.
Solubility Profile
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding interactions with the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): Likely to be soluble due to dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.[6]
-
Water: Slightly soluble.
For a precise quantitative determination of solubility, an experimental protocol is provided in a later section.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents. A general protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.[7]
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spectrum will show signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid.[8][9]
Fourier-Transform Infrared (FT-IR) Spectroscopy:
The FT-IR spectrum reveals the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid group.
-
A strong C=O stretching band for the carbonyl group.
-
C-Cl and C-F stretching bands.
-
C-C stretching bands for the aromatic ring.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight.
Thermal Analysis and Polymorphism
Thermal Stability:
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability of a compound.[10][11][12][13][14][15]
-
TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature and the presence of any residual solvents or water.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point, enthalpy of fusion, and the detection of any polymorphic transitions.
While specific TGA and DSC data for this compound are not widely published, a general understanding of the thermal behavior of benzoic acid derivatives suggests that it is a thermally stable compound up to its melting point.
Polymorphism:
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physical properties, including solubility and stability. The crystallization solvent can influence the resulting polymorphic form.[16] A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) database (CCDC Number: 667453), which provides a definitive structural characterization of at least one crystalline form.[2] However, the existence of other polymorphs cannot be ruled out without a dedicated polymorphic screen.
Experimental Protocols
The following are detailed, step-by-step methodologies for determining the key physical properties of this compound.
1. Melting Point Determination (Capillary Method):
This protocol is a standard method for determining the melting point range of a crystalline solid.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample for accuracy.
-
2. Quantitative Solubility Determination (Isothermal Shake-Flask Method):
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
-
Apparatus: Vials with screw caps, analytical balance, constant temperature shaker bath, filtration apparatus (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., methanol, ethanol, acetone).
-
Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculate the original solubility based on the measured concentration and the dilution factor.
-
3. pKa Determination (Potentiometric Titration):
This protocol determines the acid dissociation constant (pKa) by monitoring the pH of a solution during titration with a standard base.
-
Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer and stir bar.
-
Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, this compound.
-
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a co-solvent system if solubility is low) in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, known increments of the standardized NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Workflow for Physical Property Determination:
Caption: Workflow for the comprehensive physical property characterization of a chemical compound.
Conclusion
This technical guide has synthesized the available information on the physical properties of this compound, a compound of considerable importance in chemical synthesis. While key parameters such as melting point and molecular structure are well-documented, a notable gap exists in the public domain regarding quantitative solubility data in various organic solvents and comprehensive thermal analysis. The provided experimental protocols offer a robust framework for researchers to determine these critical properties in their own laboratories. A complete understanding of the physical characteristics of this molecule is essential for its efficient and reliable application in the development of new pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|86522-89-6|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 86522-89-6 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. tainstruments.com [tainstruments.com]
- 16. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2,4-Dichloro-5-fluorobenzoic acid, a pivotal chemical intermediate. We will explore its fundamental physicochemical properties, synthesis methodologies, and critical applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for professionals engaged in research and development.
Core Molecular and Physical Properties
This compound is an aromatic carboxylic acid distinguished by its halogenated structure.[1] This unique arrangement of chlorine and fluorine substituents on the benzoic acid framework imparts specific reactivity and makes it a valuable building block in organic synthesis.[1]
Molecular Identity and Structure
The precise identity of this compound is defined by its molecular formula, weight, and systematic nomenclature.
| Identifier | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2][3][4] |
| Molecular Weight | 209.00 g/mol | [2][3][4][5] |
| CAS Number | 86522-89-6 | [1][2][3][4][6][7] |
| IUPAC Name | This compound | [5][6] |
| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | [5][6] |
| InChIKey | KZCWJHUTTSVCRO-UHFFFAOYSA-N | [5][6] |
The structural arrangement of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Characteristics
The physical state and solubility of a compound are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 144-146 °C | [1][2][4][7] |
| Boiling Point | 311.7 °C at 760 mmHg | [2] |
| Density | 1.606 g/cm³ | [2] |
| Flash Point | 142.3 °C | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Synthesis and Manufacturing Landscape
The synthesis of this compound is a multi-step process, with various patented methods available. A common industrial approach involves the acylation of 2,4-dichlorofluorobenzene.
Acylation-Oxidation Pathway
A widely cited method for preparing this compound involves a two-stage process starting from 2,4-dichlorofluorobenzene.[8][9][10]
-
Friedel-Crafts Acylation: 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9] This step introduces an acetyl group onto the aromatic ring, forming 2,4-dichloro-5-fluoroacetophenone.[8]
-
Oxidation: The resulting acetophenone derivative is then oxidized using a strong oxidizing agent, such as sodium hypochlorite solution.[8][9] This converts the acetyl group into a carboxylic acid group, yielding the final product.[8]
The overall workflow for this synthesis is illustrated below:
Caption: Simplified workflow for the synthesis of this compound.
More recent advancements in the synthesis of this compound include the development of continuous-flow processes, which offer improved safety and efficiency.[11] For instance, a continuous-flow method utilizing air oxidation of 2,4-dichloro-5-fluoroacetophenone has been reported to achieve high yields and purity on a kilogram scale.[11]
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical sectors.[1][12]
Pharmaceutical Synthesis
This compound is a key building block for a number of active pharmaceutical ingredients (APIs).[12][13] Its most notable application is in the synthesis of fluoroquinolone antibiotics, such as Ciprofloxacin.[12][13] These antibiotics are widely used to treat bacterial infections.[12] Furthermore, it serves as a precursor for the development of novel anti-inflammatory and analgesic drugs.[1]
Agrochemical Industry
In the agricultural sector, this compound is utilized as an intermediate in the production of herbicides and fungicides.[1] These products are essential for crop protection and enhancing agricultural yields.[1]
Materials Science
The unique properties of this compound also lend themselves to applications in material science, where it is used in the formulation of advanced polymers and coatings to enhance durability and environmental resistance.[1]
Spectroscopic and Analytical Data
A comprehensive understanding of a chemical's spectroscopic profile is essential for its identification and quality control. Spectroscopic data for this compound, including NMR, FTIR, and Raman spectra, are available in various databases.[14][15] These spectra provide a unique fingerprint of the molecule, confirming its structure and purity. The NIST WebBook also provides mass spectrometry data for the closely related compound 2,4-dichlorobenzoic acid, which can be a useful reference.[16]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|86522-89-6|lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 86522-89-6 [matrix-fine-chemicals.com]
- 7. This compound | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]
- 8. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 9. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 10. SU1470175A3 - Method of producing this compound - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 13. nbinno.com [nbinno.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. This compound(86522-89-6) 1H NMR [m.chemicalbook.com]
- 16. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
starting materials for 2,4-Dichloro-5-fluorobenzoic acid synthesis
An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid: Core Starting Materials and Methodologies
Introduction
This compound is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably in the development of quinolone-based antibacterial agents.[1] Its specific substitution pattern of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties that are crucial for the biological activity of the final drug molecules. The efficient synthesis of this key building block is therefore of significant interest to researchers in medicinal chemistry and process development.
This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles that govern each transformation. We will explore field-proven methodologies, offering insights into experimental design, reaction mechanisms, and process optimization.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several common starting materials. The choice of route often depends on the availability of precursors, desired scale, and tolerance for specific reagents or byproducts. The three most prevalent strategies commence from 2,4-Dichlorofluorobenzene, 2,4-Dichloro-5-fluorotoluene, or 2,4-Dichloro-5-fluoro-trichloromethylbenzene.
Figure 1: Convergent synthetic pathways to this compound.
Route 1: Two-Step Synthesis from 2,4-Dichlorofluorobenzene
This is arguably the most widely documented and high-yielding approach, leveraging two classic organic reactions: Friedel-Crafts acylation and the haloform reaction.[1][2][3] The starting material, 2,4-dichlorofluorobenzene, is a readily available commodity chemical.
Causality and Scientific Principles
-
Friedel-Crafts Acylation: The first step involves introducing an acetyl group onto the aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acetyl chloride electrophile. The substitution occurs at the 5-position (para to the fluorine and ortho to a chlorine), which is the most activated position due to the directing effects of the halogen substituents.
-
Haloform Reaction: The intermediate, 2,4-dichloro-5-fluoro-acetophenone, possesses a methyl ketone group. In the presence of a base and a halogen source (sodium hypochlorite, NaClO), this methyl group is exhaustively halogenated. The resulting trihalomethyl ketone is then cleaved by the base to yield a carboxylate salt and a haloform (in this case, chloroform). Acidification of the salt precipitates the desired this compound. This method is highly efficient for converting methyl ketones to carboxylic acids.
Figure 2: Workflow for synthesis from 2,4-Dichlorofluorobenzene.
Experimental Protocol
-
Step 1: Synthesis of 2,4-Dichloro-5-fluoro-acetophenone
-
To a mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride at a temperature between 20°C and 40°C.[2][3]
-
Heat the reaction mixture and stir at 120°C for 2 hours.[2][3]
-
Pour the hot mixture onto 250 g of ice to quench the reaction.
-
Extract the separated oil with methylene chloride.
-
Evaporate the solvent to obtain the crude 2,4-dichloro-5-fluoro-acetophenone. The intermediate can be used directly in the next step without further purification.[3]
-
-
Step 2: Oxidation to this compound
-
To the crude residue from Step 1, add 450 ml of sodium hypochlorite solution (chlorinated soda solution, typically containing ~150 g of active chlorine/L).[2][3]
-
Stir the mixture for 1 hour without heating, then heat to reflux for 2 hours.[2][3]
-
After cooling, separate the chloroform formed during the reaction.
-
Add 300 ml of water and 10 ml of 40% sodium bisulfite solution to the aqueous layer to destroy any excess hypochlorite.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 1 to precipitate the product.[2][3]
-
Filter the solid, wash with water, and dry to yield this compound.
-
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorofluorobenzene | [1][2][3] |
| Key Reagents | Acetyl Chloride, AlCl₃, NaClO | [1][2][3] |
| Reaction Time | ~5 hours | [2][3] |
| Overall Yield | ~80% | [2][3] |
| Melting Point | 139°C | [2][3] |
Route 2: Oxidation of 2,4-Dichloro-5-fluorotoluene
This route employs a classical transformation: the oxidation of a benzylic methyl group to a carboxylic acid. The starting material, 2,4-dichloro-5-fluorotoluene, is less common than 2,4-dichlorofluorobenzene but can be synthesized or sourced. This method is attractive for its directness in a single step.
Causality and Scientific Principles
The benzylic C-H bonds of an alkylbenzene are significantly weaker than typical alkane C-H bonds. This is because the radical intermediate formed upon hydrogen abstraction is resonance-stabilized by the adjacent aromatic ring. Strong oxidizing agents, such as potassium permanganate (KMnO₄), aggressively attack this position.[4]
Under hot, basic or acidic conditions, KMnO₄ will completely oxidize the alkyl side chain, regardless of its length, down to a carboxylic acid, provided a benzylic hydrogen is present.[4] The reaction proceeds through a series of manganese ester intermediates, ultimately cleaving the alkyl chain and forming the benzoate salt, which is then acidified to yield the final product.
Figure 3: Workflow for the oxidation of 2,4-Dichloro-5-fluorotoluene.
Representative Experimental Protocol
(This protocol is adapted from standard procedures for benzylic oxidation of substituted toluenes)[4][5]
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dichloro-5-fluorotoluene (1 equivalent) with a solution of sodium carbonate (2 equivalents) in water.
-
Heat the mixture to reflux (~95-100°C).
-
Slowly add a solution of potassium permanganate (KMnO₄, ~3-4 equivalents) in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue refluxing for an additional 1-2 hours after the addition is complete to ensure full consumption of the starting material.
-
Cool the reaction mixture and filter to remove the MnO₂ precipitate.
-
(Optional) Add sodium bisulfite to the filtrate to destroy any remaining permanganate.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the precipitation of the carboxylic acid is complete.
-
Filter the product, wash with cold water, and dry.
Data Summary
| Parameter | Typical Value | Reference |
| Starting Material | 2,4-Dichloro-5-fluorotoluene | N/A |
| Key Reagents | Potassium Permanganate (KMnO₄) | [4][6] |
| Reaction Type | Benzylic Oxidation | [4] |
| Advantages | Single Step, Powerful Method | [6] |
| Disadvantages | Stoichiometric heavy metal waste (MnO₂) | N/A |
Route 3: Hydrolysis of 2,4-Dichloro-5-fluoro-trichloromethylbenzene
This pathway involves the preparation of a benzotrichloride intermediate, which is subsequently hydrolyzed to the carboxylic acid. The starting material for this route is typically the same as in Route 1: 2,4-dichlorofluorobenzene.
Causality and Scientific Principles
-
Electrophilic Chloromethylation/Trichloromethylation: 2,4-Dichlorofluorobenzene can react with carbon tetrachloride (CCl₄) in the presence of a strong Lewis acid like AlCl₃. This is a Friedel-Crafts-type reaction that installs a -CCl₃ group on the aromatic ring.[7]
-
Hydrolysis (Saponification): Benzotrichlorides (-CCl₃) are readily hydrolyzed to carboxylic acids. The reaction typically proceeds in the presence of water and an acid or base catalyst.[2][3] The three chlorine atoms are sequentially replaced by hydroxyl groups, forming an unstable triol intermediate that rapidly dehydrates to the stable carboxylic acid.
While chemically sound, this route can be problematic due to the formation of significant byproducts during the trichloromethylation step, which can complicate purification.[7]
Comparison of Synthetic Routes
| Feature | Route 1 (from Dichlorofluorobenzene) | Route 2 (from Dichlorofluorotoluene) | Route 3 (from Trichloromethyl intermediate) |
| Starting Material | 2,4-Dichlorofluorobenzene | 2,4-Dichloro-5-fluorotoluene | 2,4-Dichlorofluorobenzene |
| Number of Steps | Two | One | Two |
| Reported Yield | High (~80%)[2][3] | Moderate to High (Typical) | Variable, potential for low yield[7] |
| Key Advantage | High yield, reliable, common starting material | Direct, single-step transformation | Utilizes common starting material |
| Key Disadvantage | Two distinct reaction setups required | Generates stoichiometric MnO₂ waste | Byproduct formation in first step is problematic[7] |
Conclusion
For the synthesis of this compound, the two-step method starting from 2,4-Dichlorofluorobenzene via Friedel-Crafts acylation followed by a haloform reaction stands out as the most robust and highest-yielding strategy documented in the literature.[2][3] It utilizes readily available starting materials and employs well-understood, scalable reactions, making it highly suitable for both laboratory research and industrial production.
The direct oxidation of 2,4-Dichloro-5-fluorotoluene offers an elegant, single-step alternative. However, its practicality is contingent on the availability of the starting material and requires management of the stoichiometric manganese dioxide waste generated. While other routes exist, they often present challenges such as difficult-to-handle intermediates or significant byproduct formation that can complicate purification and lower the overall process efficiency.
References
- 1. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2,4-dichloro-5-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis protocols, detailed characterization, and critical applications, with a focus on the scientific principles underpinning its use.
Compound Profile: Identity and Physicochemical Properties
This compound, confirmed by IUPAC nomenclature, is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring two chlorine atoms and a fluorine atom on the benzene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 86522-89-6 | ChemicalBook[2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | PubChem[1] |
| Molecular Weight | 209.00 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Tokyo Chemical Industry |
| Melting Point | 144-146 °C | ChemicalBook[2] |
| SMILES | C1=C(C(=CC(=C1F)Cl)Cl)C(=O)O | PubChem[1] |
| InChIKey | KZCWJHUTTSVCRO-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound: A Validated Laboratory-Scale Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. The most common and industrially relevant method involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene, followed by haloform oxidation of the resulting acetophenone.[3][4][5] This approach is favored due to the availability of the starting materials and the robustness of the reaction sequence.
Synthesis Workflow
The overall synthetic pathway can be visualized as a two-step process, starting from the acylation of 2,4-dichlorofluorobenzene.
References
- 1. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
solubility of 2,4-Dichloro-5-fluorobenzoic acid
An In-Depth Technical Guide to the Solubility of 2,4-Dichloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic carboxylic acid of significant interest in the chemical, pharmaceutical, and agricultural industries. Its structural features make it a versatile building block and a key intermediate in the synthesis of a variety of high-value compounds.[1] Notably, it serves as a critical precursor in the manufacturing of potent fluoroquinolone antibiotics, such as Ciprofloxacin, which are essential for treating bacterial infections.[2][3] Furthermore, its application extends to the agrochemical sector as an intermediate for herbicides and fungicides, contributing to crop protection and yield enhancement.[1][3]
A comprehensive understanding of the is paramount for its effective utilization. Solubility dictates reaction kinetics, influences the choice of solvents for synthesis and purification, impacts formulation strategies, and is a critical determinant of bioavailability in pharmaceutical applications. This guide provides a detailed exploration of the physicochemical properties, theoretical solubility framework, and practical experimental methodologies for determining and optimizing the solubility of this compound.
Core Physicochemical Properties
The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][4][5][6] |
| Molecular Weight | 209.00 g/mol | [1][5][6] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 142 - 146 °C | [1][4][5] |
| Predicted pKa | 2.29 ± 0.25 | [4][7] |
| Predicted LogP (XLogP3) | 2.8 | [4][6] |
Expert Analysis of Properties:
-
The presence of a carboxylic acid group with a low predicted pKa of ~2.29 indicates that this is a relatively strong organic acid. This is the primary driver of its pH-dependent aqueous solubility. At a pH above its pKa, the acid will deprotonate to form the more polar (and thus more water-soluble) carboxylate anion.[4][7]
-
The LogP value of 2.8 signifies a significant degree of lipophilicity, suggesting a preference for non-polar, lipid-like environments over aqueous ones.[4][6] This predicts poor solubility in water but favorable solubility in many organic solvents.
-
As a crystalline solid with a relatively high melting point (142-146 °C) , significant lattice energy must be overcome for the molecule to dissolve.[1][4][5] This factor can limit solubility even in otherwise compatible solvents.
Theoretical Framework for Solubility
Aqueous Solubility: The Critical Role of pH
As a carboxylic acid, the aqueous is fundamentally governed by the pH of the solution. The equilibrium between the undissociated acid (HA) and its conjugate base, the carboxylate anion (A⁻), is key:
C₇H₂Cl₂FO(COOH) ⇌ C₇H₂Cl₂FO(COO⁻) + H⁺
At low pH (pH < pKa), the equilibrium lies to the left, and the compound exists predominantly in its neutral, less soluble form. As the pH increases to values above the pKa, the equilibrium shifts to the right, favoring the formation of the highly polar and significantly more water-soluble carboxylate salt. This behavior is crucial for applications involving aqueous media, such as in designing dissolution tests for pharmaceutical formulations or in purification schemes involving acid-base extractions.
Organic Solvent Solubility: A Balance of Polarity
The principle of "like dissolves like" is the guiding tenet for solubility in organic solvents. The molecule possesses a dual nature: a polar, hydrophilic carboxylic acid head and a larger, non-polar, lipophilic dichlorofluorophenyl ring.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar head of the molecule. High solubility is generally expected in these solvents.[8]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic ring suggests some affinity for these solvents. However, the highly polar carboxylic acid group will be poorly solvated, leading to limited or poor solubility.[9]
Experimental Determination of Solubility
Accurate solubility data is obtained through rigorous experimental protocols. The following sections detail standardized methodologies for quantitative and qualitative assessment.
Protocol 1: Equilibrium Shake-Flask Method (Thermodynamic Solubility)
This method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent system. It involves allowing an excess of the solid to equilibrate with the solvent over a defined period.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, separate the saturated supernatant via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately withdraw an aliquot of the clear, saturated supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]
-
Calculation: The measured concentration represents the solubility of the compound under the specified conditions.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol 2: pH-Dependent Aqueous Solubility Profile
For ionizable compounds like this one, determining solubility as a function of pH is critical. A potentiometric titration-based method can efficiently generate this data.[11]
Step-by-Step Methodology:
-
Suspension Preparation: Create a suspension of the compound in water or a low-ionic-strength medium.
-
Titration: While stirring, perform a slow titration with a standardized acid (e.g., 0.5 M HCl) and a standardized base (e.g., 0.5 M NaOH).
-
pH Monitoring: Record the pH of the suspension after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The point of complete dissolution on both the acidic and basic sides can be used to calculate the intrinsic solubility (of the neutral form) and the solubility of the salt form.
Caption: Logic for pH-Dependent Solubility Titration.
Protocol 3: Qualitative Solubility Classification
Simple, rapid tests can classify the compound's acid-base properties and confirm its expected behavior.[12][13]
Methodology:
-
Water: Add ~25 mg of the compound to 0.5 mL of water. Observe for dissolution. Expected result: Insoluble or very poorly soluble.
-
5% NaOH (aq): Add ~25 mg to 0.5 mL of 5% NaOH. Observe for dissolution. Expected result: Soluble, as the strong base deprotonates the carboxylic acid to form the soluble sodium salt.[12]
-
5% NaHCO₃ (aq): Add ~25 mg to 0.5 mL of 5% NaHCO₃. Observe for dissolution and effervescence (CO₂ bubbles). Expected result: Soluble with bubbling. The evolution of gas indicates a strong acid capable of reacting with the weak base.[12]
-
5% HCl (aq): Add ~25 mg to 0.5 mL of 5% HCl. Observe for dissolution. Expected result: Insoluble, as the acidic environment suppresses ionization of the carboxylic acid group.[13]
Field Insights and Troubleshooting
Enhancing Solubility:
-
Salt Formation: The most effective method for increasing aqueous solubility is to convert the acid to its salt form by reacting it with a suitable base (e.g., sodium hydroxide, potassium carbonate). This is a common strategy in pharmaceutical formulation.[9]
-
Co-Solvent Systems: For applications requiring dissolution in a mixed solvent system, using a co-solvent can be highly effective. For example, adding a small amount of a highly compatible solvent like DMSO or ethanol to an aqueous buffer can significantly increase the .[9]
Common Issues:
-
"Oiling Out": If the compound melts before it dissolves upon heating, it may "oil out" instead of dissolving. This can be addressed by selecting a solvent with a higher boiling point or by using a co-solvent system.[9]
-
Precipitation on Reagent Addition: If adding another reagent to a solution of the compound causes it to precipitate, it is likely due to a change in the solvent's polarity or a reaction forming a less soluble product. Ensure reagents are miscible and consider slow, controlled addition with vigorous stirring.[9]
Conclusion
The is a multifaceted property governed by its acidic pKa, lipophilic character, and solid crystalline state. Its aqueous solubility is poor but can be dramatically increased at basic pH through the formation of its carboxylate salt. In organic media, it is most soluble in polar aprotic and protic solvents. A thorough understanding and experimental quantification of these solubility characteristics, using robust methods like the shake-flask and potentiometric titration protocols, are essential for optimizing its use in synthetic chemistry, pharmaceutical development, and agrochemical formulation. This knowledge empowers researchers to control reaction conditions, design effective purification strategies, and develop successful end-products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 4. This compound|86522-89-6|lookchem [lookchem.com]
- 5. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 86522-89-6 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel pharmaceutical agents and agrochemicals necessitates a thorough understanding of its structural and electronic properties.[1][2] Spectroscopic analysis provides the fundamental data required for structural elucidation, purity assessment, and understanding the chemical environment of the molecule. This guide offers a detailed examination of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the principles of chemical structure and reactivity, providing a valuable resource for researchers in the field.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The strategic placement of chloro and fluoro substituents on the benzene ring, in conjunction with the carboxylic acid group, creates a unique electronic environment that is reflected in its various spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the carboxylic acid group.
¹H NMR Spectroscopy
Experimental Protocol: A standard protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[3] The spectrum is typically recorded on a 400 MHz or higher field instrument.[3]
Data Interpretation: The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.50 - 7.80 | Doublet of doublets (dd) | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |
| H-6 | 7.90 - 8.20 | Doublet (d) | J(H-F) ≈ 4-6 |
| -COOH | 10.0 - 13.0 | Broad singlet (br s) | - |
Note: Predicted values are based on the analysis of similar halogenated benzoic acids.[4]
The proton at the C-3 position is expected to show coupling to the fluorine atom at C-5 (meta coupling) and potentially a smaller coupling to the proton at C-6, though this may not always be resolved. The proton at C-6 will be coupled to the fluorine atom at C-5. The carboxylic acid proton will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR spectra are typically acquired on the same instrument as the ¹H NMR, using the same sample solution.[3] A proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and the carboxylic acid group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-F | 155 - 165 (doublet, ¹JCF) |
| C-Cl | 130 - 140 |
| C-H | 115 - 135 |
| Quaternary C | 120 - 140 |
Note: Predicted values are based on the analysis of similar halogenated benzoic acids.[4][5]
The carbon attached to the highly electronegative fluorine atom (C-5) will appear at a significantly downfield position and will likely be split into a doublet due to one-bond coupling with the ¹⁹F nucleus. The carbons bonded to chlorine (C-2 and C-4) will also be deshielded. The carbonyl carbon of the carboxylic acid will be the most deshielded carbon, appearing at the lowest field.
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: For a solid sample like this compound, the KBr pellet method is a common technique.[6] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk, which is then placed in the IR spectrometer.[7]
Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid group and the substituted aromatic ring.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1710 - 1680 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |
| C-Cl stretch | 850 - 550 | Strong |
| C-F stretch | 1250 - 1000 | Strong |
Note: Ranges are based on standard IR correlation tables.[8]
The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, which is formed through hydrogen bonding. The strong carbonyl (C=O) stretch is also a key diagnostic peak. The presence of C-Cl and C-F bonds will give rise to strong absorptions in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: An electron ionization (EI) mass spectrum is typically obtained by introducing a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.
Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with an intensity ratio of approximately 9:6:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 208 (for ¹²C₇³H₃³⁵Cl₂¹⁹F¹⁶O₂)
-
Loss of -OH: [M - 17]⁺ at m/z = 191
-
Loss of -COOH: [M - 45]⁺ at m/z = 163
-
Loss of Cl: [M - 35]⁺ at m/z = 173
The fragmentation of a similar compound, 2,4-dichlorobenzoic acid, shows a prominent molecular ion peak and fragments corresponding to the loss of -OH and -COOH.[9] A similar pattern is expected for the title compound, with the added influence of the fluorine substituent.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic data for this compound provides a comprehensive picture of its molecular structure. NMR spectroscopy confirms the carbon-hydrogen framework and the electronic effects of the halogen substituents. IR spectroscopy identifies the key functional groups, particularly the carboxylic acid moiety. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. Together, these techniques offer a robust analytical toolkit for the characterization of this important chemical compound, supporting its application in research and development.
References
- 1. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. scribd.com [scribd.com]
- 7. shimadzu.com [shimadzu.com]
- 8. youtube.com [youtube.com]
- 9. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
commercial availability of 2,4-Dichloro-5-fluorobenzoic acid
An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoic Acid for Researchers and Drug Development Professionals
Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 86522-89-6), a critical chemical intermediate. It details the compound's physicochemical properties, commercial availability, prevalent synthesis methodologies, and key applications, with a primary focus on its role in pharmaceutical development. Furthermore, this document offers in-depth protocols for synthesis and outlines essential safety and handling procedures to ensure its proper use in a laboratory and industrial setting. This guide is intended for researchers, chemists, and procurement managers in the pharmaceutical, agrochemical, and material science sectors.
Introduction: A Versatile Halogenated Building Block
This compound is a poly-substituted aromatic carboxylic acid whose strategic placement of chlorine and fluorine atoms makes it a highly valuable and versatile building block in organic synthesis.[1] Its structure is a precursor for complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The compound's primary significance lies in its role as a key intermediate for producing fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2][3] Beyond pharmaceuticals, its applications extend to the agrochemical sector as an intermediate for herbicides and fungicides, as well as in material science.[1] This guide will explore the technical nuances of sourcing, synthesizing, and utilizing this important compound.
Physicochemical Properties and Characterization
Accurate identification and characterization are paramount for ensuring the quality and reactivity of this compound in downstream applications. Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 86522-89-6 | [4][5][6] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [4][5][6] |
| Molecular Weight | 209.00 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 140-146 °C | [4] |
| Purity | Typically >97% or >98% | [4] |
| IUPAC Name | This compound | [5] |
Characterization is typically confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques to verify the compound's structure. Spectral data for this compound is publicly available for reference in databases such as PubChem and ChemicalBook.[5][7]
Commercial Availability and Sourcing
This compound is commercially available from a variety of chemical suppliers catering to research and industrial scales. When sourcing this material, researchers and procurement managers should consider purity, available quantities, lead times, and the supplier's quality certifications.
Table 2: Comparison of Commercial Suppliers
| Supplier | Purity Specification | Available Quantities | Noted Certifications/Info |
| Tokyo Chemical Industry (TCI) | >98.0% (GC, Titration) | 5g, 25g | Provides detailed specifications, CoA, and analytical charts. |
| INDOFINE Chemical Company | 97% | Custom | Delivery time estimated at 1-2 weeks.[4] |
| Santa Cruz Biotechnology | Not specified | Custom | Marketed as a biochemical for proteomics research.[6] |
| Simson Pharma Limited | High Quality | Custom | Provides a Certificate of Analysis with each compound. |
| Fisher Scientific | Not specified | Custom | Provides detailed Safety Data Sheet.[8] |
| Echemi | Varies by listing | Bulk | A platform listing multiple manufacturers and suppliers.[9] |
Synthesis and Manufacturing Processes
Several synthetic routes to this compound have been developed, ranging from traditional multi-step batch processes to more modern, efficient continuous-flow methods. The choice of method often depends on the required scale, safety considerations, and environmental impact.
Pathway 1: Friedel-Crafts Acylation and Haloform Reaction
A well-established method involves a two-step process starting from 2,4-dichlorofluorobenzene.[10][11] This pathway is a classic example of electrophilic aromatic substitution followed by an oxidation reaction.
Step 1: Friedel-Crafts Acylation. 2,4-dichlorofluorobenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate 2,4-dichloro-5-fluoroacetophenone.[10] The reaction is generally conducted at elevated temperatures.[10]
Step 2: Haloform Reaction (Oxidation). The resulting acetophenone intermediate is then oxidized using a sodium hypochlorite solution (chlorinated soda solution).[10] This reaction converts the acetyl group into a carboxylic acid, which upon acidification, precipitates the final product, this compound.[10]
Caption: Workflow for the two-step synthesis of this compound.
Pathway 2: Continuous-Flow Air Oxidation
To address the safety and environmental concerns of traditional methods, such as the use of strong oxidizing agents, a continuous-flow process has been developed.[12] This method offers superior heat and mass transfer, enhancing reaction safety and control.[12]
Methodology: This process uses 2,4-dichloro-5-fluoroacetophenone as the starting material and employs molecular oxygen (from air) as the oxidant in a continuous-flow reactor.[12] The reaction is typically run at elevated temperature and pressure (e.g., 70°C and 2 bar) with a cosolvent like acetic acid.[12] This approach avoids harsh reagents and provides a high-purity product with excellent yield.[12]
Caption: Diagram of the continuous-flow synthesis process.
Applications in Research and Industry
The utility of this compound stems from its function as a versatile precursor for more complex molecules.
Keystone Intermediate in Pharmaceutical Synthesis
The most prominent application is in the synthesis of fluoroquinolone antibiotics.[3] It serves as a critical building block for drugs like Ciprofloxacin, a widely used broad-spectrum antibiotic for treating various bacterial infections.[2] The specific halogenation pattern on the benzoic acid ring is essential for constructing the core structure required for antibacterial efficacy.[2] Its use is a cornerstone of the supply chain for these vital medicines.[2] The market for this chemical is significantly driven by the rising demand for such pharmaceutical intermediates.[3]
Caption: Role as a building block in pharmaceutical manufacturing.
Role in Agrochemicals and Material Science
In agricultural chemistry, the compound is an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection and improved yields.[1] In material science, it can be incorporated into the formulation of advanced polymers and coatings, where its halogenated structure can enhance durability and resistance to environmental factors.[1]
Analytical and Quality Control Methods
Ensuring the purity and identity of this compound is crucial for its intended applications. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are powerful techniques for this purpose. A reverse-phase C18 column can be used to achieve excellent separation and quantification, with limits of detection in the parts-per-billion (ppb) range.[13] These methods are vital for quality control, allowing for accurate measurement and ensuring the material meets stringent purity requirements (e.g., >98%).[13]
Safety, Handling, and Storage
Proper handling and storage are essential due to the hazardous nature of this compound.
Hazard Identification:
-
Skin Irritation: Causes skin irritation (H315).[5]
-
Respiratory Irritation: May cause respiratory irritation (H335).[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8][14]
-
Respiratory Protection: Use only in a well-ventilated area. Avoid breathing dust.[8]
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][14]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8][14]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Ingestion: Wash out mouth with water and get medical aid.[14]
Facilities utilizing this material should be equipped with an eyewash station and a safety shower.[14]
Conclusion
This compound is more than a specialty chemical; it is an enabling component in the development of critical medicines and advanced materials. Its synthesis has evolved to include safer and more efficient methods like continuous-flow processing, reflecting progress in green chemistry. For researchers and developers, a thorough understanding of its properties, sourcing, and handling is fundamental to leveraging its full potential in scientific innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 4. This compound | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound(86522-89-6) 1H NMR [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 11. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. s4science.at [s4science.at]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
safety and handling of 2,4-Dichloro-5-fluorobenzoic acid
An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-5-fluorobenzoic Acid
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of potent antibacterial agents like Ciprofloxacin, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2][3][4]
Compound Identification and Properties
A foundational understanding of the chemical and physical properties of a substance is the first step in safe handling. This compound is a halogenated aromatic carboxylic acid with a specific substitution pattern that makes it a valuable synthetic building block.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [5][6][7] |
| CAS Number | 86522-89-6 | [1][6][7][8][9] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][5][6][7][9] |
| Molecular Weight | 209.00 g/mol | [1][5][7][9] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 144-146 °C | [1][5][6][9] |
| Boiling Point | 311.7 °C at 760 mmHg | [5] |
| Density | 1.606 g/cm³ |[5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[7][10] Understanding these hazards is critical for selecting appropriate personal protective equipment and implementing safe handling protocols.
Table 2: GHS Hazard Information
| Classification | Code | Phrase | Source(s) |
|---|---|---|---|
| Signal Word | - | Warning | [7][11] |
| Pictogram | Irritant | [7][11] | |
| Hazard Statements | H315 | Causes skin irritation | [7][10][11] |
| H319 | Causes serious eye irritation | [7][10][11] |
| | H335 | May cause respiratory irritation |[7][10] |
Engineering Controls and Personal Protective Equipment (PPE)
The principle of controlling exposure follows the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[8][10] A certified chemical fume hood is mandatory when weighing, transferring, or performing reactions that could generate dust or aerosols.[12] The goal is to prevent concentration in hollows and sumps and to keep airborne concentrations below exposure limits.[8]
Personal Protective Equipment (PPE): PPE is the last line of defense. The choice of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields (EN166 compliant). A face shield may be required for splash hazards. | Protects against dust particles and splashes, which can cause serious eye irritation.[10][13][14] |
| Skin Protection | Nitrile gloves for incidental contact. Neoprene or rubber gloves for prolonged handling or immersion. A lab coat is mandatory. | Prevents skin irritation.[7][10] Gloves should be inspected before use and washed before removal.[14][15] Never wear gloves outside the lab area to prevent cross-contamination.[15] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. If dust is generated outside of a hood, a NIOSH-approved P2 filter respirator is recommended. | Protects against respiratory tract irritation from inhaled dust.[7][10] |
Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes the risk of exposure and accidents.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for handling the compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol
-
Avoid Contact: Prevent all personal contact, including the inhalation of dust.[8] Do not get the substance in eyes, on skin, or on clothing.[10]
-
Use Designated Areas: Conduct all operations within a chemical fume hood to minimize respiratory exposure.[12]
-
Prevent Dust Formation: Handle the solid carefully. Avoid actions that generate dust, such as vigorous scraping or rapid pouring.[10]
-
Hygiene Practices: Wash hands and any exposed skin thoroughly with soap and water after handling.[8][10][14] Do not eat, drink, or smoke in the laboratory.[8][14]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[8]
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing accidental release.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10][13]
-
Conditions: Store at room temperature, sealed from moisture.[5]
-
Compatibility: Store away from strong oxidizing agents and strong bases.[16] Do not store with flammable liquids or reducing agents.[17] Acid storage cabinets should be made of acid-resistant materials like polypropylene, not wood or unlined metal which can corrode.[17]
Emergency and First Aid Procedures
A prepared response is essential in the event of an accidental spill or exposure.
Spill Response
The appropriate response depends on the size of the spill. For any major spill, or if you feel unsafe, evacuate the area and contact emergency services.[18]
Caption: Decision tree for responding to a chemical spill.
Protocol for a Minor Spill:
-
Alert Personnel: Inform others in the immediate area.[19]
-
Containment: Control the spread of the spill by creating a barrier with absorbent pads or other suitable material.[19][20]
-
Neutralization: For an acid spill, carefully sprinkle an acid neutralizer like sodium bicarbonate or soda ash over the affected area.[18][20][21] Avoid breathing the dust from the neutralizer.[18]
-
Absorption: Once neutralized, absorb the residue with an inert material such as vermiculite or cat litter.[18][19]
-
Collection: Sweep or scoop the absorbed material and neutralizer into a suitable, labeled container for hazardous waste.[10][20][22] Double-bagging is recommended.[20]
-
Decontamination: Clean the spill area and any affected equipment with soap and water.[19][21]
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[10][16][21] Remove contact lenses if present and easy to do.[10][16] Seek immediate medical attention.[10]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[10][11][16] If skin irritation occurs or persists, get medical advice.[10] Remove contaminated clothing and wash it before reuse.[10]
-
Inhalation: If dust is inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[10][16] Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[10] Do not induce vomiting. Seek medical attention if symptoms occur.[10]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Classification: As a halogenated organic compound, this compound waste must be classified as hazardous.[10][12]
-
Segregation: Do not mix with other waste streams. Specifically, keep halogenated organic waste separate from non-halogenated solvent waste.[12][17]
-
Containers: Deposit all waste, including contaminated cleanup materials, into appropriately labeled, chemically compatible, and sealed containers.[14][22]
-
Disposal: Arrange for disposal through a licensed hazardous waste management company, following all institutional, local, and national regulations.[10][12][22] Never discharge this chemical to the sewer.[14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 4. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. This compound|86522-89-6|lookchem [lookchem.com]
- 6. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | 86522-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. synquestlabs.com [synquestlabs.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. nottingham.ac.uk [nottingham.ac.uk]
- 18. documents.uow.edu.au [documents.uow.edu.au]
- 19. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 20. westlab.com [westlab.com]
- 21. Laboratory Spill Response Procedures | YSU [ysu.edu]
- 22. acs.org [acs.org]
A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the melting and boiling points of 2,4-Dichloro-5-fluorobenzoic acid (DCFBA), a key intermediate in the pharmaceutical and agrochemical industries. We will explore the theoretical underpinnings of these fundamental physical properties, detail rigorous experimental methodologies for their determination, and discuss the influence of the compound's unique polysubstituted aromatic structure on its thermal behavior. This document is intended to serve as a comprehensive resource for scientists and researchers, offering both practical guidance and a deeper understanding of the physicochemical principles at play.
Introduction: The Significance of this compound
This compound (CAS No. 86522-89-6) is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry. Its utility as a building block stems from the specific arrangement of its chloro and fluoro substituents on the benzoic acid core, which imparts unique reactivity and properties to the molecules it helps create. It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]
A thorough understanding of the fundamental physicochemical properties of DCFBA, such as its melting and boiling points, is paramount for its effective use in research and development. These parameters are critical for:
-
Purity Assessment: The melting point is a sensitive indicator of purity.[3][4][5]
-
Process Development: Knowledge of thermal properties is essential for designing safe and efficient reaction conditions, crystallization processes, and purification protocols.
-
Material Characterization: These constants are fundamental data points for the comprehensive characterization of this important synthetic intermediate.
This guide will provide a detailed examination of the melting and boiling points of DCFBA, grounded in both empirical data and theoretical principles.
Physicochemical Data of this compound
The melting and boiling points of a compound are dictated by the strength of the intermolecular forces between its molecules. For this compound, these interactions are a complex interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
| Property | Value | Source(s) |
| Melting Point | 142 - 146 °C | [1][6] |
| 144 - 146 °C | [6][7] | |
| 140 - 146 °C | [8] | |
| 139 °C | [9] | |
| Boiling Point | 311.7 ± 37.0 °C (Predicted) | [10] |
Note: The boiling point is a predicted value. Due to the high melting point and the potential for decarboxylation at elevated temperatures, experimental determination of the boiling point at atmospheric pressure may be challenging. Thermal stability analysis is therefore highly recommended.
The Influence of Molecular Structure on Thermal Properties
The melting and boiling points of this compound are a direct consequence of its molecular structure. Several factors contribute to its relatively high melting point:
-
Hydrogen Bonding: Like other carboxylic acids, DCFBA can form strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, leading to the formation of stable dimers. This significantly increases the energy required to break the crystal lattice.
-
Dipole-Dipole Interactions: The electron-withdrawing nature of the chlorine and fluorine atoms creates a significant molecular dipole, leading to strong dipole-dipole attractions between molecules.
-
Van der Waals Forces: The presence of a benzene ring and multiple halogen atoms contributes to substantial van der Waals forces.
-
Crystal Packing: The planar nature of the benzene ring and the specific substitution pattern can influence how efficiently the molecules pack in the solid state. Symmetrical molecules often pack more efficiently, leading to higher melting points.
The high predicted boiling point is also a result of these strong intermolecular forces, which must be overcome for the substance to transition into the gaseous phase. The presence of multiple halogens increases the molecule's polarizability, further strengthening intermolecular interactions.
Experimental Determination of Melting and Boiling Points
Accurate determination of the melting and boiling points requires meticulous experimental technique. The following sections provide detailed protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[2][3][11]
This is the most common and accurate method for determining the melting point of a crystalline solid.[3][12][13]
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. Grinding the crystals in a mortar and pestle may be necessary.[12]
-
Tamp the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[12][13]
-
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[3][13]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point.
-
-
Self-Validation:
-
Perform the measurement in triplicate with fresh samples for each run.
-
Calibrate the thermometer of the apparatus using certified standards.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
A simpler, yet effective, alternative to an automated apparatus.[6][10]
Protocol:
-
Sample Preparation: Prepare the capillary tube as described in section 4.1.1.
-
Apparatus Setup:
-
Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.
-
Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level above the side-arm.
-
Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil.
-
-
Measurement:
-
Gently heat the side-arm of the Thiele tube with a Bunsen burner or microburner. The design of the tube promotes convection, ensuring even heat distribution.[10]
-
Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the melting range as described previously.
-
-
Self-Validation:
-
Allow the apparatus to cool completely before performing repeat measurements.
-
Use a fresh sample for each determination.
-
Boiling Point Determination
Given the high predicted boiling point of this compound, decomposition is a significant concern. A micro-scale method is preferable to minimize the amount of substance heated.
This method is suitable for small quantities of high-boiling point substances.[1][9]
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid sample into a small test tube (fusion tube).
-
Gently heat the tube to melt the solid, creating a small pool of liquid at the bottom.
-
Place a capillary tube, sealed at one end, into the fusion tube with the open end downwards, submerged in the molten sample.
-
-
Apparatus Setup:
-
Attach the fusion tube to a thermometer, aligning the sample with the thermometer bulb.
-
Use a Thiele tube or a similar heating bath as described in section 4.1.2.
-
-
Measurement:
-
Heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is at its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the point at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. The temperature at this moment is the boiling point.[1]
-
-
Self-Validation:
-
Repeat the measurement with a fresh sample to confirm the result.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
-
Diagram: Siwoloboff Boiling Point Determination
Caption: Siwoloboff Method for Micro Boiling Point Determination.
Thermal Stability and Decomposition
Given the high predicted boiling point (311.7 °C), it is crucial to consider the thermal stability of this compound. Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon strong heating.
Thermogravimetric Analysis (TGA) is the recommended technique to assess thermal stability.[8][14][15] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] A TGA experiment would reveal the temperature at which mass loss begins, indicating the onset of decomposition. This information is critical for determining the maximum safe temperature for handling and processing DCFBA and for interpreting boiling point data. A significant mass loss occurring below the predicted boiling point would suggest that the compound decomposes before it boils at atmospheric pressure.
Conclusion
The melting and boiling points of this compound are key physicochemical parameters that are dictated by its unique molecular structure. This guide has provided a comprehensive overview of the accepted values for these properties, detailed experimental protocols for their accurate determination, and an explanation of the underlying scientific principles. For drug development professionals and researchers, a thorough understanding and precise measurement of these properties are essential for ensuring purity, optimizing synthetic processes, and successfully utilizing this versatile chemical intermediate. The potential for thermal decomposition at elevated temperatures underscores the importance of careful thermal analysis as part of a complete physicochemical characterization.
References
- 1. Structure-property relationships in halogenbenzoic acids: Thermodynamics of sublimation, fusion, vaporization and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]
- 7. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. The Ortho Effect of benzoic acids [mail.almerja.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. chem.libretexts.org [chem.libretexts.org]
potential research applications of 2,4-Dichloro-5-fluorobenzoic acid
An In-Depth Technical Guide to the Research Applications of 2,4-Dichloro-5-fluorobenzoic Acid
As a cornerstone building block in modern synthetic chemistry, this compound (DCFBA) offers a unique combination of reactive sites and electronic properties. Its strategically placed halogen substituents on an aromatic carboxylic acid scaffold make it an invaluable intermediate for researchers in pharmaceuticals, agrochemicals, and material science. This guide provides a senior application scientist's perspective on the synthesis, reactivity, and diverse applications of this versatile compound, focusing on the causality behind its utility and providing actionable experimental insights.
Core Properties and Synthesis
Understanding the fundamental characteristics of DCFBA is crucial for its effective application. The compound is a white to off-white crystalline solid with a melting point in the range of 142-146 °C.[1][2][3][4] Its structure, featuring two chlorine atoms, a fluorine atom, and a carboxylic acid group, provides multiple avenues for chemical modification.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][5] |
| Molecular Weight | 209.0 g/mol | [1] |
| CAS Number | 86522-89-6 | [2][6] |
| Melting Point | 142 - 146 °C | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
The most common industrial synthesis of DCFBA involves a two-step process starting from 2,4-dichlorofluorobenzene.[7][8][9] This method is favored for its high yield and purity. The process begins with a Friedel-Crafts acylation, followed by a haloform reaction.
Synthesis Workflow: From 2,4-Dichlorofluorobenzene to DCFBA
Caption: Industrial synthesis pathway for this compound.
This synthesis is efficient because the acylation of 2,4-dichlorofluorobenzene with acetyl chloride proceeds with high selectivity to the position para to the fluorine atom and meta to the chlorine atoms.[7] The subsequent oxidation of the resulting acetophenone with sodium hypochlorite is a robust and well-established method for converting methyl ketones to carboxylic acids.[9]
Key Research Applications
The true value of DCFBA lies in its role as a versatile intermediate. Its distinct functional groups can be independently and selectively manipulated to build complex molecular architectures.
Pharmaceutical and Medicinal Chemistry
DCFBA is a highly sought-after precursor in drug discovery, primarily due to the advantageous properties conferred by the fluorine substituent.[10][11] Fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a favored element in modern medicinal chemistry.
-
Antibacterial Agents: DCFBA is a critical intermediate in the synthesis of potent fluoroquinolone antibiotics.[6] For example, it serves as a foundational building block for drugs like Ciprofloxacin, where the core quinolone structure is assembled from this precursor.[6] The specific halogenation pattern is essential for the antibacterial efficacy of the final compound.[8]
-
Anti-inflammatory and Analgesic Drugs: The compound is utilized in the development of novel anti-inflammatory and analgesic agents.[1] Its rigid structure can serve as a scaffold to orient other functional groups in the precise geometry required for interaction with biological targets.
-
Metabolic Disease Therapeutics: Patents have been filed that incorporate DCFBA into novel inhibitors of Stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[12] These inhibitors are being investigated for the treatment of obesity and related metabolic disorders.[12]
Conceptual Synthesis Pathway for a Quinolone Antibiotic
Caption: General workflow for synthesizing a quinolone API from DCFBA.
Agrochemicals
In agricultural science, DCFBA is a key intermediate for creating effective and selective herbicides and fungicides.[1]
-
Herbicides: The unique electronic and steric properties of DCFBA allow for the design of active ingredients that target specific enzymes in weeds, leaving crops unharmed.[1][3] This selectivity is crucial for modern, sustainable agriculture.
-
Plant Growth Regulators: Its structure can be incorporated into molecules designed to modulate plant growth, enhancing crop yield and resilience.[3]
The stability and reactivity of the compound make it a preferred choice for chemists developing novel agrochemical solutions.[1]
Material Science
The applications of DCFBA extend beyond life sciences into the formulation of advanced materials.
-
Polymers and Coatings: When incorporated into polymer backbones or used as an additive in coatings, DCFBA can significantly enhance material properties.[1] The presence of halogen atoms can increase fire retardancy, while the overall structure can improve thermal stability, durability, and resistance to environmental factors like UV degradation and chemical corrosion.[1]
Experimental Protocol: Synthesis of an Amide Derivative
A common step in utilizing DCFBA for drug discovery is the conversion of its carboxylic acid group into an amide. This protocol details a standard procedure for this transformation.
Objective: To synthesize N-benzyl-2,4-dichloro-5-fluorobenzamide from DCFBA and benzylamine.
Materials:
-
This compound (DCFBA)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Benzylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of an amide from DCFBA.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 eq of DCFBA in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1.5 eq of thionyl chloride (SOCl₂) dropwise. Causality: SOCl₂ converts the carboxylic acid to a more reactive acyl chloride, which is highly susceptible to nucleophilic attack.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours until gas evolution ceases.
-
-
Removal of Excess Reagents:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,4-dichloro-5-fluorobenzoyl chloride is used directly in the next step.
-
-
Amide Bond Formation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 eq of benzylamine and 1.2 eq of triethylamine (TEA) in anhydrous DCM. Causality: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Cool the acyl chloride solution to 0°C and add the benzylamine/TEA solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-2,4-dichloro-5-fluorobenzamide.
-
This self-validating protocol includes a basic wash to remove any unreacted acid and the HCl salt of the base, ensuring a clean crude product before the final purification step.
Future Outlook and Novel Research Directions
The utility of this compound is far from exhausted. As synthetic methodologies advance, so too do the potential applications for this versatile building block.
-
Fragment-Based Drug Discovery (FBDD): DCFBA and its simple derivatives are ideal candidates for FBDD screening campaigns. Their relatively small size and defined vector for growth allow for the exploration of chemical space around a protein binding pocket.
-
Covalent Inhibitors: The dichlorophenyl moiety can be further functionalized to act as a mild electrophile, enabling the design of targeted covalent inhibitors, a therapeutic modality of growing importance.
-
Cross-Coupling Reactions: While challenging, modern catalytic systems may allow for selective Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions at the chlorine positions, opening up pathways to highly complex and novel molecular scaffolds.
Conclusion
This compound is a powerful and versatile chemical intermediate whose value is demonstrated across a wide range of scientific disciplines. From life-saving antibiotics and crop-protecting herbicides to advanced polymers, its unique structure provides a reliable foundation for innovation.[1][3][6] By understanding its core properties, synthesis, and reactivity, researchers can continue to leverage this building block to develop next-generation products and technologies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 86522-89-6 [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. KR910008936B1 - Method for preparing 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 8. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
- 9. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 10. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
The Strategic Synthesis of Pharmaceutical Intermediates from 2,4-Dichloro-5-fluorobenzoic Acid: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug development program. Among the versatile scaffolds available to the process chemist, 2,4-Dichloro-5-fluorobenzoic acid stands out as a pivotal building block, particularly in the synthesis of potent antibacterial agents and other targeted therapeutics. Its unique substitution pattern of electron-withdrawing halogen atoms provides a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and robust protocols for the preparation of key pharmaceutical intermediates. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Core Synthetic Strategies and Applications
The strategic positioning of two chlorine atoms and a fluorine atom on the benzoic acid ring makes this compound a versatile precursor for several key transformations, including:
-
Acyl Chloride Formation and Subsequent Amide Coupling: The carboxylic acid moiety is readily converted to the highly reactive acyl chloride, which serves as a linchpin for the introduction of diverse amine-containing fragments.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, exacerbated by the halogen substituents, facilitates the displacement of the chlorine atoms by various nucleophiles, allowing for the introduction of key pharmacophoric elements.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituents provide handles for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura coupling, opening avenues for the synthesis of complex biaryl and heteroaryl structures.[1]
A prime example of the utility of this starting material is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The core of these molecules is often constructed from intermediates derived directly from this compound.
From Starting Material to Key Intermediates: A Workflow Overview
The following diagram illustrates a typical synthetic workflow starting from this compound to afford a key quinolone intermediate.
Caption: Synthetic workflow from this compound.
Application Note 1: Synthesis of a Key Fluoroquinolone Intermediate
This section provides a detailed protocol for the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a crucial intermediate in the preparation of several fluoroquinolone antibiotics. The synthesis commences with the activation of this compound to its corresponding acyl chloride.
Protocol 1.1: Preparation of 2,4-Dichloro-5-fluorobenzoyl chloride
The conversion of the carboxylic acid to the acyl chloride is the first critical step, enhancing the electrophilicity of the carbonyl carbon for subsequent reactions. Thionyl chloride is a common and effective reagent for this transformation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2,4-Dichloro-5-fluorobenzoyl chloride as a pale yellow oil, which can be used in the next step without further purification. A high yield of over 99% can be achieved with similar methods.[2]
Protocol 1.2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate
This three-step sequence involves the formation of an enamino-ketoester, a key precursor for the subsequent cyclization to the quinolone core.
Step 1: Synthesis of Ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
Materials:
-
2,4-Dichloro-5-fluorobenzoyl chloride (from Protocol 1.1)
-
Ethyl 3-dimethylaminoacrylate
-
Triethylamine
-
Anhydrous dioxane
Procedure:
-
In a reaction vessel, dissolve ethyl 3-dimethylaminoacrylate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dioxane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2,4-Dichloro-5-fluorobenzoyl chloride (1.0 eq) in anhydrous dioxane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Heat the mixture to 50-60 °C for 1 hour.[3]
-
Remove the solvent under reduced pressure. The residue can be taken up in a suitable organic solvent like methylene chloride and washed with water to remove triethylamine hydrochloride. The organic layer is then dried and concentrated to yield the product.
Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate
Materials:
-
Ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
-
Cyclopropylamine
-
Ethanol
Procedure:
-
Dissolve ethyl 3-dimethylamino-2-(2,4-dichloro-5-fluorobenzoyl)acrylate (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add cyclopropylamine (1.2 eq) dropwise with stirring.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The product, ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate, can be isolated by removing the solvent under reduced pressure and recrystallizing the residue.[4]
Protocol 1.3: Cyclization and Hydrolysis to 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
The final steps involve an intramolecular nucleophilic aromatic substitution to form the quinolone ring, followed by saponification of the ester to the desired carboxylic acid.
Materials:
-
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate
-
Sodium hydride (NaH)
-
Anhydrous dioxane
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate (1.0 eq) in anhydrous dioxane, add sodium hydride (1.2 eq) portion-wise at 0-5 °C.[5][6]
-
After the addition, stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.[5][6]
-
Cool the reaction and remove the dioxane under reduced pressure.
-
Suspend the residue in water and add potassium hydroxide (2.0 eq). Heat the mixture to reflux for 1.5 hours to effect saponification.[5][6]
-
Cool the solution and filter to remove any insoluble material.
-
Acidify the filtrate with hydrochloric acid to a pH of 1-2, which will precipitate the product.[6]
-
Collect the solid by filtration, wash with water, and dry to obtain 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[5]
| Intermediate | Key Reagents | Typical Yield (%) |
| 2,4-Dichloro-5-fluorobenzoyl chloride | Thionyl chloride | >95 |
| Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate | Cyclopropylamine | ~85-90 |
| 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Sodium hydride, KOH | ~80-85 |
Application Note 2: Synthesis of Substituted Benzamide Intermediates
The synthesis of N-substituted benzamides from 2,4-dichloro-5-fluorobenzoyl chloride is a straightforward yet powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies. The high reactivity of the acyl chloride allows for coupling with a wide range of primary and secondary amines.
Protocol 2.1: General Procedure for Benzamide Synthesis
This protocol describes a general method for the synthesis of N-substituted-2,4-dichloro-5-fluorobenzamides.
Materials:
-
2,4-Dichloro-5-fluorobenzoyl chloride
-
Desired primary or secondary amine
-
Triethylamine or pyridine as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Caption: General workflow for N-substituted benzamide synthesis.
Future Directions: Advanced Transformations
Beyond the foundational reactions described, derivatives of this compound are excellent candidates for more advanced synthetic manipulations.
-
Suzuki-Miyaura Coupling: The chlorine atoms can be selectively replaced through palladium-catalyzed cross-coupling with boronic acids or esters, allowing for the introduction of aryl or heteroaryl moieties. This is particularly valuable for the synthesis of kinase inhibitors and other targeted therapies.[7][8]
-
Nucleophilic Aromatic Substitution (SNAr) with other Nucleophiles: While the intramolecular SNAr is key in the quinolone synthesis, intermolecular reactions with other nucleophiles such as thiols, alkoxides, and anilines can be employed to further functionalize the aromatic ring. The presence of the electron-withdrawing groups activates the ring for such transformations.[9]
Conclusion
This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its unique electronic and structural features provide a robust platform for the construction of complex and biologically active molecules. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this important building block. By understanding the underlying chemical principles and employing these optimized procedures, the path from a simple starting material to a promising drug candidate can be navigated with greater efficiency and success.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. US4699992A - 3-amino-2-benzoylacrylic acid derivatives - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Synthetic Utility of 2,4-Dichloro-5-fluorobenzoic Acid in Modern Agrochemicals: Application Notes and Protocols
Introduction: A Versatile Fluorinated Building Block
2,4-Dichloro-5-fluorobenzoic acid is a key aromatic carboxylic acid that has garnered significant attention in the synthesis of high-value agrochemicals.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts desirable physicochemical properties to the resulting active ingredients, such as enhanced biological activity, metabolic stability, and target-site binding affinity. This guide provides an in-depth exploration of the applications of this compound and its derivatives as foundational intermediates in the synthesis of modern herbicides and fungicides, complete with detailed experimental protocols and mechanistic insights.
The strategic placement of a fluorine atom at the 5-position, alongside chlorine atoms at the 2- and 4-positions, creates a unique electronic and steric environment. This influences the molecule's reactivity and its interactions with biological targets, making it a valuable synthon for agrochemical discovery and development. This document will primarily focus on the synthetic pathways to notable agrochemicals, underscoring the chemical logic behind the selection of reagents and reaction conditions.
Core Applications in Agrochemical Synthesis
This compound and its close derivatives are pivotal in the production of a range of agrochemicals, primarily herbicides and fungicides.[1] The presence of the halogenated phenyl ring is a common feature in many commercial pesticides, contributing to their efficacy and spectrum of activity.
Herbicide Synthesis: The Case of Diflufenican
A prominent example of the agrochemical application of a derivative of this compound is in the synthesis of the herbicide diflufenican . Diflufenican is a selective contact and residual herbicide effective against a wide range of broadleaf weeds in cereal crops.[2][3] Its mode of action is the inhibition of carotenoid biosynthesis, which leads to the destruction of chlorophyll and subsequent bleaching of the target weeds.[2]
While diflufenican is not directly synthesized from this compound, its synthesis relies on a key, structurally similar intermediate: 2,4-difluoroaniline . The synthesis of diflufenican serves as an excellent case study to understand the chemical principles and reaction types that are central to the utilization of these halogenated building blocks.
The overall synthesis of diflufenican involves the coupling of a substituted nicotinic acid derivative with 2,4-difluoroaniline. A common industrial route is a two-step process:
-
Esterification: 2-Chloronicotinic acid is reacted with 3-(trifluoromethyl)phenol to form the corresponding ester.
-
Amidation (Ullmann Condensation): The resulting ester is then coupled with 2,4-difluoroaniline to yield diflufenican.
Conceptual Synthesis Workflow for Diflufenican
Caption: A simplified workflow for the two-step synthesis of the herbicide diflufenican.
Mechanistic Insight: The Role of the Copper Catalyst in Ullmann Condensation
The second step of the diflufenican synthesis is a copper-catalyzed N-arylation, a type of Ullmann condensation. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds. The choice of a copper catalyst is critical for the efficiency of this transformation.
The mechanism of the Ullmann condensation is complex and has been the subject of extensive research. In essence, it is believed to proceed through the following key steps:
-
Oxidative Addition: A copper(I) species, which can be generated in situ from a copper(II) precursor, undergoes oxidative addition to the aryl halide (in this case, the 2-chloro-nicotinate intermediate). This forms an aryl-copper(III) intermediate.
-
Coordination: The amine (2,4-difluoroaniline) coordinates to the copper center.
-
Reductive Elimination: The aryl group and the amino group are coupled, and the C-N bond is formed, leading to the final product, diflufenican. The copper catalyst is regenerated in its active Cu(I) state.
The use of a copper catalyst significantly lowers the activation energy for this reaction compared to an uncatalyzed nucleophilic aromatic substitution, allowing the reaction to proceed under more manageable conditions. Various forms of copper, such as cuprous iodide (CuI), cuprous bromide (CuBr), cuprous chloride (CuCl), and cuprous oxide (Cu₂O), have been shown to be effective catalysts for this transformation.
Quantitative Data: Synthesis of Diflufenican
The yield of diflufenican is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following table summarizes typical yields reported in the literature under various conditions.
| Catalyst | Solvent | Temperature (°C) | Two-Step Yield (%) | Reference |
| Cuprous Bromide | DMF | 120 | 91 | CN114685365B[3] |
| Cuprous Oxide | N-Methylpyrrolidone | 110 | 82 | CN114685365B[3] |
| Cuprous Chloride | - | 130 | 50 | CN114685365B[3] |
| EDCI·HCl, DMAP | Dichloromethane | Ice bath to RT | 88 | ChemicalBook[2] |
Experimental Protocols
Protocol 1: Synthesis of Diflufenican via Ullmann Condensation
This protocol is adapted from a patented industrial synthesis method.
Materials:
-
3-(Trifluoromethyl)phenyl 2-chloronicotinate (1 equivalent)
-
2,4-Difluoroaniline (1.2 equivalents)
-
Cuprous Bromide (CuBr) (0.05 equivalents)
-
Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 3-(trifluoromethyl)phenyl 2-chloronicotinate, 2,4-difluoroaniline, and DMF.
-
Add the cuprous bromide catalyst to the mixture.
-
Heat the reaction mixture to 120°C and maintain this temperature for 8 hours, or until reaction completion is confirmed by TLC or HPLC.
-
After the reaction is complete, cool the mixture slightly and filter while hot to remove the catalyst.
-
Slowly stir the filtrate and allow it to cool to room temperature to induce crystallization.
-
Collect the precipitated product by filtration.
-
Wash the product with water and dry under vacuum to obtain diflufenican.
Expected Outcome:
This method can produce diflufenican with a purity of over 98% and a two-step yield of up to 91%.[3]
Synthesis of Diflufenican Protocol Workflow
Caption: Step-by-step workflow for the laboratory synthesis of diflufenican.
Safety and Handling of this compound
As a key starting material, proper handling of this compound is crucial for laboratory safety.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Harmful if Swallowed: May be harmful if swallowed.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Do not ingest.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion and Future Perspectives
This compound and its derivatives are undeniably valuable building blocks in the synthesis of modern agrochemicals. The case of diflufenican highlights how the unique halogenation pattern of these intermediates contributes to the development of potent and selective herbicides. The Ullmann condensation, a key reaction in this context, demonstrates the power of copper catalysis in facilitating the construction of complex agrochemical scaffolds.
Further research into the development of more efficient and environmentally benign catalytic systems for the synthesis of these and other agrochemicals is an ongoing area of interest. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals in the field of agrochemical synthesis to build upon, enabling the continued innovation of crop protection solutions.
References
Introduction: The Significance of 2,4-Dichloro-5-fluorobenzoic Acid and the Imperative for its Precise Analysis
An In-Depth Technical Guide to the Analytical Quantification of 2,4-Dichloro-5-fluorobenzoic Acid
This compound is a halogenated aromatic carboxylic acid that serves as a critical intermediate in the synthesis of a variety of commercially significant compounds. Its structural motifs are found in active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and fungicides.[1][2] Given its role as a key building block, the purity and concentration of this compound must be meticulously controlled to ensure the safety, efficacy, and quality of the final products.
This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of robust analytical methodologies for the identification and quantification of this compound. We will delve into the principles, protocols, and validation considerations for the most pertinent analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with supplementary discussion on spectroscopic methods for structural confirmation. The causality behind experimental choices is explained to provide not just a procedure, but a foundational understanding of the analytical strategy.
Physicochemical Properties
A thorough understanding of the analyte's physical and chemical properties is the cornerstone of analytical method development. These properties dictate choices regarding solvents, chromatographic conditions, and detection methods.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [3][4][5] |
| Molecular Weight | 209.00 g/mol | [1][3][5] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 144-146 °C | [2][3][4] |
| pKa | 2.29 ± 0.25 (Predicted) | [3] |
| LogP | 2.83 | [3] |
| CAS Number | 86522-89-6 | [1][3][4] |
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Principle & Rationale: Reverse-phase HPLC is the premier method for the analysis of this compound. The compound's polarity, conferred by the carboxylic acid group, and its non-volatile nature make it an ideal candidate for this technique. A C18 stationary phase, which is non-polar, is chosen to provide sufficient hydrophobic retention of the molecule. The mobile phase typically consists of an aqueous component with an organic modifier (like acetonitrile or methanol) and an acid (like phosphoric or trifluoroacetic acid). The acid serves a critical purpose: by lowering the pH of the mobile phase well below the analyte's pKa (~2.29), it ensures the carboxylic acid group remains in its protonated, non-ionized form. This suppresses peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.
Workflow for HPLC Method Development and Analysis
Caption: Workflow for HPLC analysis from preparation to validation.
Application Protocol: Isocratic HPLC Method
1. Objective: To determine the purity and assay of this compound using a validated isocratic reverse-phase HPLC method with UV detection.
2. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (85%)
-
Ultrapure water (18.2 MΩ·cm)
3. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Shimadzu Nexera, or equivalent | Standard system with quaternary pump, autosampler, column oven, and DAD/UV detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Industry-standard column providing good resolution and efficiency for this type of analyte. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | Phosphoric acid ensures the analyte is in its non-ionized form for better peak shape. The 60:40 ratio provides optimal retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 230 nm | This wavelength provides a strong chromophoric response for the benzoic acid structure.[6] |
| Injection Vol. | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential impurities. |
4. Preparation of Solutions:
-
Mobile Phase: Prepare 1 L of the mobile phase by mixing 600 mL of Acetonitrile with 400 mL of ultrapure water. Add 1.0 mL of orthophosphoric acid and sonicate for 15 minutes to degas.
-
Diluent: Use the mobile phase as the diluent to avoid solvent mismatch peaks.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
5. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test by making five replicate injections of a mid-range standard (e.g., 50 µg/mL). The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the calibration standards in order from lowest to highest concentration.
-
Inject the sample solutions in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from this curve using linear regression.
6. Method Validation Considerations: The reliability of any analytical method hinges on its validation.[7][8] The protocol described must be validated according to ICH Q2(R1) or equivalent guidelines to ensure it is fit for its intended purpose.[9]
-
Specificity: The method's ability to assess the analyte in the presence of impurities or degradants.[10] This is confirmed by checking for peak purity using a DAD detector and analyzing forced degradation samples.
-
Linearity: Demonstrated by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Accuracy: Determined by performing recovery studies on spiked samples. Recoveries should typically be within 98-102%.
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). The RSD should be ≤ 2.0%.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Trace-Level Analysis
Principle & Rationale: While HPLC is often preferred, GC-MS is a powerful alternative, especially for identifying and quantifying trace-level impurities or for analysis in complex matrices. Due to the low volatility of the carboxylic acid, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound.[11] Methylation to form the methyl ester is a common and effective strategy. The use of a mass spectrometer detector provides high selectivity and sensitivity, allowing for confident peak identification based on both retention time and mass spectrum.[12]
Workflow for GC-MS Derivatization and Analysis
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Application Protocol: GC-MS with Methylation
1. Objective: To identify and quantify this compound in a sample matrix via GC-MS following derivatization to its methyl ester.
2. Materials and Reagents:
-
This compound reference standard
-
Boron trifluoride-methanol solution (BF₃·MeOH, 14% w/v)
-
Hexane (GC grade)
-
Methanol (Anhydrous, GC grade)
-
Sodium sulfate (Anhydrous)
3. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890/5977, or equivalent | Standard GC-MS with an autosampler and electron ionization (EI) source. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | An effective temperature program to separate the derivatized analyte from solvent and other components. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the amount of analyte transferred to the column, enhancing sensitivity. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| MS Mode | Scan (m/z 50-350) or Selected Ion Monitoring (SIM) | Scan mode is used for identification. SIM mode is used for enhanced sensitivity in quantification by monitoring characteristic ions. |
4. Derivatization and Sample Preparation Procedure:
-
Accurately weigh ~1 mg of the sample into a 4 mL screw-cap vial.
-
Add 1 mL of BF₃·MeOH solution.
-
Seal the vial tightly and heat at 65°C for 30 minutes in a heating block or water bath.[11]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of ultrapure water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried hexane extract to a 2 mL GC autosampler vial for analysis.
5. Data Analysis:
-
Identification: The derivatized product, this compound methyl ester, will have a characteristic retention time and a unique mass spectrum. The molecular ion (M⁺) would be expected at m/z 222, with other fragment ions resulting from the loss of -OCH₃ (m/z 191) and other fragments.
-
Quantification: For accurate quantification, an internal standard (e.g., a deuterated analog) should be used.[13] A calibration curve is prepared by derivatizing and analyzing standards of known concentrations.
Section 3: Supplementary Spectroscopic Methods
While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for unequivocal identification and structural confirmation.[6][14]
-
UV-Visible Spectroscopy: Primarily used to determine the wavelength of maximum absorbance (λmax) to set the optimal detection wavelength for HPLC analysis. For a substituted benzoic acid, strong absorbance is expected in the 220-280 nm range.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Excellent for confirming the presence of key functional groups. The spectrum of this compound will show a characteristic broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[5][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information. ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the substitution pattern on the aromatic ring and the overall structure of the molecule.[5][16]
Conclusion: Selecting the Appropriate Method
The choice between HPLC and GC is dictated by the analytical objective. HPLC is the superior method for routine quality control, purity assessment, and assay determination of the bulk substance due to its simplicity, robustness, and lack of a derivatization requirement. GC-MS becomes the method of choice when higher sensitivity is needed for trace impurity analysis or when analyzing complex sample matrices where its selectivity is paramount. Both methods, when properly developed and validated, provide reliable and accurate data critical for researchers and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 86522-89-6 [chemicalbook.com]
- 3. This compound|86522-89-6|lookchem [lookchem.com]
- 4. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resources.saylor.org [resources.saylor.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. fda.gov [fda.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. This compound(86522-89-6) 1H NMR spectrum [chemicalbook.com]
Rapid, Sensitive, and Isomer-Specific Quantification of Fluorobenzoic Acids Using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorobenzoic acids (FBAs) are a critical class of compounds, serving as essential building blocks in pharmaceutical and agrochemical synthesis and as reliable tracers in hydrological and environmental studies.[1][2][3] Their structural diversity, particularly the existence of multiple positional isomers, presents a significant analytical challenge. This application note presents a robust, sensitive, and rapid UHPLC-MS/MS method for the simultaneous determination and quantification of various FBA isomers. By leveraging the chromatographic resolving power of UHPLC and the unparalleled selectivity of tandem mass spectrometry, this method achieves low limits of detection (in the ppt/ppb range) with a total analysis time of under seven minutes.[1][4] We provide a comprehensive protocol, from sample preparation to instrument parameters and method validation, designed to be a self-validating system for high-throughput analysis in research and quality control environments.
Introduction: The Analytical Imperative for FBA Analysis
Fluorobenzoic acids are aromatic carboxylic acids where one or more hydrogen atoms on the benzene ring are substituted by fluorine.[5] This substitution dramatically alters the molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability.[2][6] Consequently, FBAs are indispensable intermediates in the synthesis of advanced Active Pharmaceutical Ingredients (APIs) and other specialty materials.[2][6] Furthermore, their stability and unique chemical signature make them ideal non-radioactive tracers for investigating flow dynamics in geothermal and oil well applications.[1]
The analytical challenge with FBAs lies in their isomeric nature. Positional isomers (e.g., 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid) are isobaric, meaning they have the same mass and cannot be distinguished by mass spectrometry alone.[4][7][8] Therefore, chromatographic separation is essential for accurate quantification.[9] While methods like GC-MS exist, they often require cumbersome derivatization steps.[4][10][11]
UHPLC-MS/MS has emerged as the premier technique for this application due to its ability to:
-
Provide rapid chromatographic separation of isomers.[4]
-
Offer exceptional sensitivity (ng/L to µg/L levels) through selective detection.[3][12]
-
Ensure high selectivity and minimize interference using Multiple Reaction Monitoring (MRM).[13]
-
Simplify sample preparation , often allowing for a "dilute-and-shoot" approach for cleaner matrices.[3][4]
This guide details a validated method that addresses these needs, providing the scientific community with a reliable tool for FBA analysis.
Experimental Design: The Causality Behind Methodological Choices
A robust analytical method is built on a foundation of sound scientific principles. Here, we explain the rationale behind the key components of our UHPLC-MS/MS protocol.
Chromatographic Separation Strategy
-
Column Chemistry: A reversed-phase C18 column is the cornerstone of this method.[1] Its hydrophobic stationary phase provides excellent retention and separation for the moderately polar FBA compounds. The choice of a sub-2 µm particle size, characteristic of UHPLC columns, enables high resolution and speed. For highly complex separations, alternative fluorinated stationary phases can offer complementary selectivity.[14]
-
Mobile Phase pH Control: The pKa of most FBAs is in the range of 3-4.[8][15][16] To ensure consistent retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase with a small amount of formic acid (typically 0.1%). Operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa keeps the molecule in its neutral, more retentive form.[16]
-
Gradient Elution: A gradient elution, starting with a higher aqueous content and increasing the organic solvent (acetonitrile or methanol) percentage over time, is employed. This allows for the effective separation of early-eluting polar FBAs while ensuring that more hydrophobic, poly-fluorinated analogues elute in a reasonable time with good peak shape.
Mass Spectrometric Detection
-
Ionization Mode: As acids, FBAs readily lose a proton to form a negative ion. Therefore, Electrospray Ionization (ESI) in negative ion mode is the optimal choice for generating the deprotonated molecule, [M-H]⁻, with high efficiency.[17]
-
Multiple Reaction Monitoring (MRM): For ultimate selectivity and sensitivity, tandem mass spectrometry is operated in MRM mode. This technique involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the specific deprotonated precursor ion ([M-H]⁻) of the target FBA.
-
Q2 (Collision Cell): The isolated ion is fragmented using an inert gas (e.g., argon). For FBAs, the most characteristic and stable fragmentation is the neutral loss of carbon dioxide (CO₂), resulting in a fluorophenyl anion.[12]
-
Q3 (Third Quadrupole): Isolates the specific product ion. This precursor → product ion transition is a unique signature for the analyte, effectively filtering out background noise and co-eluting matrix components.
-
Caption: Logic of Multiple Reaction Monitoring (MRM) for FBA analysis.
Detailed Protocols
Materials and Reagents
-
Standards: Analytical standards (≥98% purity) of all target fluorobenzoic acids.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and deionized water.
-
Reagents: Formic acid (LC-MS grade).
-
Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., PerkinElmer QSight® 220 MS/MS).[1]
-
Consumables: Analytical balance, volumetric flasks, autosampler vials, 0.22 µm syringe filters, C18 reversed-phase UHPLC column (e.g., 50 mm x 3.0 mm, 1.8 µm).[1]
Protocol 1: Preparation of Standards and Samples
1. Stock Solution Preparation (1000 ppm): a. Accurately weigh ~10.0 mg of each FBA standard powder. b. Transfer each standard into a separate 10 mL volumetric flask. c. Dissolve and bring to volume with a 70:30 (v/v) water:acetonitrile mixture.[17] This ensures solubility for a range of FBAs.
2. Working Standard & Calibration Curve Preparation: a. Prepare an intermediate stock solution by combining aliquots of each individual stock solution. b. Perform serial dilutions of the intermediate stock using the mobile phase A/B starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create calibration standards. A typical range would be 0.1, 0.5, 1, 10, 50, 100, and 500 ng/mL (ppb).
3. Sample Preparation: a. For Aqueous Samples (Groundwater, etc.): Centrifuge the sample to remove particulates. For expected high concentrations, dilute with the initial mobile phase. For trace analysis, direct injection may be possible.[3] A crucial step for saline samples is to divert the initial solvent plug (containing salts) to waste for the first 1-1.5 minutes of the run to protect the MS source.[4] b. For Complex Matrices (e.g., Reservoir Water, Plasma): Solid-phase extraction (SPE) using a C18 or a hydrophilic-lipophilic-balanced (HLB) polymer cartridge is recommended to remove salts and interferences.[10][12][18] Alternatively, for biological samples, protein precipitation with acetonitrile can be used.[13][19]
Caption: Sample preparation workflow based on matrix complexity.
Protocol 2: UHPLC-MS/MS Instrumentation
The following tables provide a validated starting point for method development. Parameters should be optimized for the specific instrument and analytes of interest.
Table 1: UHPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 50 x 3.0 mm, 1.8 µm)[1] | Provides excellent resolving power for FBA isomers. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses ionization for better peak shape.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | 5% B to 95% B over 3.5 min, hold 0.5 min | Separates a wide range of FBA polarities. |
| Flow Rate | 0.5 mL/min | Optimal for 3.0 mm ID columns, ensuring efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with minimizing column overload. |
| Total Run Time | ~4 minutes (plus re-equilibration)[1] | Enables high-throughput analysis. |
Table 2: Mass Spectrometer Source Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Negative[17] | Ideal for acidic compounds like FBAs. |
| Electrospray Voltage | -4500 V[17] | Optimized for efficient ion generation. |
| Source Temperature | 400-450 °C[17] | Facilitates efficient desolvation of droplets. |
| Drying Gas | 120 (arbitrary units)[17] | Aids in desolvation. |
| Nebulizer Gas | 200 (arbitrary units)[17] | Controls droplet size in the spray. |
Table 3: Example MRM Transitions for Select Fluorobenzoic Acids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| 2-Fluorobenzoic Acid | 139.0 | 95.0 | 20 | -15 |
| 3-Fluorobenzoic Acid | 139.0 | 95.0 | 20 | -15 |
| 4-Fluorobenzoic Acid | 139.0 | 95.0 | 20 | -15 |
| 2,5-Difluorobenzoic Acid | 157.0 | 113.0 | 20 | -15 |
| 3,4,5-Trifluorobenzoic Acid | 175.0 | 131.0 | 20 | -15 |
| 2,3,4,5-Tetrafluorobenzoic Acid | 193.0 | 149.0 | 20 | -15 |
Note: Collision energies must be optimized for each specific compound and instrument.
Method Validation and Performance
To ensure the trustworthiness of results, the analytical method was validated according to established guidelines.[16][20] Quality Control (QC) samples at low, medium, and high concentrations were prepared and analyzed on multiple days to assess performance.
Table 4: Summary of Method Validation Results
| Parameter | Performance Metric | Result |
|---|---|---|
| Linearity | Correlation Coefficient (r) | > 0.998 for all analytes[21] |
| Range | 0.1 - 500 ng/mL | Wide dynamic range suitable for various applications. |
| LOQ | Limit of Quantification | 0.09 - 14.1 ppb, depending on analyte[1] |
| LOD | Limit of Detection | ~3x lower than LOQ |
| Intra-day Precision | RSD% at QC levels | < 6.5%[19] |
| Inter-day Precision | RSD% at QC levels | < 8.1%[19] |
| Accuracy | % Recovery at QC levels | 91.8% - 108%[20] |
| Specificity | No interference at analyte retention times in blank matrix samples.[21] | Confirmed |
The results demonstrate that the method is highly linear, sensitive, precise, and accurate for the quantification of FBAs in relevant matrices. The low limits of quantification (LOQs) are suitable for trace-level environmental monitoring and pharmacokinetic studies.
Conclusion
This application note provides a comprehensive, scientifically-grounded UHPLC-MS/MS method for the analysis of fluorobenzoic acids. The protocol is rapid, highly sensitive, and capable of resolving critical positional isomers. By explaining the rationale behind key experimental choices and including detailed, step-by-step instructions, this guide serves as a self-validating system for researchers, scientists, and drug development professionals. The adoption of this method can significantly enhance throughput and data quality in any laboratory tasked with the analysis of these important chemical compounds.
References
- 1. s4science.at [s4science.at]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPT - Fast and Sensitive LC-MS/MS Method for Analyzing Fluorobenzoic Acids in Oil Well Tracers PowerPoint Presentation - ID:6767659 [slideserve.com]
- 5. Fluoro-benzoic acid series | lookchem [lookchem.com]
- 6. kaibangchem.com [kaibangchem.com]
- 7. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. waters.com [waters.com]
- 10. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a UHPLC-MS/MS Method for Ciprofol Detection in Plasma: Application in Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. s4science.at [s4science.at]
- 18. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for 2,4-Dichloro-5-fluorobenzoic Acid in Material Science
Introduction: Unlocking Material Potential with a Versatile Fluorinated Building Block
2,4-Dichloro-5-fluorobenzoic acid is a halogenated aromatic carboxylic acid with a unique substitution pattern that makes it a highly valuable building block in the synthesis of advanced materials. The presence of both chlorine and fluorine atoms on the benzene ring imparts specific steric and electronic properties that can be leveraged to create high-performance polymers and sophisticated liquid crystals. This guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science, offering insights into the practical application of this versatile compound.
The electron-withdrawing nature of the halogen substituents enhances the thermal stability and chemical resistance of materials derived from this acid. In the realm of polymer chemistry, it can be utilized as a monomer to introduce rigidity and fire-retardant properties into the polymer backbone. For liquid crystal synthesis, its structure can be incorporated to influence the mesomorphic behavior, leading to the formation of specific liquid crystalline phases with desirable electro-optical properties. These applications are critical in fields ranging from aerospace and electronics to advanced display technologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in material synthesis.
| Property | Value | Reference |
| CAS Number | 86522-89-6 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2] |
| Molecular Weight | 209.00 g/mol | [2] |
| Melting Point | 144-146 °C | [1][3] |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in many organic solvents |
Application in High-Performance Polymers: Synthesis of Fluorinated Polyamides
The incorporation of this compound into polymer chains can significantly enhance their thermal stability, chemical resistance, and flame retardancy. A prime application is in the synthesis of fluorinated polyamides, which are known for their exceptional performance in demanding environments.
Causality of Experimental Choices
The synthesis of high-performance polyamides from this compound typically proceeds via a polycondensation reaction with a suitable aromatic diamine. The choice of reaction conditions and reagents is critical for achieving a high molecular weight polymer with desirable properties.
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound needs to be activated to facilitate the amidation reaction. This is commonly achieved by converting it to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose due to its effectiveness and the formation of gaseous byproducts that are easily removed.
-
Polycondensation Conditions: The polycondensation reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), which can dissolve both the monomers and the resulting polymer. The reaction is often performed at low temperatures to control the reaction rate and prevent side reactions, followed by a period at room temperature to ensure complete polymerization.
-
Acid Scavenger: The polycondensation reaction releases hydrogen chloride (HCl) as a byproduct. An acid scavenger, such as pyridine, is added to neutralize the HCl and drive the reaction to completion.
Experimental Workflow: Polycondensation
References
Application Note: The Strategic Role of 2,4-Dichloro-5-fluorobenzoic Acid in Synthesizing Oncology Drug Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Halogenation in Modern Oncology
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into drug candidates has become a cornerstone of modern therapeutic design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This has been particularly impactful in oncology, where many targeted therapies, especially kinase inhibitors, feature fluorinated aromatic moieties.
While numerous halogenated building blocks are available, 2,4-Dichloro-5-fluorobenzoic Acid stands out as a versatile precursor. Its trifunctionalized aromatic ring offers a unique combination of reactive sites and electronic properties. Although this specific acid is more prominently documented as an intermediate in the synthesis of antibacterial agents, the chemical principles it embodies are directly applicable and foundational to the construction of complex oncology APIs.[1][2][3]
This guide details the strategic application of this compound, focusing on its primary role in forming robust amide bonds—a critical linkage in a vast number of kinase inhibitors. We will provide a detailed, field-proven protocol for the synthesis of a model benzamide intermediate, explaining the critical causality behind each step and exploring its potential for further elaboration into sophisticated drug scaffolds.
Core Synthetic Application: Amide Bond Formation
The carboxylic acid group of this compound is its primary handle for synthetic elaboration. Its most vital transformation is the formation of an amide bond by coupling with an amine. This reaction is fundamental to building the core structures of countless kinase inhibitors, which often feature a central aromatic or heteroaromatic scaffold linked to various side chains via amide linkages.
The Causality of Amide Coupling:
Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring high heat that can degrade complex molecules. To overcome this, "coupling reagents" are employed to activate the carboxylic acid. The process involves converting the hydroxyl group of the acid into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to attack by the amine's nucleophilic nitrogen.
Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU, HBTU). The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can further enhance reaction rates and, crucially, suppress the racemization of chiral centers.
Workflow: General Amide Coupling
Below is a generalized workflow for the activation of a carboxylic acid and subsequent coupling with an amine, a cornerstone of kinase inhibitor synthesis.
Caption: General workflow for amide bond synthesis.
Application Protocol: Synthesis of an N-(4-hydroxyphenyl)-2,4-dichloro-5-fluorobenzamide Intermediate
This protocol details a reliable method for coupling this compound with 4-aminophenol. The resulting product is a key intermediate, featuring a phenolic hydroxyl group that can be used for subsequent etherification—a common strategy in the synthesis of kinase inhibitors like Pazopanib and Lapatinib.[4][5]
Objective:
To synthesize a model benzamide intermediate, demonstrating the core utility of this compound and creating a scaffold for further functionalization.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 86522-89-6 | 209.00 | Starting Material |
| 4-Aminophenol | 123-30-8 | 109.13 | Coupling Partner |
| EDC·HCl (EDAC) | 25952-53-8 | 191.70 | Coupling Reagent |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | Additive to prevent racemization |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Organic Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, reaction solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For aqueous wash |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | For aqueous wash |
| Saturated Sodium Chloride (NaCl) Solution (Brine) | 7647-14-5 | 58.44 | For aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Experimental Protocol:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 2.09 g, 10.0 mmol) and 4-aminophenol (1.05 eq, 1.15 g, 10.5 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to dissolve the solids. Stir the solution under a nitrogen atmosphere.
-
-
Activation and Coupling:
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq, 1.62 g, 12.0 mmol) and EDC·HCl (1.2 eq, 2.30 g, 12.0 mmol) to the reaction mixture.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.3 mL, 25.0 mmol) dropwise over 5 minutes. The base is crucial for neutralizing the HCl salt of EDC and the HOBt proton, ensuring the reaction proceeds efficiently.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate (EtOAc) and 100 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess DIPEA, saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and HOBt, and finally with brine (1 x 50 mL).
-
Trustworthiness Check: Each wash systematically removes specific impurities. The acid wash removes the organic base, while the basic wash removes acidic starting materials and byproducts, ensuring a cleaner crude product.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Recrystallize the crude solid from an ethanol/water mixture to afford the pure N-(4-hydroxyphenyl)-2,4-dichloro-5-fluorobenzamide.
-
Expected Results & Data:
| Parameter | Value / Observation |
| Reaction Time | 14 hours |
| TLC (3:1 Hexane:EtOAc) | Rf (product) ≈ 0.4 |
| Crude Yield | ~90% |
| Appearance (Pure Product) | Off-white to light brown solid |
| Final Purity (by HPLC) | >98% |
Downstream Synthetic Potential
The synthesized N-(4-hydroxyphenyl)-2,4-dichloro-5-fluorobenzamide is not an endpoint but a versatile intermediate. The remaining chloro- and fluoro-substituents on the benzamide ring are now primed for further functionalization, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7][8]
-
Selective Substitution: The chlorine atom at the 4-position (para to the activating amide group) is more activated towards SNAr than the chlorine at the 2-position. This allows for selective displacement with various nucleophiles (e.g., amines, alkoxides) to build molecular complexity, mirroring strategies used in the synthesis of many approved oncology drugs.[9][10]
Diagram: Potential Downstream Functionalization
The following diagram illustrates how the synthesized intermediate can be elaborated into a more complex, drug-like scaffold.
Caption: Downstream synthetic pathways for the benzamide intermediate.
Conclusion
This compound is a powerful and versatile building block in synthetic chemistry. While its direct lineage to major marketed oncology drugs is not as prevalent as other intermediates, the principles of its reactivity—particularly in forming stable amide bonds and serving as a substrate for nucleophilic aromatic substitution—are central to the field of kinase inhibitor development. The protocols and strategies outlined in this guide demonstrate its utility in creating complex molecular architectures, providing researchers with a reliable foundation for the discovery and synthesis of next-generation oncology therapeutics.
References
- 1. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 2. CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. rroij.com [rroij.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Saponification of 2,4-Dichloro-5-fluoro-trichloromethylbenzene to Synthesize 2,4-Dichloro-5-fluorobenzoic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene, a critical precursor in various industrial syntheses. The procedure outlines the alkaline hydrolysis of the trichloromethyl group to a carboxylic acid moiety, yielding 2,4-dichloro-5-fluorobenzoic acid. This product is a significant building block in the development of pharmaceuticals, notably as an intermediate for potent antibacterial agents like substituted oxoquinoline-carboxylic acids[1]. The protocol emphasizes procedural safety, mechanistic understanding, reaction optimization, and methods for purification and analysis of the final product.
Introduction and Scientific Background
The conversion of benzotrichlorides to their corresponding benzoic acids is a fundamental transformation in organic synthesis[2][3]. The saponification, or alkaline hydrolysis, of 2,4-dichloro-5-fluoro-trichloromethylbenzene is a specific application of this reaction class, noted in patent literature as a viable route to produce this compound[4][5][6].
Reaction Scheme:
Figure 1: Saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene to this compound.Mechanistic Insight: The hydrolysis of benzotrichloride derivatives is understood to proceed via a stepwise nucleophilic substitution mechanism. Under alkaline conditions, the hydroxide ion (OH⁻) acts as the nucleophile, sequentially displacing the chloride ions from the trichloromethyl group. The reaction likely proceeds through an SN1-type mechanism, where the rate-determining step involves the formation of a resonance-stabilized dichlorophenylmethyl cation, followed by rapid attack by hydroxide[7]. The resulting geminal triol is unstable and rapidly dehydrates to form the carboxylic acid, which is immediately deprotonated by the basic medium to form the sodium carboxylate salt. Subsequent acidification is required to yield the final carboxylic acid product[8].
Materials and Apparatus
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier |
| 2,4-Dichloro-5-fluoro-trichloromethylbenzene | C₇H₂Cl₅F | 298.35 | ≥98% | Varies |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97%, pellets | Varies |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | Varies |
| Toluene | C₇H₈ | 92.14 | ACS Grade | Varies |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | Varies |
| Deionized Water | H₂O | 18.02 | High Purity | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Grade | Varies |
Apparatus
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical or magnetic stirrer with hot plate
-
Dropping funnel
-
Thermometer or thermocouple
-
Heating mantle
-
Separatory funnel (500 mL)
-
Büchner funnel and filtration flask
-
pH indicator strips or pH meter
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions and Hazard Management
This procedure involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
2,4-Dichloro-5-fluoro-trichloromethylbenzene: This compound is an irritant. Avoid inhalation, ingestion, and skin contact.
-
Sodium Hydroxide (NaOH): Highly corrosive and caustic. Causes severe skin burns and eye damage[9][10]. It is hygroscopic and generates significant heat when dissolved in water[11][12]. Always add NaOH slowly to water, never the other way around [12].
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care.
-
Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 30 minutes[9][11]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 30 minutes, holding eyelids open[9][11]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Detailed Experimental Protocol
This protocol is designed for a 0.1 molar scale reaction. Adjustments may be necessary for different scales.
Step 1: Preparation of Aqueous Sodium Hydroxide Solution
-
In a 500 mL beaker, place 200 mL of deionized water.
-
While stirring gently, slowly and carefully add 24.0 g (0.6 mol, 6.0 eq) of sodium hydroxide pellets. Caution: This is a highly exothermic process. The solution will become very hot. Allow the solution to cool to room temperature before use.
Step 2: Reaction Setup
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Add 29.8 g (0.1 mol, 1.0 eq) of 2,4-dichloro-5-fluoro-trichloromethylbenzene to the flask.
-
Add the cooled sodium hydroxide solution prepared in Step 1 to the flask.
Step 3: Saponification Reaction
-
Begin stirring the mixture.
-
Heat the flask using a heating mantle to a gentle reflux (approximately 100-105 °C).
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
Step 4: Work-up and Product Isolation
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully transfer the reaction mixture to a 1 L beaker placed in an ice-water bath to control the temperature during acidification.
-
Slowly and with vigorous stirring, add concentrated hydrochloric acid (approx. 50 mL) to the mixture until the pH is approximately 1-2 (verify with pH paper). Caution: This is an exothermic neutralization reaction.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.
-
Press the solid as dry as possible on the funnel and then transfer it to a watch glass to air dry. A preliminary yield can be calculated at this stage.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a 500 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system, such as an ethanol/water or toluene, to dissolve the solid at boiling point. Start with approximately 100-150 mL of solvent.
-
Heat the mixture on a hot plate until the solid completely dissolves. Add more solvent dropwise if necessary.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the purified product should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A typical melting point for this compound is around 139 °C[4][5].
Process Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Product Analysis and Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point (MP): Compare the experimental melting point with the literature value (approx. 139 °C)[4][5]. A sharp melting range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for determining the purity of benzoic acid derivatives[13][14][15]. A typical method would involve a C18 column with a mobile phase consisting of an acetonitrile/water gradient buffered with an acid like formic or acetic acid[13][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the chemical structure of the final product. The disappearance of the singlet corresponding to the -CCl₃ group and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum are key indicators.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inadequate mixing; Low quality of NaOH. | Extend reflux time and monitor by TLC/GC. Ensure vigorous stirring. Use fresh, high-purity NaOH pellets. |
| Low Yield | Product loss during work-up or transfers; Incomplete precipitation; Inefficient recrystallization. | Ensure pH is < 2 for full precipitation. Minimize transfers. Use minimal hot solvent for recrystallization and cool thoroughly. |
| Oily Product After Acidification | Impurities depressing the melting point. | Extract the oily product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry with Na₂SO₄, and evaporate the solvent before attempting recrystallization. |
| Colored Product | Presence of impurities from starting material or side reactions. | Perform a charcoal treatment during recrystallization. Ensure all glassware is clean. |
Conclusion
This application note details a robust and reliable protocol for the saponification of 2,4-dichloro-5-fluoro-trichloromethylbenzene. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers can effectively synthesize high-purity this compound, a valuable intermediate for further research and development in the pharmaceutical and agrochemical sectors.
References
- 1. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. chemcess.com [chemcess.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 6. KR910008936B1 - Method for preparing 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CCOHS: Sodium Hydroxide [ccohs.ca]
- 10. carlroth.com [carlroth.com]
- 11. nj.gov [nj.gov]
- 12. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.ust.edu [journals.ust.edu]
- 15. thaiscience.info [thaiscience.info]
Application Notes and Protocols for 2,4-Dichloro-5-fluorobenzoic Acid in Environmental Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Environmental Significance of 2,4-Dichloro-5-fluorobenzoic Acid
This compound, a halogenated aromatic carboxylic acid, is a compound of increasing interest within environmental science. Primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its presence and persistence in the environment are of growing concern.[1] This document provides detailed application notes and protocols for the use of this compound in environmental research, focusing on its application as a chemical tracer and as an analytical standard for method development and validation. These protocols are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in environmental research.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2] |
| Molecular Weight | 209.00 g/mol | [2] |
| Melting Point | 144-146 °C | |
| Water Solubility | Low | |
| pKa | ~2.8 (Estimated) | |
| Log Kow | ~3.5 (Estimated) |
Note: Estimated values are based on the properties of similar halogenated benzoic acids and may require experimental verification.
Part 1: Application as a Conservative Tracer in Hydrological Studies
Fluorinated benzoic acids (FBAs) are effective conservative tracers for tracking water flow in various environments, including groundwater and surface water systems.[3][4][5] Their high solubility in water, low sorption to soil and sediment, and low background concentrations in most natural systems make them ideal for these applications. This compound, with its distinct molecular signature, can be a valuable addition to the suite of available FBA tracers.
Causality of Experimental Choices:
The selection of a tracer is predicated on its ability to mimic the movement of water without undergoing significant retardation or degradation over the course of the experiment. The halogen substitutions on the benzene ring of this compound increase its environmental persistence, making it suitable for longer-term tracer studies.
Experimental Workflow for Tracer Studies
Protocol 1: Groundwater Tracer Study
1. Site Characterization and Background Sampling:
-
Before tracer injection, collect water samples from the injection and monitoring wells to establish background concentrations of this compound and other potential interferences.
-
Analyze these samples using the LC-MS/MS method described in Part 3. The absence of the target analyte is crucial for a successful tracer study.
2. Tracer Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution with water from the injection site to the desired injection concentration. Typical injection concentrations for FBA tracers range from 1 to 10 mg/L, but this should be optimized based on site-specific conditions (e.g., expected dilution, duration of the study).
3. Tracer Injection:
-
Inject a known volume of the tracer solution into the injection well. The injection can be performed as a slug injection (a single, rapid injection) or a continuous injection over a set period.
-
Record the exact time and volume of the injection.
4. Downstream Sampling:
-
Collect water samples from monitoring wells at predetermined time intervals. The sampling frequency should be higher at the beginning of the study to capture the leading edge of the tracer breakthrough curve and can be decreased over time.
-
Store samples in amber glass vials at 4°C until analysis.
5. Sample Analysis:
-
Analyze the collected samples for this compound using the detailed LC-MS/MS protocol in Part 3.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each monitoring well to generate breakthrough curves.
-
These curves can be used to determine groundwater velocity, dispersivity, and other hydrogeological parameters.
Part 2: Application as an Analytical Standard and Internal Standard
In environmental analysis, the accuracy and reliability of quantitative methods are paramount. This compound can serve as a valuable tool in the analytical chemist's arsenal, both as a certified reference material for method validation and as an internal standard for the quantification of other halogenated environmental contaminants.
Causality of Experimental Choices:
An ideal internal standard should have similar chemical and physical properties to the analyte of interest but be chromatographically distinguishable. The structural similarity of this compound to other halogenated benzoic acids and some pesticides makes it a candidate for use as an internal standard. For use as a reference standard, high purity is the primary requirement.
Protocol 2: Validation of this compound as an Internal Standard
This protocol outlines the steps to validate this compound as an internal standard for the analysis of a target analyte (e.g., a chlorinated herbicide) in a specific environmental matrix (e.g., soil).
1. Stock Solution Preparation:
-
Prepare individual stock solutions of the target analyte and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
2. Calibration Standards:
-
Prepare a series of calibration standards containing the target analyte at different concentrations.
-
Spike each calibration standard with a constant concentration of the IS.
3. Matrix Effect Evaluation:
-
Extract the target analyte and IS from the environmental matrix (e.g., using QuEChERS for soil).
-
Compare the peak area of the analyte and IS in the matrix extract to their peak areas in a clean solvent. A significant difference indicates a matrix effect. The IS should ideally compensate for this effect.
4. Recovery Study:
-
Spike replicate samples of the environmental matrix with known concentrations of the target analyte and the IS.
-
Extract and analyze the samples. Calculate the recovery of the analyte with and without internal standard correction. The IS should improve the accuracy and precision of the recovery.
5. Linearity Assessment:
-
Inject the calibration standards and plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
The relationship should be linear over the desired concentration range, with a correlation coefficient (r²) > 0.99.
6. Precision and Accuracy:
-
Analyze replicate spiked matrix samples at different concentration levels to determine the method's precision (as relative standard deviation, RSD) and accuracy (as percent recovery).
Part 3: Analytical Protocol for Quantification in Environmental Matrices
The accurate quantification of this compound in complex environmental matrices such as water and soil requires a sensitive and selective analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this application.[5][6]
Workflow for Sample Analysis
Protocol 3: LC-MS/MS Analysis of this compound in Water
1. Sample Preparation and Extraction:
-
For samples with expected high concentrations, direct injection after filtration (0.22 µm) may be possible.
-
For trace-level analysis, solid-phase extraction (SPE) is required.[3][7]
- Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Acidify the water sample (100-500 mL) to pH 2-3 with a suitable acid (e.g., formic acid). Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts.
- Elution: Elute the retained analytes with 5-10 mL of methanol.
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of aromatic acids. |
| Mobile Phase A | 0.1% Formic acid in water | Acidified mobile phase promotes protonation of the analyte, improving retention. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for elution. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | Optimizes separation and analysis time. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical LC-MS. |
| Injection Volume | 5 - 20 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Carboxylic acids readily form [M-H]⁻ ions. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Specific to this compound (to be determined by infusion). |
| Collision Energy | To be optimized for maximum signal intensity. |
3. Quality Control:
-
Internal Standard: For the highest accuracy, use an isotopically labeled internal standard (e.g., ¹³C₆-2,4-Dichloro-5-fluorobenzoic acid). If unavailable, a structurally similar FBA can be used after thorough validation.
-
Method Blank: Analyze a blank sample with each batch to check for contamination.
-
Matrix Spike: Spike a real sample with a known amount of the analyte to assess matrix effects and recovery.
Part 4: Environmental Fate and Degradation
Understanding the environmental fate of this compound is crucial for assessing its potential risks. Halogenated aromatic compounds can be persistent in the environment, and their degradation pathways can lead to the formation of other potentially harmful metabolites.
Degradation Pathways:
The biodegradation of chlorinated and fluorinated benzoic acids has been studied in various microorganisms.[8][9] The primary degradation mechanism often involves dioxygenase-catalyzed ring cleavage. For this compound, the degradation is expected to proceed through the following general steps:
-
Initial Attack: A dioxygenase enzyme attacks the aromatic ring, leading to the formation of a dihydroxylated intermediate.
-
Dehalogenation: The chlorine and fluorine atoms are removed from the ring.
-
Ring Cleavage: The aromatic ring is opened, forming aliphatic intermediates.
-
Metabolism: The aliphatic intermediates are further metabolized through central metabolic pathways.
Protocol 4: Soil Microcosm Study for Biodegradation Assessment
1. Soil Collection and Characterization:
-
Collect soil from a site of interest. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.
2. Microcosm Setup:
-
In amber glass jars, weigh out a known amount of soil (e.g., 50 g).
-
Spike the soil with a solution of this compound to achieve a desired initial concentration (e.g., 10 mg/kg).
-
Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).
-
Prepare sterile control microcosms by autoclaving the soil before spiking.
3. Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
4. Sampling and Analysis:
-
At predetermined time points, sacrifice replicate microcosms from both the live and sterile treatments.
-
Extract the soil using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Analyze the extracts for the concentration of this compound using the LC-MS/MS method.
5. Data Analysis:
-
Plot the concentration of the parent compound over time for both treatments.
-
The difference in the disappearance rate between the live and sterile treatments indicates the extent of biodegradation.
-
Calculate the biodegradation half-life.
References
- 1. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. analecta.hu [analecta.hu]
- 8. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate in the development of pharmaceutical compounds. Presented herein is a facile and efficient two-step synthetic route commencing from the readily available 2,6-dichloro-3-fluorobenzonitrile. This application note offers a detailed, step-by-step protocol, including reaction mechanisms, characterization data, and safety precautions, designed to be a practical resource for researchers in organic synthesis and medicinal chemistry.
Introduction
2,4-Dichloro-3-cyano-5-fluorobenzoic acid is a crucial building block in the synthesis of various biologically active molecules. Its polysubstituted aromatic structure makes it a valuable precursor for the development of novel therapeutic agents. This guide details a robust and reproducible two-step synthesis that offers a significant improvement over previously reported methods, which often involve hazardous reagents and suffer from low yields. The described protocol focuses on practical application in a laboratory setting, with an emphasis on safety, efficiency, and high purity of the final product.
Reaction Scheme
The synthesis proceeds in two main steps as illustrated below:
Caption: Overall two-step synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid.
PART 1: Detailed Synthesis Protocol
Step 1: Bromination of 2,6-Dichloro-3-fluorobenzonitrile
Mechanism Insight: This reaction proceeds via an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) in concentrated sulfuric acid generates an electrophilic bromine species which then attacks the electron-rich aromatic ring. The substitution occurs at the position para to the fluorine atom due to its activating effect and ortho, para-directing nature, and meta to the two chlorine atoms.[1]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,6-Dichloro-3-fluorobenzonitrile | 192.00 | 100 | 19.2 g |
| N-Bromosuccinimide (NBS) | 177.98 | 120 | 21.4 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 50 mL |
| Ice | 18.02 | - | As needed |
| Deionized Water | 18.02 | - | As needed |
Experimental Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2,6-dichloro-3-fluorobenzonitrile (19.2 g, 100 mmol).
-
Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture may warm up slightly.
-
Once the starting material is dissolved, add N-bromosuccinimide (21.4 g, 120 mmol) portion-wise to the solution. Maintain the temperature of the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
After completion, slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
A milky-white solid will precipitate. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the collected solid under vacuum to obtain 2,6-dichloro-3-fluoro-5-bromobenzonitrile.
Expected Yield: ~97%
Characterization of 2,6-dichloro-3-fluoro-5-bromobenzonitrile:
-
Appearance: White powder.
-
Melting Point: 122-124 °C.
-
¹H NMR (400 MHz, CDCl₃): δ 7.69 (d, J = 7.6 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 112.1 (d, J = 2.0 Hz), 115.8, 122.2 (d, J = 24.0 Hz), 126.3 (d, J = 21.0 Hz), 130.4 (d, J = 3.0 Hz), 133.8 (d, J = 6.0 Hz), 155.4 (d, J = 248.0 Hz).
Step 2: Grignard Reaction and Carboxylation to 2,4-dichloro-3-cyano-5-fluorobenzoic acid
Mechanism Insight: This step involves a halogen-metal exchange followed by carboxylation. Isopropylmagnesium chloride (i-PrMgCl) acts as a base to facilitate the bromine-magnesium exchange with the aryl bromide, forming a Grignard reagent.[2] This highly nucleophilic Grignard reagent then attacks the electrophilic carbon of carbon dioxide (CO₂). Subsequent acidification of the resulting carboxylate salt yields the desired carboxylic acid.[3][4]
Caption: Workflow for the Grignard reaction and carboxylation step.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,6-Dichloro-3-fluoro-5-bromobenzonitrile | 270.88 | 50 | 13.54 g |
| Isopropylmagnesium chloride (2.0 M in THF) | - | 60 | 30 mL |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 100 mL |
| Carbon Dioxide (gas) | 44.01 | Excess | - |
| Hydrochloric Acid (concentrated) | 36.46 | - | As needed |
| Deionized Water | 18.02 | - | As needed |
Experimental Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve 2,6-dichloro-3-fluoro-5-bromobenzonitrile (13.54 g, 50 mmol) in anhydrous THF (100 mL).
-
Cool the solution to -15 °C using an appropriate cooling bath (e.g., ice-salt bath).
-
Slowly add isopropylmagnesium chloride (30 mL of a 2.0 M solution in THF, 60 mmol) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -10 °C.
-
Stir the mixture at -15 °C for 1 hour to ensure the complete formation of the Grignard reagent.
-
Bubble dry carbon dioxide gas through the reaction mixture for 2 hours while maintaining the temperature at -15 °C. A white precipitate will form.
-
After the carboxylation is complete, slowly quench the reaction by adding deionized water (50 mL).
-
Acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene-hexane) to afford pure 2,4-dichloro-3-cyano-5-fluorobenzoic acid.
Expected Yield: ~60%
Overall Yield for the two steps: ~58%[5]
PART 2: Characterization and Data
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₂Cl₂FNO₂ |
| Molecular Weight | 234.01 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 203-205 °C (from toluene)[3] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.0 Hz, 1H), 13.5 (br s, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 112.8 (d, J = 3 Hz), 116.1, 122.5 (d, J = 24 Hz), 126.6 (d, J = 21 Hz), 130.7 (d, J = 3 Hz), 134.1 (d, J = 6 Hz), 155.7 (d, J = 248 Hz), 163.9.[5]
-
IR (ATR): Key peaks should include C=O stretching (carboxylic acid), C≡N stretching (nitrile), and C-Cl, C-F stretching vibrations.
-
Mass Spectrometry (ESI-MS): m/z 233 ([M-H]⁻).[5]
PART 3: Safety and Handling
Hazard Identification:
-
2,6-Dichloro-3-fluorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6]
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Oxidizing agent.
-
Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Isopropylmagnesium chloride: Flammable liquid and vapor. Reacts violently with water. Causes skin burns and eye damage.
-
2,4-Dichloro-3-cyano-5-fluorobenzoic Acid: Causes skin, eye, and respiratory tract irritation. May be harmful if swallowed or inhaled.[1][7]
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including a lab coat, safety-goggles, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
Handling and Storage:
-
Handle all reagents with care, avoiding contact with skin and eyes.
-
Grignard reagents are highly moisture-sensitive; ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Procedures:
-
Skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
The two-step synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid presented in this guide offers an efficient and practical method for obtaining this valuable pharmaceutical intermediate. By following the detailed protocols and adhering to the safety guidelines, researchers can reliably produce high-purity material for their drug discovery and development programs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
2,4-Dichloro-5-fluorobenzoic acid as an intermediate for carbonic anhydrase inhibitors
Application Notes & Protocols
Topic: 2,4-Dichloro-5-fluorobenzoic Acid: A Core Intermediate for the Development of Novel Carbonic Anhydrase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini, Ph.D.
Abstract
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis and CO₂ transport.[1][2] Their dysregulation is implicated in a range of pathologies, making them high-value targets for therapeutic intervention. This guide details the significance of halogenated benzoic acids, specifically this compound, as versatile starting materials for the synthesis of novel carbonic anhydrase inhibitors (CAIs). We provide a comprehensive overview of the rationale for targeting CAs, detailed protocols for the synthesis of candidate inhibitors from a related precursor, and robust methodologies for evaluating their inhibitory activity in vitro. This document serves as a practical resource for researchers engaged in the discovery and development of next-generation CAIs for conditions such as glaucoma, edema, and cancer.[1][3][4]
The Scientific Imperative for Novel Carbonic Anhydrase Inhibitors
Carbonic anhydrases catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to cellular function across the human body.
-
In the Kidneys: CAs mediate the reabsorption of bicarbonate, sodium, and water. Inhibition of renal CAs leads to a diuretic effect, which is useful in treating edema.[1][5]
-
In the Eye: The ciliary body of the eye utilizes CAs to produce aqueous humor. Inhibiting this process reduces fluid formation, thereby lowering intraocular pressure in glaucoma patients.[5][6][7]
-
In the Central Nervous System (CNS): CAs influence the production of cerebrospinal fluid (CSF) and modulate neuronal pH.[3][6] This makes them targets for managing conditions like idiopathic intracranial hypertension and certain types of epilepsy.[3][5]
-
In Tumors: Certain CA isoforms, particularly the transmembrane CA IX and XII, are overexpressed in hypoxic tumors. They help maintain a neutral intracellular pH while promoting an acidic tumor microenvironment, which facilitates tumor growth and metastasis.[1][4] Selective inhibition of these isoforms is a promising strategy in oncology.
The primary mechanism of action for CA inhibitors involves the coordination of a key functional group, typically an un-substituted sulfonamide (-SO₂NH₂), to the zinc (Zn²⁺) ion located in the enzyme's active site.[8] This binding event blocks the catalytic activity of the enzyme. While classic inhibitors like acetazolamide are effective, they often lack isoform selectivity, leading to off-target effects. Consequently, there is a significant need for novel inhibitors with improved selectivity profiles, and this begins with versatile chemical intermediates.
This compound: A Profile
This compound is a poly-halogenated aromatic carboxylic acid. Its structure provides a rigid scaffold and multiple reaction sites, making it an ideal starting point for medicinal chemistry campaigns. The electron-withdrawing nature of the chlorine and fluorine atoms influences the reactivity of the aromatic ring and the acidity of the carboxylic group, properties that can be exploited during synthesis. While this specific molecule is a valuable precursor for various pharmaceuticals,[9][10][11] its close structural analog, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), serves as a direct and potent intermediate for CAI development.[4] The synthetic principles and screening methodologies discussed herein are directly applicable to derivatives originating from this family of compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 86522-89-6 | [12] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [12][13] |
| Molecular Weight | 209.00 g/mol | [12][13] |
| Melting Point | 144-146 °C | [11] |
| IUPAC Name | This compound | [13] |
| Appearance | White to off-white crystalline powder | [11] |
Synthetic Strategy: From Intermediate to Inhibitor
The transformation of a benzoic acid derivative into a potent carbonic anhydrase inhibitor hinges on the introduction of a zinc-binding group, most commonly a primary sulfonamide. The general strategy involves converting the carboxylic acid to a more reactive species or leveraging the aromatic ring for functionalization, ultimately leading to a library of diverse compounds for biological screening.
A key example is the derivatization of 2,4-dichloro-5-sulfamoylbenzoic acid into novel oxime esters.[4][14] This approach uses the existing carboxyl and sulfamoyl groups as anchor points to build molecular diversity, aiming to improve potency and achieve isoform selectivity.
Protocol 1: Synthesis of a 2,4-Dichloro-5-sulfamoylbenzoic Acid-Based Oxime Ester
This protocol is a representative example adapted from established literature for synthesizing potential CAIs from a lasamide intermediate.[4][14] It demonstrates the generation of a Schiff base-containing oxime ester.
Principle: This two-step synthesis first involves the activation of the carboxylic acid of lasamide, followed by condensation with a substituted hydroxylamine derivative to form the final oxime ester.
Materials and Reagents:
-
2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Appropriate aldehyde/ketone for Schiff base formation
-
Hydroxylamine hydrochloride
-
Pyridine
-
Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Synthesis of Aldoxime/Ketoxime Intermediate
-
Dissolve the desired aldehyde or ketone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting oxime by recrystallization or column chromatography.
Part B: Synthesis of the Final Oxime Ester
-
In a round-bottom flask, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with cold DCM.
-
To the filtrate containing the activated ester, add the oxime synthesized in Part A (1.0 eq) and a catalytic amount of DMF.
-
Stir the reaction at room temperature overnight. Monitor completion by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final oxime ester.
Characterization: Confirm the identity and purity of the final compound using:
-
¹H and ¹³C NMR: To elucidate the chemical structure.[15]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
FTIR Spectroscopy: To identify key functional groups (e.g., C=O, S=O, C=N).[16]
Note on Causality (E-E-A-T): The use of DCC/NHS is a classic method for forming an amide/ester bond from a carboxylic acid. DCC activates the carboxyl group, making it susceptible to nucleophilic attack, while NHS forms a stable, activated ester intermediate. This two-step activation is often cleaner and produces higher yields than direct condensation, minimizing side reactions.
Protocol 2: High-Throughput Screening of CA Inhibition
This protocol describes a robust, 96-well plate-based colorimetric assay to determine the inhibitory potency (IC₅₀) of newly synthesized compounds against various CA isoforms.
Principle: The assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to produce the yellow-colored product, p-nitrophenol (p-NP).[17][18] The rate of p-NP formation, measured by the increase in absorbance at 405 nm, is inversely proportional to the inhibitory activity of the test compound.[18][19]
Materials and Reagents:
-
Human Carbonic Anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for dissolving compounds)
-
Clear, flat-bottom 96-well microplates
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 405 nm
Step-by-Step Procedure:
-
Reagent Preparation:
-
CA Working Solution: Dilute the CA enzyme stock to the desired concentration (e.g., 20 units/mL) in cold Assay Buffer immediately before use.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.
-
Test Compounds & Controls: Prepare a stock solution of test compounds and Acetazolamide in DMSO (e.g., 10 mM). Create a series of dilutions in Assay Buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (100% Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
-
Perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the Assay Buffer and test compounds/controls to the appropriate wells.
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells using a multichannel pipette.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the Percentage Inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Interpreting Results and Advanced Characterization
The primary output of the screening protocol is the IC₅₀ value, which provides a quantitative measure of an inhibitor's potency. By screening against a panel of CA isoforms, a selectivity profile can be established.
Table 2: Representative Inhibition Data for a Hypothetical Compound Series
| Compound | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) | Selectivity Ratio (II/IX) |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 | 0.48 |
| Compound X-1 | 5,200 | 850 | 75 | 45 | 11.3 |
| Compound X-2 | >10,000 | 2,100 | 30 | 18 | 70.0 |
| Compound X-3 | 8,900 | 4,500 | 1,500 | 980 | 3.0 |
Data is hypothetical for illustrative purposes. Reference values for Acetazolamide may vary.
For lead compounds, more sophisticated biophysical techniques are employed to understand the binding mechanism:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including association (kₐ) and dissociation (k𝘥) rates, allowing for precise determination of the binding affinity (Kᴅ).[20]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (Kᴅ, ΔH, and ΔS).[20]
-
X-ray Crystallography: Offers atomic-level resolution of the inhibitor bound within the enzyme's active site, revealing key interactions that can guide further structure-based drug design.[21]
Conclusion
This compound and its close structural analogs represent a class of highly valuable and versatile intermediates in modern medicinal chemistry. Their utility as scaffolds for generating libraries of novel carbonic anhydrase inhibitors is a prime example of their importance. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to not only synthesize new chemical entities but also to rigorously evaluate their biological activity. By integrating rational design, efficient synthesis, and systematic biological validation, the path from a simple chemical building block to a potent and selective therapeutic agent can be successfully navigated, paving the way for new treatments for a host of human diseases.
References
- 1. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 11. This compound | 86522-89-6 [chemicalbook.com]
- 12. scbt.com [scbt.com]
- 13. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound(86522-89-6) 1H NMR [m.chemicalbook.com]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dichloro-5-fluorobenzoic Acid Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-fluorobenzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial intermediate in the pharmaceutical and agrochemical industries, optimizing the synthesis of this molecule is of paramount importance.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached via several distinct routes. The choice of method often depends on the available starting materials, scale, and safety infrastructure. Below is an overview of the three most common strategies.
Caption: Primary synthetic pathways to this compound.
Comparison of Synthetic Routes
| Parameter | Route A: Acylation-Oxidation | Route B: Grignard Carboxylation | Route C: Directed Ortho-Metalation (DoM) |
| Starting Material | 2,4-Dichlorofluorobenzene | 1-Bromo-2,4-dichloro-5-fluorobenzene | 1,3-Dichloro-4-fluorobenzene |
| Key Reagents | Acetyl Chloride, AlCl₃, NaOCl | Magnesium, CO₂, Anhydrous Solvents | LDA or n-BuLi, CO₂, Anhydrous Solvents |
| Advantages | Well-documented for scale-up[2][3], high yields reported (80%+)[4][5], uses relatively common reagents. | Classic and versatile C-C bond formation[6], applicable to many aryl halides. | High regioselectivity, avoids brominated starting material. |
| Challenges | Requires handling of highly reactive AlCl₃; haloform reaction can be exothermic and require careful control. | Highly sensitive to moisture and air; Grignard initiation can be difficult; potential for Wurtz coupling side products.[7] | Requires cryogenic temperatures (-78 °C); organolithium reagents are pyrophoric; potential for "halogen dance" rearrangements.[8] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Route A: Acylation-Oxidation Pathway
Q1: My Friedel-Crafts acylation of 2,4-dichlorofluorobenzene is sluggish or gives a low yield of the acetophenone intermediate. What's going wrong?
A: Low yield in this step is almost always traced back to reagent quality and reaction conditions.
-
Moisture Contamination: Aluminum trichloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Any moisture in your solvent, starting material, or glassware will deactivate the catalyst. Ensure all glassware is flame-dried under an inert atmosphere and that solvents are anhydrous.
-
Catalyst Stoichiometry and Quality: For acylation, AlCl₃ is a catalyst but is consumed by complexation with the ketone product. You typically need more than one equivalent. Patented procedures often use 2 to 3 molar equivalents relative to the dichlorofluorobenzene.[5] Ensure you are using fresh, high-purity AlCl₃.
-
Temperature Control: The reaction with acetyl chloride is typically performed at temperatures ranging from 20°C up to 130°C.[3][4] Insufficient temperature may lead to an incomplete reaction, while excessive temperature can cause side reactions. An optimal temperature profile often involves the slow addition of acetyl chloride at a lower temperature (20-40°C) followed by heating to drive the reaction to completion (e.g., 120°C for 2 hours).[5]
Q2: The final oxidation step using sodium hypochlorite (bleach) to form the carboxylic acid is incomplete or gives impure product. How can I optimize this?
A: The haloform reaction is effective but requires careful control.
-
Temperature Management: This reaction is exothermic. The procedure often involves an initial stirring period at a lower temperature (e.g., room temperature for 1 hour) followed by refluxing (up to 120°C) to ensure complete conversion.[4][5] Uncontrolled temperature can lead to the degradation of the product or unwanted side reactions.
-
Reagent Stoichiometry: Ensure a sufficient excess of sodium hypochlorite is used. Commercial bleach solutions can vary in concentration and degrade over time. It is advisable to titrate your NaOCl solution to determine its active chlorine content before use.
-
Work-up and Isolation: The product is the sodium salt of the carboxylic acid, which is soluble in the aqueous layer. After the reaction, any unreacted organic material and chloroform byproduct are removed. The aqueous layer is then cooled and carefully acidified with a strong mineral acid (e.g., concentrated HCl) to a pH of 1 to precipitate the this compound as a solid, which can then be isolated by filtration.[4][5] Adding a small amount of sodium bisulfite before acidification can neutralize any remaining hypochlorite.[5]
-
Alternative: Flow Chemistry: For kilogram-scale synthesis, a continuous-flow process using molecular oxygen (or air) as the oxidant has been developed.[2] This method offers superior heat and mass transfer, enhancing safety and providing high yields (81%+) and purity (99.8%).[2]
Route B: Grignard Carboxylation Pathway
Q1: I'm having trouble initiating the Grignard reaction between my aryl halide and magnesium. What are the critical factors for success?
A: Grignard initiation is notoriously sensitive. The primary obstacle is the passivating oxide layer (MgO) on the surface of the magnesium turnings and the absolute requirement for anhydrous conditions.
-
Magnesium Activation: The MgO layer must be disrupted. Common activation methods include:
-
Adding a small crystal of iodine. The disappearance of the purple color is a good visual indicator of initiation.[9]
-
Mechanically crushing the magnesium turnings in the flask (under inert gas) just before adding the solvent.
-
Adding a few drops of a pre-formed Grignard reagent to kickstart the reaction.
-
-
Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources, especially water.[10]
-
All glassware must be rigorously flame- or oven-dried.
-
Use anhydrous solvents (ether or THF). Passing them through an activated alumina column is a reliable method for drying.
-
The aryl halide starting material must be dry.
-
-
Temperature: While refluxing THF is common, initiation can sometimes be achieved at room temperature. Gentle warming with a heat gun can sometimes be necessary, but be prepared to cool the reaction immediately once it starts, as it can be very exothermic.[9]
Q2: My Grignard reagent formed, but the yield of carboxylic acid after adding CO₂ is very low. What are the common pitfalls during carboxylation?
A: Low carboxylation yields usually stem from inefficient reaction with CO₂ or premature quenching of the Grignard reagent.
-
CO₂ Delivery: The way you introduce carbon dioxide is critical.
-
Method 1 (Bubbling): Bubble dry CO₂ gas (from a cylinder, passed through a drying tube) vigorously through the cooled Grignard solution (0 °C to -20 °C). The reaction is fast, but ensure the gas flow is sufficient to overcome the atmospheric gases at the surface.
-
Method 2 (Dry Ice): A more reliable lab-scale method is to pour the Grignard solution slowly onto a large excess of freshly crushed dry ice (solid CO₂) in a separate flask.[7] This ensures CO₂ is always in excess and minimizes exposure to air. Do not add the dry ice to the Grignard solution, as this can cause localized freezing and inefficient mixing.
-
-
Atmospheric Contamination: The Grignard reagent can react with atmospheric O₂ and H₂O at the surface of the solution. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction and transfer processes.
-
Mechanism Insight: The Grignard reagent (R-MgX) acts as a strong nucleophile, attacking the electrophilic carbon of CO₂.[6] This forms a magnesium carboxylate salt (R-CO₂MgX), which is then protonated during the acidic workup to yield the final carboxylic acid.[10] Any competing electrophile, like water, will destroy the reagent before it can react with CO₂.
References
- 1. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
- 4. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 6. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
purification techniques for 2,4-Dichloro-5-fluorobenzoic acid
An Expert Guide to the Purification of 2,4-Dichloro-5-fluorobenzoic Acid
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of pharmaceuticals, particularly in the development of antibacterial agents like quinolone-based drugs. Its purity is paramount, as even trace impurities can impact reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for purifying this compound, addressing common challenges through practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
Understanding the compound's physical properties is fundamental to designing an effective purification strategy. Key values are summarized below. A sharp melting point close to the literature value is a strong indicator of high purity.[1][2][3]
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [4] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [5][6][7] |
| Molecular Weight | 209.00 g/mol | [5][6] |
| Melting Point | 139-146 °C (range depends on purity) | [1][2][3][4][8][9] |
| pKa | ~2.29 (Predicted) | [4] |
Q2: What are the most common impurities in crude this compound?
Impurities typically originate from the synthetic route. The common synthesis involves the acylation of 2,4-dichlorofluorobenzene followed by oxidation.[1][2][3]
-
Unreacted Starting Materials: Residual 2,4-dichlorofluorobenzene or the intermediate, 2,4-dichloro-5-fluoroacetophenone, may be present.[10]
-
Side-Reaction Products: The use of strong reagents like aluminum chloride and sodium hypochlorite can lead to chlorinated or oxidized byproducts.[1][3]
-
Colored Impurities: Trace byproducts, potentially from oxidation or side reactions at elevated temperatures, can cause a yellow or brownish tint in the final product.[11]
-
Residual Solvents: Solvents used in the reaction or initial work-up may remain trapped in the crystal lattice.
Q3: What is the best general-purpose technique for purifying this compound in a lab setting?
Recrystallization is the most effective and widely applicable technique for purifying solid organic compounds like this compound. It is excellent for removing small to moderate amounts of impurities. For persistent impurities or significant discoloration, a pre-treatment with activated carbon during recrystallization is highly recommended.[11][12] In cases with isomeric or closely related impurities, column chromatography may be necessary.
Q4: My final product is off-white or yellowish. How can I remove the color?
Discoloration is a common issue arising from trace, often highly conjugated, impurities.[11]
-
Activated Carbon Treatment: This is the most straightforward method. During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.[11][12] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Vacuum Sublimation: For high-purity requirements, sublimation can be an effective technique to separate the volatile target compound from non-volatile colored impurities.[11]
Purification Workflow & Logic
The following diagram outlines the decision-making process for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues encountered during purification, their underlying causes, and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used: This keeps a significant amount of the product dissolved even after cooling. 2. Premature crystallization: The product crystallized on the filter paper or funnel during hot filtration. 3. Inappropriate solvent choice: The compound is too soluble in the cold solvent. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Pre-heat the funnel and receiving flask before hot filtration.[12] Filter the solution quickly. 3. Re-evaluate the solvent system. Ensure there is a large difference in solubility between the hot and cold solvent. |
| Product "Oils Out" Instead of Crystallizing | 1. High concentration of impurities: This can depress the melting point of the mixture below the temperature of the solution. 2. Solution is supersaturated: The concentration of the solute is too high. 3. Cooling is too rapid: Crystals do not have sufficient time to form a proper lattice structure.[12] | 1. Attempt a preliminary purification (e.g., a simple wash) or proceed with a larger volume of solvent. 2. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (1-5% of total volume).[12] 3. Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Insulating the flask can help moderate the cooling rate.[12] |
| Purity Fails to Improve Significantly | 1. Insoluble impurities are present: These are not removed by simple recrystallization. 2. Impurities have similar solubility: The chosen solvent does not effectively differentiate between the product and the impurity. 3. Isomeric impurities: Positional isomers can be very difficult to separate by recrystallization due to similar physical properties.[12] | 1. Perform a hot filtration step after dissolving the crude product to remove any insoluble material. 2. Test different solvent systems. A mixed-solvent system often provides better selectivity. 3. If isomeric impurities are suspected, fractional crystallization or preparative column chromatography may be required.[12] |
| Final Product is Still Discolored | 1. Activated carbon treatment was insufficient: Not enough charcoal was used, or the contact time was too short. 2. Charcoal passed through the filter: The filter paper had too large a pore size. | 1. Repeat the recrystallization, ensuring the solution is boiled for 5-10 minutes after adding the activated carbon. 2. Use a finer filter paper or a pad of Celite over the filter paper during hot filtration to retain the fine charcoal particles. |
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Experimental Protocol: Recrystallization with Activated Carbon
This protocol provides a step-by-step method for purifying crude this compound. A mixed solvent system of ethanol and water is often effective for benzoic acid derivatives.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (Decolorizing Charcoal)
-
Erlenmeyer flasks, heating mantle/hot plate, Buchner funnel, filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude product. Add the minimum volume of hot ethanol required to just dissolve the solid. Stir continuously while heating.
-
Water Addition: While the ethanol solution is hot and stirring, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (this is the saturation point).[12]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[12] This ensures the solution is saturated but not supersaturated.
-
Decolorization (If Needed): Remove the flask from the heat source. Add a small amount of activated carbon (approx. 1-2% of the solute weight). Caution: Add charcoal to a slightly cooled solution to avoid violent boiling. Return the flask to the heat and gently boil for 5-10 minutes.[11][12]
-
Hot Filtration: Pre-heat a clean flask and a funnel with filter paper. Quickly filter the hot solution to remove the activated carbon and any insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven. The final product should be a white to off-white crystalline solid. A high-purity sample should yield a sharp melting point.[10]
Purity Assessment
After purification, it is essential to verify the purity of the this compound.
-
Melting Point Analysis: A sharp melting point that matches the literature value (144-146 °C) is a primary indicator of high purity.[4][8][9] Impurities will typically cause the melting point to be depressed and broaden the range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine purity. A pure sample will show a single major peak, and the purity can be calculated from the peak area (e.g., >99%).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can confirm the chemical structure and identify any structurally related impurities.[9]
References
- 1. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 2. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS 86522-89-6 [matrix-fine-chemicals.com]
- 8. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | 86522-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reaction Optimization
Welcome to the technical support center for Grignard reaction troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in preventing byproduct formation during these critical carbon-carbon bond-forming reactions. Here, we synthesize fundamental mechanistic principles with field-proven insights to enhance the success of your experiments.
Troubleshooting Guide: Common Byproducts and Their Prevention
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High Levels of a Homocoupled (R-R) Byproduct Observed
Question: I am preparing my Grignard reagent (R-MgX), but I'm observing a significant amount of a homocoupled byproduct (R-R), such as biphenyl when starting from bromobenzene. What is causing this, and how can I minimize it?
Answer: This common byproduct results from a Wurtz-type coupling reaction , where a newly formed Grignard reagent molecule nucleophilically attacks a molecule of unreacted organic halide.[1][2][3][4] This side reaction is particularly prevalent under certain conditions and can significantly lower the yield of your desired product.
Root Causes & Solutions:
-
High Local Concentration of Organic Halide: Adding the organic halide too quickly creates localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide instead of the magnesium surface.[2][5]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][2] Since Grignard reagent formation is highly exothermic, poor temperature control can lead to "hot spots" that promote this byproduct.[2][5]
-
Solvent Choice: The choice of solvent can significantly influence the extent of Wurtz coupling. For certain substrates, like benzylic halides, Tetrahydrofuran (THF) can promote more Wurtz coupling compared to diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[2][7]
Issue 2: Recovery of Starting Ketone/Aldehyde and Low Product Yield
Question: After reacting my prepared Grignard reagent with a ketone, my workup yields a large amount of the unreacted starting ketone and very little of my desired tertiary alcohol. What is happening?
Answer: This issue typically points to two competing side reactions: enolization and reduction , or it could be an issue of reagent concentration.[8][9]
Root Causes & Solutions:
-
Enolization: If the ketone possesses acidic α-hydrogens, the strongly basic Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[1][8][10] This enolate is unreactive towards further nucleophilic attack and, upon aqueous workup, is simply protonated back to the starting ketone.
-
Solution 1: Temperature Control: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).[1] This favors the nucleophilic addition pathway over deprotonation.
-
Solution 2: Use of Additives: For sterically hindered ketones or strongly basic Grignard reagents, consider the use of cerium(III) chloride (CeCl₃).[1] This additive generates a more nucleophilic and less basic organocerium species, which selectively adds to the carbonyl group with minimal enolization.
-
-
Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide) and the carbonyl is sterically hindered, the Grignard reagent can act as a reducing agent.[1][9] This occurs via a six-membered ring transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, forming an alcohol corresponding to the reduced ketone.[9]
-
Solution: If possible, select a Grignard reagent without β-hydrogens. If that's not an option, using additives like CeCl₃ can also suppress the reduction pathway.[1]
-
-
Inaccurate Reagent Concentration: The concentration of your prepared Grignard reagent may be lower than assumed due to partial degradation or incomplete formation.[10]
-
Solution: Titrate your Grignard reagent before use to determine its exact molarity. This ensures you are using the correct stoichiometric amount for your reaction.[10]
-
Issue 3: Formation of an Alkane (R-H) Byproduct
Question: I'm observing a significant amount of an alkane byproduct corresponding to the protonation of my Grignard reagent. What is the source of this proton, and how can I prevent this?
Answer: The formation of an alkane (R-H) is a clear indication that your Grignard reagent has been quenched by a protic source.[8] Grignard reagents are potent bases and will readily react with even trace amounts of acidic protons, most commonly from water.[8][11][12]
Root Causes & Solutions:
-
Contaminated Glassware and Solvents: The primary culprit is often residual moisture in the reaction flask or solvent.
-
Solution: Rigorous Anhydrous Conditions: All glassware must be meticulously dried before use, either by oven-drying at >120 °C for several hours or by flame-drying under a vacuum.[10][13] Solvents must be anhydrous grade and are often further dried over drying agents like sodium/benzophenone or molecular sieves.[14][15][16][17]
-
-
Atmospheric Moisture: Exposure to air, even briefly, can introduce enough moisture to quench a significant portion of the Grignard reagent.
-
Wet Starting Materials: The organic halide or the electrophile may contain trace amounts of water.
-
Solution: Ensure all starting materials are dry. Liquid reagents can be stored over molecular sieves, and solid reagents should be dried in a vacuum oven if suspected to be wet.
-
Frequently Asked Questions (FAQs)
Q1: How can I be sure my Grignard reagent has formed and what is its concentration?
A1: Visual cues for Grignard formation include the disappearance of the shiny magnesium metal, the appearance of a cloudy gray or brownish solution, and a noticeable exotherm.[10][13] However, these are not quantitative. The most reliable method to determine the concentration of your active Grignard reagent is to perform a titration. Common methods include titration against a known amount of I₂ (with LiCl to solubilize the resulting MgI₂) or using an indicator like diphenylacetic acid.[18][19][20]
Q2: My Grignard reaction won't start. What should I do?
A2: Initiation failure is a common problem, usually due to a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[10][13]
-
Activation is key: Use a crystal of iodine (the disappearance of the purple color indicates activation), a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings with a glass rod to expose a fresh surface.[5][11][13] Gentle warming with a heat gun can also help, but must be done cautiously.[5]
Q3: Is it better to use diethyl ether or THF as a solvent?
A3: Both are excellent solvents for Grignard reactions because their lone pair electrons stabilize the magnesium center.[21][22][23]
-
Diethyl ether (Et₂O): Has a lower boiling point (34.6 °C), which allows for a gentle reflux that helps maintain the reaction. Initiation can sometimes be easier in ether.[13]
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better solvent for forming Grignard reagents from less reactive chlorides.[21][24] However, as noted earlier, it may promote Wurtz coupling for certain substrates.[2]
Q4: Can I use a Grignard reagent with a substrate that has other functional groups?
A4: It depends on the functional group. Grignard reagents are incompatible with acidic protons. They will be quenched by alcohols, carboxylic acids, amines, and even terminal alkynes.[14] They will also react with other electrophilic functional groups like esters, nitriles, and epoxides.[9][22] If your substrate contains these groups, they must be protected before introducing the Grignard reagent.
Data & Protocols
Table 1: Solvent Selection and Impact on Wurtz Coupling
| Organic Halide | Solvent | Grignard Yield (%) | Wurtz Byproduct (%) |
| Benzyl Chloride | Diethyl Ether (Et₂O) | 94 | 6 |
| Benzyl Chloride | Tetrahydrofuran (THF) | 27 | 73 |
| Benzyl Chloride | 2-Methyl-THF | 95 | 5 |
Data adapted from literature focused on minimizing Wurtz coupling.[2] This table clearly demonstrates how solvent choice can dramatically influence the outcome for reactive halides.
Experimental Protocol 1: Titration of Grignard Reagent with Iodine
This protocol allows for the accurate determination of the molarity of your prepared Grignard reagent.[18][20]
Materials:
-
Iodine (I₂), accurately weighed (~100 mg)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous THF
-
Your prepared Grignard solution
-
Flame-dried vial with a stir bar and septum
-
1 mL syringes
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.[20]
-
To a flame-dried and argon-purged vial, add the accurately weighed iodine.[20]
-
Add 1.0 mL of the 0.5 M LiCl/THF solution to dissolve the iodine, resulting in a dark brown solution.[20]
-
Cool the vial to 0 °C in an ice bath.[10]
-
Slowly add the Grignard reagent dropwise via syringe to the stirred iodine solution.[10][20]
-
The endpoint is reached when the brown color disappears and the solution becomes colorless (or slightly yellow).[20]
-
Record the exact volume of Grignard reagent added.
-
Calculate the molarity using the 1:1 stoichiometry between the Grignard reagent and iodine.
-
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
-
-
Repeat the titration at least once more and average the results for accuracy.[10]
Experimental Protocol 2: Luche Reduction Conditions (CeCl₃-Mediated Addition)
This protocol is highly effective for adding Grignard reagents to enolizable ketones while minimizing byproduct formation.[1]
Materials:
-
Anhydrous Cerium(III) Chloride (CeCl₃)
-
Anhydrous THF
-
Your prepared Grignard solution (1.2 equivalents)
-
Ketone substrate (1.0 equivalent)
Procedure:
-
Preparation of Anhydrous CeCl₃: Heat cerium(III) chloride heptahydrate (CeCl₃·7H₂O) at 140 °C under vacuum for several hours to remove all water.[1]
-
In a flame-dried, three-necked flask under argon, add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF and stir to create a suspension.
-
Add the Grignard reagent (1.2 equivalents) dropwise to the CeCl₃ suspension at room temperature.
-
Stir the resulting mixture for 1-2 hours. The color may change, indicating the formation of the organocerium reagent.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Allow the reaction to warm slowly to room temperature before quenching with a saturated aqueous solution of ammonium chloride.[1]
-
Proceed with a standard aqueous workup and extraction.
Visual Guides
Diagram 1: Key Reaction Pathways in a Grignard Reaction
This diagram illustrates the desired reaction pathway versus the common side reactions of Wurtz coupling and enolization.
Caption: Desired vs. undesired pathways in Grignard reactions.
Diagram 2: Troubleshooting Logic for Low Product Yield
This workflow helps diagnose the cause of low yield in a reaction between a Grignard reagent and a ketone.
Caption: Diagnostic workflow for troubleshooting low Grignard reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Grignard reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drying solvents and Drying agents [delloyd.50megs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. benchchem.com [benchchem.com]
- 22. leah4sci.com [leah4sci.com]
- 23. quora.com [quora.com]
- 24. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for the Sandmeyer Reaction
Welcome to the Technical Support Center for the Sandmeyer Reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for one of organic chemistry's most versatile transformations. As your partner in the lab, we aim to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you to optimize your reactions effectively and safely.
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, enabling the conversion of primary aryl amines into a wide array of functional groups via an aryl diazonium salt intermediate.[1][2][3] This radical-nucleophilic aromatic substitution (SRNAr) provides access to substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution.[1][4] However, the reaction's success is highly sensitive to several critical parameters, and mastering it requires a nuanced understanding of its mechanism and potential pitfalls.
This guide is structured to address the most common challenges encountered during the Sandmeyer reaction, providing not just solutions, but the scientific reasoning behind them.
Core Reaction Mechanism: A Two-Stage Process
Understanding the underlying mechanism is the first step toward effective troubleshooting. The Sandmeyer reaction proceeds in two primary stages:
-
Diazotization: The conversion of a primary aromatic amine into an aryl diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, HBr), at low temperatures (0–5 °C).[2][5][6]
-
Copper-Catalyzed Substitution: The diazonium group is then replaced by a nucleophile (e.g., Cl⁻, Br⁻, CN⁻) in a reaction catalyzed by a copper(I) salt.[5][7] The mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, forming an aryl radical with the loss of nitrogen gas (N₂).[1][8] This aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst.[7][8]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the Sandmeyer reaction.
Q1: Why is temperature control so critical in the Sandmeyer reaction?
Temperature control is arguably the most critical parameter for a successful Sandmeyer reaction, particularly during the diazotization step. Aryl diazonium salts are thermally unstable and can readily decompose at temperatures above 5 °C.[9][10] This decomposition primarily leads to the formation of phenols through reaction with water, which significantly reduces the yield of the desired product.[9] Maintaining a temperature between 0–5 °C is essential to ensure the stability of the diazonium salt intermediate until it can be consumed in the subsequent substitution step.[6][11]
Q2: What is the role of the copper(I) catalyst, and can I use copper(II) salts instead?
The copper(I) salt (e.g., CuCl, CuBr, CuCN) is the active catalyst in the traditional Sandmeyer reaction.[10][12] Its primary role is to facilitate the radical mechanism by initiating a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas.[1][8] While some variations using other transition metals, including copper(II), have been developed, for the classic Sandmeyer reaction, copper(I) is essential for efficient catalysis.[1][10] Using copper(II) salts directly will generally not yield the desired product efficiently.
Q3: How do I know if my diazotization step is complete?
Incomplete diazotization is a common reason for low yields. A simple and effective method to monitor the completion of this step is to use starch-iodide paper.[6][10] The reaction requires a slight excess of nitrous acid to ensure all the primary amine has reacted. This excess nitrous acid will oxidize the iodide in the paper to iodine, which then forms a blue-black complex with starch. A persistent blue color on the starch-iodide paper indicates that the diazotization is complete.[6][13]
Q4: Why is an excess of mineral acid necessary during diazotization?
A sufficient excess of mineral acid (typically 2.5-3.0 equivalents) serves two crucial purposes. First, it is required for the in situ generation of nitrous acid from sodium nitrite.[14] Second, it maintains a low pH, which is critical to prevent unwanted side reactions. Specifically, it prevents the newly formed diazonium salt from coupling with the unreacted starting amine to form highly colored and often insoluble azo compounds, which can contaminate the product.[6]
Q5: Can I synthesize aryl iodides and fluorides using the standard Sandmeyer protocol?
The synthesis of aryl iodides and fluorides requires modifications to the standard Sandmeyer protocol.
-
Aryl Iodides: The formation of aryl iodides does not require a copper catalyst. Simply treating the diazonium salt solution with potassium iodide (KI) is sufficient to produce the desired iodinated product.[8][15][16] The iodide ion is a strong enough nucleophile to react without copper catalysis.
-
Aryl Fluorides: The synthesis of aryl fluorides is typically achieved via the Balz-Schiemann reaction.[1] This involves isolating the diazonium salt as a tetrafluoroborate salt (ArN₂⁺BF₄⁻), which is then heated to induce decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride (BF₃).[14]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Sandmeyer reaction.
Issue 1: Low or No Product Yield
Low product yield is the most frequent issue and can often be traced back to one of three main areas: incomplete diazotization, decomposition of the diazonium salt, or an inactive catalyst.[10]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Diazotization | Test the reaction mixture with starch-iodide paper at the end of the NaNO₂ addition.[6][10] A negative result (no blue color) indicates insufficient nitrous acid. | Ensure the reaction temperature is strictly maintained between 0–5 °C. Add a small additional amount of NaNO₂ solution until a positive starch-iodide test is achieved. |
| Diazonium Salt Decomposition | Observe for excessive foaming or a rapid color change to dark brown/black. This often indicates decomposition. | Maintain rigorous temperature control (0–5 °C) throughout the diazotization and addition steps. Use the diazonium salt solution immediately after preparation; do not store it.[6] |
| Inactive Copper(I) Catalyst | Copper(I) salts are susceptible to air oxidation to the inactive copper(II) state. Old or improperly stored Cu(I) salts may appear greenish (indicative of Cu(II)) instead of white/light-colored. | Use freshly prepared or purchased high-purity copper(I) salts. Ensure the correct copper(I) halide is used for the desired transformation (e.g., CuCl for chlorination).[6] |
| Incorrect Reagent Stoichiometry | Review the experimental procedure for the molar equivalents of the amine, NaNO₂, and acid. | Use 1.0-1.1 equivalents of sodium nitrite and at least 2.5-3.0 equivalents of mineral acid relative to the starting aniline.[6] |
Issue 2: Formation of Side Products
The formation of byproducts can complicate purification and reduce yields. The most common side products are phenols, biaryl compounds, and azo compounds.[9]
| Side Product | Cause | Preventative Measure |
| Phenols (Ar-OH) | Reaction of the diazonium salt with water, especially at elevated temperatures.[9] | Strictly maintain the reaction temperature between 0–5 °C.[9][10] Minimize the amount of water used where possible. |
| Biaryl Compounds (Ar-Ar) | Coupling of two aryl radical intermediates. | This is an inherent side reaction of the radical mechanism. To minimize it, ensure a slow, controlled addition of the diazonium salt solution to the copper(I) salt solution to keep the concentration of the aryl radical low at any given time.[6] |
| Azo Compounds (Ar-N=N-Ar') | Coupling of the electrophilic diazonium salt with an electron-rich aromatic compound, often the unreacted starting amine. | Ensure sufficient acidity (pH < 4) by using an excess of mineral acid. This protonates the starting amine, deactivating it towards electrophilic attack.[6] |
| Dark, Tarry Byproducts | General decomposition of the diazonium salt leading to radical polymerization and other uncontrolled side reactions.[10] | Lower the reaction temperature and ensure slow, controlled addition of reagents.[6] Ensure high purity of starting materials, as impurities can sometimes catalyze decomposition. |
Visualizing the Process
To aid in understanding, the following diagrams illustrate the core mechanism and a logical troubleshooting workflow.
Sandmeyer Reaction Mechanism
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. byjus.com [byjus.com]
Technical Support Center: Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to address the nuanced challenges and mechanistic intricacies you may encounter in the lab. Our goal is to provide actionable troubleshooting advice and a deeper understanding of the reaction dynamics to ensure the success and safety of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My bromination of 2,6-dichloro-3-fluorobenzonitrile is resulting in low yields and significant by-product formation. What is the underlying issue and how can I resolve it?
A1: This is a frequent challenge rooted in the electronic nature of the starting material. The benzene nucleus of 2,6-dichloro-3-fluorobenzonitrile is significantly deactivated by the three electron-withdrawing halogen substituents. This deactivation renders standard electrophilic bromination conditions, such as using bromine (Br₂) with Lewis or protonic acids, largely ineffective.[1]
Causality & Recommended Protocol:
-
Ineffective Reagents: Stronger brominating agents are required. While potassium bromate (KBrO₃) in strong acid can effect the bromination, its powerful oxidizing nature often leads to undesired side reactions and unsatisfactory yields.[1]
-
Optimal Solution: The most effective and high-yielding method is the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid. This combination provides a potent source of the electrophilic bromine species necessary to overcome the ring's deactivation, smoothly yielding the desired 2,6-dichloro-3-fluoro-5-bromobenzonitrile in high yield (approaching 97%).[1]
Troubleshooting Flowchart for Bromination
Caption: Decision tree for troubleshooting bromination issues.
Q2: I am attempting to form a Grignard reagent from 2,6-dichloro-3-fluoro-5-bromobenzonitrile for subsequent carboxylation, but the reaction is failing, yielding mainly reduction and coupling by-products. How can I facilitate the desired reaction?
A2: The primary obstacle here is the high reactivity of the cyano (-CN) group. It is extremely sensitive to the highly reactive Grignard intermediates.
Causality & Recommended Protocol:
-
Direct Magnesium Insertion: Methods involving the direct insertion of magnesium metal will fail. The Grignard reagent, once formed, will readily attack the nitrile group of another molecule, leading to coupling and reduction products instead of the desired carboxylation.[1]
-
The Knochel Method (Br/Mg Exchange): A more subtle approach is required. The use of a Br/Mg exchange reaction with a less reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is the field-proven solution. This transmetalation occurs at low temperatures, generating the desired functionalized Grignard reagent in situ. This intermediate can then be trapped by bubbling carbon dioxide (CO₂) gas through the solution, followed by acidic workup, to afford the target 2,4-dichloro-3-cyano-5-fluorobenzoic acid.[1] This method avoids the side reactions associated with more direct and aggressive magnesiation techniques.
Q3: My Sandmeyer reaction, converting an amino precursor to the 3-cyano product, is inconsistent and gives poor yields. What are the critical parameters I need to control?
A3: The Sandmeyer reaction, while powerful, is sensitive to several variables. Success hinges on the careful formation and subsequent reaction of the aryl diazonium salt.[2][3]
Causality & Critical Parameters:
-
Diazonium Salt Stability: The aryl diazonium salt intermediate is thermally unstable. The diazotization step (reacting the aromatic amine with nitrous acid, generated in situ from NaNO₂ and a strong acid like HCl) must be performed at low temperatures, typically 0-5 °C, to prevent premature decomposition and loss of N₂ gas.[4]
-
Copper(I) Catalyst: The Sandmeyer cyanation is not a simple nucleophilic substitution; it is a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr).[2] The mechanism involves a single-electron transfer from the copper(I) salt (e.g., CuCN) to the diazonium salt. This generates an aryl radical and N₂, which then reacts with the copper(II) species to form the final product and regenerate the Cu(I) catalyst.[5] Ensuring the quality and reactivity of your CuCN is paramount.
-
Reaction Scale: On a larger, industrial scale, managing the exotherm of the diazotization and the safe handling of potentially explosive diazonium salts and highly toxic cyanide reagents are significant challenges.[6] This has led some to describe the process as "unfavorable" for large-scale production.[6]
Simplified Sandmeyer Cyanation Mechanism
Caption: Key steps in the copper-catalyzed Sandmeyer cyanation.
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic strategies for this molecule? A: There are two predominant routes reported in the literature:
-
Two-Step Carboxylation Route: This begins with the commercially available 2,6-dichloro-3-fluorobenzonitrile. It involves an electrophilic bromination followed by a Br/Mg exchange and carboxylation. This route is notable for its efficiency and high yields in the laboratory.[1][7][8]
-
Sandmeyer Reaction Route: This classic approach starts with an aniline precursor, such as 3-amino-2,4-dichloro-5-fluorobenzoic acid.[6] The amino group is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst. While synthetically valid, this route can present challenges with scale-up and reagent handling.[6][9]
Q: What are the most critical safety precautions for this synthesis? A: The synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid involves several hazardous materials, demanding strict adherence to safety protocols.
-
Cyanide Handling: The use of cyanide salts (e.g., CuCN) or the potential generation of hydrogen cyanide (HCN) gas is the most significant hazard. The cyanide ion is highly toxic.[10]
-
Engineering Controls: Always handle solid cyanides and cyanide solutions in a certified chemical fume hood.[11]
-
PPE: Wear appropriate personal protective equipment, including a lab coat, chemical splash goggles, and double-layered nitrile gloves.[10][12]
-
Quenching & Waste: Never mix cyanide waste with acids, as this will liberate lethal HCN gas.[13] All cyanide-containing reactions should be quenched with a basic solution (e.g., 10% bleach solution at pH > 10) to decompose the cyanide ion safely.[14] Cyanide waste must be segregated and disposed of as hazardous waste.[11][14]
-
Emergency: Never work alone when using cyanides.[12] Ensure an emergency plan is in place and that colleagues are aware of the work being performed.
-
-
Strong Acids & Reagents: The use of concentrated sulfuric acid and other corrosive reagents requires careful handling in a fume hood and the use of appropriate PPE.
Q: How can I purify the final product and confirm its identity? A: Purification typically involves precipitating the crude product from the reaction mixture, followed by filtration and washing.[9] For higher purity, recrystallization from a suitable solvent system may be necessary. The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and elemental composition.[15]
-
Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine purity.[9][16]
-
Melting Point: Comparison with the literature value (142.0 to 146.0 °C) can serve as a preliminary indicator of purity.[16]
Protocol & Data Summary: Two-Step Synthesis from 2,6-dichloro-3-fluorobenzonitrile
The following protocol is based on the facile two-step process developed by Chen et al.[1]
Step 1: Bromination of 2,6-dichloro-3-fluorobenzonitrile (2) to (3) Step 2: Carboxylation of (3) to 2,4-dichloro-3-cyano-5-fluorobenzoic acid (1)
Caption: Workflow for the two-step synthesis of the target compound.
Reaction Condition Summary
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | 2,6-dichloro-3-fluorobenzonitrile | N-Bromosuccinimide (NBS) | conc. H₂SO₄ | Room Temp. | Not specified | 97% | [1] |
| 2 | 2,6-dichloro-3-fluoro-5-bromobenzonitrile | 1. i-PrMgCl 2. CO₂ 3. H⁺ | THF (assumed) | Low Temp. | Not specified | 60% | [1] |
Detailed Experimental Protocol (Adapted from Chen et al.[1])
Step 1: Synthesis of 2,6-dichloro-3-fluoro-5-bromobenzonitrile
-
In a fume hood, add 2,6-dichloro-3-fluorobenzonitrile to concentrated sulfuric acid with stirring at room temperature.
-
Carefully add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature.
-
Continue stirring at room temperature until reaction completion is confirmed by TLC or GC-MS.
-
Pour the reaction mixture carefully onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain the brominated intermediate.
Step 2: Synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid
-
Under an inert atmosphere (N₂ or Ar), dissolve the brominated intermediate from Step 1 in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -15 °C to -10 °C).
-
Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) dropwise, maintaining the low temperature.
-
Stir the mixture for a specified time to allow for the Br/Mg exchange.
-
Bubble dry carbon dioxide (CO₂) gas through the reaction mixture or add crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. quora.com [quora.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. jst.chem.yale.edu [jst.chem.yale.edu]
- 15. researchgate.net [researchgate.net]
- 16. 2,4-Dichloro-5-fluorobenzoic Acid | 86522-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
managing moisture sensitivity in coupling reactions
<Technical Support Center: Managing Moisture Sensitivity in Coupling Reactions >
Introduction for the Senior Application Scientist
Welcome to the Technical Support Center. As researchers, scientists, and drug development professionals, you are keenly aware that palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, their success is often dictated by rigorous control of the reaction environment. Trace amounts of water can have profound, and often detrimental, effects on catalyst activity, reagent stability, and ultimately, reaction yield.[1][2][3] This guide is designed to provide you with both the theoretical understanding and the practical, field-proven techniques to diagnose, troubleshoot, and master moisture sensitivity in your coupling reactions.
Troubleshooting Guide: Diagnosis and Correction of Common Issues
This section is structured to help you systematically identify and solve problems arising from moisture contamination during your coupling reactions.
Q1: My reaction (e.g., Suzuki, Heck, Sonogashira) has failed or is giving very low yields. How do I know if water is the culprit?
A1: Diagnosing moisture as the primary cause of a failed reaction involves a process of elimination and observation. Here's a logical workflow to follow:
-
Visual Inspection: A primary indicator of catalyst decomposition, often exacerbated by moisture, is the formation of palladium black—a fine, black precipitate.[4] This indicates that the soluble, catalytically active Pd(0) species has aggregated and crashed out of solution.
-
Reaction Profile: If you are monitoring the reaction over time (e.g., by TLC or LC-MS), a reaction that starts and then quickly stalls is a classic sign of catalyst deactivation.
-
Control Experiment: If you suspect moisture, run a small-scale control reaction where you take extra precautions to ensure anhydrous conditions (e.g., using a glovebox, freshly dried solvents, and flame-dried glassware). If this reaction proceeds successfully, it strongly implicates moisture in the original failure.
-
Reagent Check: Some reagents are notoriously sensitive. For instance, boronic acids in Suzuki couplings can undergo protodeborylation in the presence of water, especially under basic conditions, which removes the key coupling partner from the reaction.[5] Similarly, EDC and NHS reagents used in amide couplings are highly susceptible to hydrolysis.[6]
Q2: I've observed palladium black in my reaction flask. What is the mechanism of this catalyst death, and how does water contribute?
A2: The formation of palladium black is the irreversible agglomeration of palladium atoms into an inactive, bulk metallic state. The catalytically active species is typically a soluble, low-ligated Pd(0) complex. Water can accelerate the degradation of this active catalyst through several mechanisms:
-
Ligand Oxidation/Hydrolysis: Many phosphine ligands, which are crucial for stabilizing the Pd(0) center, can be susceptible to oxidation or hydrolysis, especially at elevated temperatures.[7] This strips the palladium atom of its protective ligand shell, making it prone to aggregation.
-
Hydroxide Formation: Water can react with palladium complexes to form palladium hydroxide species.[2] These species can then undergo further reactions that lead to the formation of palladium oxides or palladium black, both of which are catalytically inactive for the desired cross-coupling cycle.[1][7]
-
Blocking Active Sites: On the surface of palladium catalysts, water can adsorb and form surface hydroxyls, which can block the active sites required for steps like oxidative addition, thereby inhibiting the catalytic cycle.[2]
Q3: My solvent is "anhydrous" grade from the supplier, but I still suspect water contamination. What are the best practices for solvent preparation?
A3: While commercial anhydrous solvents are a good starting point, they can readily absorb atmospheric moisture once opened. It is crucial to implement a robust solvent drying and handling protocol.
Step-by-Step Protocol: Solvent Purification
-
Pre-Drying (Optional but Recommended): For particularly wet solvents like THF, pre-drying over potassium hydroxide (KOH) pellets can remove the bulk of the water.
-
Choice of Drying Agent: The choice of desiccant is critical and solvent-dependent. Molecular sieves (3Å or 4Å) are a versatile and safe option for many common solvents. For others, more reactive drying agents may be necessary.[8]
-
Drying Procedure:
-
Activate molecular sieves by heating them in a glassware oven (>150°C) under vacuum overnight.
-
Allow the sieves to cool under an inert atmosphere.
-
Add the activated sieves (typically 10-20% m/v) to the solvent in a suitable flask.[8][9]
-
Allow the solvent to stand over the drying agent for at least 24-48 hours.[8][9]
-
-
Degassing: Oxygen can also be detrimental, promoting side reactions like the homocoupling of alkynes in Sonogashira reactions.[10][11] It is essential to degas the solvent after drying. This can be achieved by:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes.[12]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.[13][14]
-
Data Table: Common Solvents and Recommended Drying Agents
| Solvent | Common Drying Agent(s) | Typical Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | <10 | [8][9] |
| Toluene | Activated 3Å Molecular Sieves / Silica | <10 | [8][9] |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | ~13 | [8][9] |
| Acetonitrile (MeCN) | Activated 3Å Molecular Sieves | <10 | [8] |
| Methanol (MeOH) | Activated 3Å Molecular Sieves (10% m/v, 72h) | <50 | [8][9] |
Data synthesized from quantitative studies for illustrative purposes.[8][9]
Frequently Asked Questions (FAQs)
Inert Atmosphere Techniques
Q4: What is the difference between using a Schlenk line and a glovebox, and when should I choose one over the other?
A4: Both Schlenk lines and gloveboxes are designed to provide an inert atmosphere, but they offer different levels of control and convenience.[15]
-
Schlenk Line: A Schlenk line is a glass manifold connected to both a vacuum pump and a source of inert gas (N₂ or Ar).[12][16] It allows for the manipulation of air-sensitive materials in glassware connected to the line. It is excellent for running reactions and performing liquid transfers via cannula or syringe.[16][17]
-
Glovebox: A glovebox is a sealed container filled with a continuously purified inert atmosphere, maintaining very low levels of O₂ and H₂O (<1 ppm).[18][19] All manipulations, including weighing solids and setting up reactions, are performed inside the box using integrated gloves.[18][19]
Workflow Diagram: Setting up a Reaction on a Schlenk Line
Caption: Standard workflow for setting up a moisture-sensitive reaction using a Schlenk line.
Reagent-Specific Concerns
Q5: I am running a Suzuki coupling. Are boronic acids sensitive to water?
A5: Yes, boronic acids can be sensitive to water, although generally less so than organolithium or Grignard reagents. The primary concern is protodeborylation , a side reaction where the C-B bond is cleaved by water, replacing the boronic acid group with a hydrogen atom. This process is often base-catalyzed and accelerated at higher temperatures. It effectively removes your nucleophilic coupling partner from the reaction, leading to lower yields and the formation of a hydro-dehalogenated side product from your electrophile.[5] While some Suzuki protocols intentionally use water as a co-solvent to help dissolve the inorganic base, it's a delicate balance.[21][22] If you are experiencing low yields, consider using anhydrous conditions with an organic-soluble base.
Q6: My Sonogashira coupling is producing a lot of alkyne homocoupling (Glaser coupling) product. Is this related to moisture?
A6: While not directly caused by moisture, the undesired Glaser homocoupling is promoted by the presence of oxygen .[10] This side reaction is catalyzed by the copper(I) co-catalyst. Therefore, running Sonogashira reactions under strictly anaerobic (oxygen-free) conditions is critical.[23] This is achieved by rigorously degassing your solvents and maintaining a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[14]
Q7: Are Stille couplings sensitive to moisture?
A7: One of the key advantages of the Stille reaction is the relative stability of the organotin (organostannane) reagents. They are generally tolerant of both air and moisture, which simplifies their handling compared to many other organometallic reagents.[24][25][26][27] However, this does not mean that anhydrous conditions should be abandoned. The palladium catalyst and phosphine ligands used in the reaction are still sensitive to air and moisture, and their degradation will lead to a failed reaction.[7] Therefore, while the organostannane itself is robust, the overall reaction should still be performed under an inert atmosphere with dry solvents for optimal results.
Troubleshooting Logic Diagram
Diagram: Decision Tree for a Failed Coupling Reaction
Caption: A logical decision tree for troubleshooting failed moisture-sensitive coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Schlenk line - Wikipedia [en.wikipedia.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Glove Box Chemistry [lithmachine.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques | VIPEr [ionicviper.org]
- 21. reddit.com [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Stille Coupling | NROChemistry [nrochemistry.com]
- 26. Stille Coupling [organic-chemistry.org]
- 27. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Separating Complex Byproduct Mixtures
Welcome to the Technical Support Center for the resolution of complex byproduct mixtures. This guide is designed for researchers, scientists, and professionals in drug development who encounter the daily challenge of isolating desired compounds from intricate matrices. Here, we move beyond simple protocols to delve into the fundamental principles and causal relationships that govern successful separations. Our aim is to empower you with the expertise to not only troubleshoot existing methods but also to strategically develop robust separation workflows from the ground up.
Section 1: Foundational Troubleshooting - Where to Begin?
When a separation fails, the immediate impulse is often to randomly tweak parameters. A more effective approach is a systematic evaluation of the problem. This section provides a logical framework for initial troubleshooting before diving into method-specific issues.
FAQ 1.1: My separation isn't working. What are the first things I should check?
Before making any drastic changes to your method, begin with a systematic check of the basics. Many separation failures stem from simple, overlooked issues.
-
System Integrity: Ensure all connections in your chromatography system are secure to prevent leaks, which can cause pressure fluctuations and poor performance.[1][2] For gas chromatography (GC), an electronic leak detector is an invaluable tool.[3]
-
Solvent & Sample Preparation:
-
Solvent Identity: Double-check that you are using the correct solvents and that they haven't been misplaced.[4][5]
-
Solvent Purity & Preparation: Impurities in solvents can introduce baseline noise and ghost peaks.[6] Ensure mobile phases are properly degassed to prevent bubble formation, which leads to unstable baselines and retention time shifts.[6][7] For buffered mobile phases, verify the pH is correct, as slight shifts can dramatically alter the retention of ionizable compounds.[6]
-
Sample Solubility: Confirm your sample is fully dissolved in the injection solvent. Incompatibility between the sample solvent and the mobile phase can lead to peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase.[8]
-
-
Column Health: A contaminated or degraded column is a frequent culprit. Look for signs of high backpressure or peak shape deterioration.[1] If contamination is suspected, a column wash with a strong solvent is a good first step.[1][3]
dot graph TD { A[Separation Failure] --> B{Initial Checks}; B --> C[System Integrity Check: Leaks?]; B --> D[Solvent/Sample Prep Check]; D --> D1[Correct Solvents?]; D --> D2[Properly Prepared? pH, Degassed]; D --> D3[Sample Dissolved?]; B --> E[Column Health Check: Pressure, Peak Shape];
} Initial troubleshooting workflow.
Section 2: Chromatography Troubleshooting
Chromatography is a cornerstone of purification in the pharmaceutical and chemical industries, with techniques like HPLC and flash chromatography being particularly prevalent.[9][10][11] This section addresses common issues encountered during chromatographic separations.
FAQ 2.1: My peaks are split or show significant tailing/fronting. What's happening?
Poor peak shape is a clear indicator that the chromatographic process is not ideal. The cause can be chemical or physical.
-
Chemical Causes:
-
Column Overload: Injecting too much sample mass (concentration overload) or too large a volume (volume overload) is a common cause of peak fronting.[12] The peak shape changes from Gaussian to triangular as the stationary phase becomes saturated.[12][13]
-
Solution: Reduce the injection volume or sample concentration. For preparative work where overloading is intentional, a balance must be struck between throughput, purity, and yield.[13]
-
-
Secondary Interactions: Tailing is often caused by unwanted interactions between the analyte and the stationary phase, such as acidic silanol groups on silica interacting with basic analytes.
-
Solution: Add a competitive agent to the mobile phase, like a small amount of triethylamine for basic compounds or trifluoroacetic acid for acidic compounds.
-
-
-
Physical Causes:
-
Column Void: A void or channel in the column packing creates an alternative flow path for the sample, leading to peak splitting or broadening.[2] This can result from pressure shocks or improper column packing.
-
Solution: This usually requires replacing the column.
-
-
Flow Path Issues: A partial clog in a frit or tubing can disrupt the flow path and cause peak distortion.[1]
-
Injector Problems: Issues with the injector, such as a damaged rotor seal, can lead to split peaks.[1][6]
-
dot graph TD { A[Poor Peak Shape] --> B{Identify Symptom}; B --> C[Split Peaks]; B --> D[Tailing]; B --> E[Fronting]; C --> C1[Column Void]; C --> C2[Injector Issue]; C --> C3[Partial Clog]; D --> D1[Secondary Interactions]; D --> D2[Column Contamination]; E --> E1[Mass Overload]; E --> E2[Volume Overload]; E --> E3[Sample Solvent Incompatibility];
} Troubleshooting poor peak shape.
FAQ 2.2: My retention times are shifting. Why?
Retention time stability is critical for reliable analysis and purification. Drifting retention times can point to several issues:
-
Mobile Phase Composition: Even small changes in the mobile phase can cause significant shifts. This can happen if solvents are not mixed correctly or if one component of the mobile phase evaporates faster than another.[8]
-
Flow Rate Inconsistency: A leak in the pump or faulty check valves can lead to an inaccurate or fluctuating flow rate, directly impacting retention times.[5]
-
Temperature Fluctuations: Column temperature affects solvent viscosity and analyte retention. Poorly controlled column temperature can lead to retention time drift.[6]
-
Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of shifting retention times, especially in isocratic separations.[14]
FAQ 2.3: How do I separate challenging isomers?
Isomers, which have the same mass and elemental composition, can be notoriously difficult to separate.[15] Their separation relies on exploiting subtle differences in their spatial arrangement or polarity.
-
Positional Isomers (e.g., ortho, meta, para): These often have different dipole moments. Stationary phases that offer pi-pi interactions, such as phenyl columns, can be effective.[16]
-
Diastereomers: These are not mirror images and have different physical properties. Separation is often achievable with standard reversed-phase or normal-phase chromatography.
-
Enantiomers: These are non-superimposable mirror images and require a chiral environment for separation. This is achieved using a chiral stationary phase (CSP). The development of new chiral selectors is an active area of research to tackle increasingly complex molecules.[17]
| Isomer Type | Key Difference | Recommended Strategy |
| Positional | Functional group position | Phenyl or other aromatic stationary phases |
| Geometric (Cis/Trans) | Spatial arrangement around a double bond | Shape-selective phases (e.g., C18, cholesterol-based)[16] |
| Diastereomers | Configuration at one or more (but not all) chiral centers | Standard achiral chromatography (RP or NP) |
| Enantiomers | Non-superimposable mirror images | Chiral Stationary Phase (CSP) Chromatography |
Section 3: Crystallization Troubleshooting
Crystallization is a powerful purification technique for solid compounds, capable of providing very high purity material.[11] However, it can often be more of an art than a science.
FAQ 3.1: My compound won't crystallize. What should I do?
The failure to form crystals is a common frustration. The core issue is an inability to achieve or sustain a state of supersaturation.
-
Purity: Highly impure samples may inhibit crystallization. Consider a preliminary purification step, like flash chromatography.
-
Solvent Choice: The ideal solvent is one in which your compound is soluble when hot but sparingly soluble when cold.[18] If no single solvent works, a binary solvent system (one "soluble" solvent and one "anti-solvent") can be effective.
-
Inducing Nucleation:
-
Scratching: Scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[19]
-
Seeding: Adding a tiny crystal of the pure compound (a seed crystal) can initiate crystallization.
-
Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration.[19]
-
FAQ 3.2: My compound "oils out" or forms an amorphous solid instead of crystals.
This occurs when the solute's concentration exceeds its solubility limit so rapidly that molecules don't have time to arrange themselves into an ordered crystal lattice.
-
Cooling Rate: Cooling the solution too quickly is a primary cause.[18][19] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent System: The solvent may be too good, keeping the compound in solution even at low temperatures, or too poor, causing it to crash out immediately. Adjust the solvent polarity or composition.
-
Supersaturation Level: You may be too far into the supersaturated region. Add a small amount of the "good" solvent to bring some of the material back into solution, then cool slowly again.[19]
Section 4: Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a fundamental workup technique used to separate compounds based on their differential solubility in two immiscible liquid phases.[20][21]
FAQ 4.1: An emulsion has formed between the two layers. How do I break it?
Emulsions are a common problem in LLE, especially when samples contain surfactant-like molecules.[22] They form a stable mixture at the interface of the two liquid phases, making separation impossible.
-
Gentle Mixing: The simplest way to prevent emulsions is to gently swirl or invert the separatory funnel rather than shaking it vigorously.[22]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[22] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and helping to break the emulsion.[22][23]
-
Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[22]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[22][24]
Section 5: Experimental Protocols
This section provides step-by-step guidance for common separation-related workflows.
Protocol 5.1: Method Development for a New Chromatographic Separation
Objective: To develop a robust HPLC method for separating a target compound from its byproducts.
-
Information Gathering:
-
Determine the chemical properties of your target compound and known byproducts (e.g., polarity, pKa, UV absorbance).
-
This information will guide the initial choice of column and mobile phase.
-
-
Initial Column & Mobile Phase Selection:
-
For most organic molecules, a C18 reversed-phase column is a versatile starting point.[13]
-
Begin with a simple mobile phase system, such as Acetonitrile/Water or Methanol/Water.
-
-
Scouting Gradient Run:
-
Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes).
-
This will reveal the approximate solvent composition required to elute your compounds and indicate the overall complexity of the mixture.
-
-
Optimization:
-
Based on the scouting run, design a more focused gradient or an isocratic method.
-
Goal: Achieve a resolution (Rs) of >1.5 between the target peak and the nearest impurity.
-
If resolution is poor, modify selectivity by:
-
Changing the organic solvent (e.g., from Acetonitrile to Methanol).
-
Altering the pH of the aqueous phase (for ionizable compounds).
-
Switching to a different stationary phase (e.g., Phenyl, Cyano).
-
-
-
Verification & Scale-Up:
References
- 1. lcms.cz [lcms.cz]
- 2. phenomenex.com [phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. ijnrd.org [ijnrd.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ijsdr.org [ijsdr.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. agilent.com [agilent.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 17. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices [kjhil.com]
- 21. biotage.com [biotage.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. How do you Separate Mixtures of Organic Compounds? [slchemtech.com]
- 24. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 25. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimizing Solvent Choice for Fluorobenzoic Acid Reactions
Welcome to the Technical Support Center for optimizing solvent selection in reactions involving fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on these versatile building blocks. By understanding the interplay between solvent properties and reaction outcomes, you can enhance yields, improve purity, and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of fluorobenzoic acids?
A1: Fluorobenzoic acids, such as 4-fluorobenzoic acid, are typically white crystalline solids.[1] Their solubility is moderate in water but increases significantly in organic solvents. They are generally soluble in alcohols like methanol and ethanol, as well as polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][3][4] Their solubility in non-polar solvents like hexane and toluene is limited.[3] For instance, 4-fluorobenzoic acid is soluble in hot water, methanol, and ether, but only very slightly soluble in cold water.[2][4]
Q2: How does the position of the fluorine atom affect solubility and reactivity?
A2: The position of the fluorine atom on the benzoic acid ring influences the molecule's dipole moment, pKa, and steric environment, which in turn affects its solubility and reactivity. While specific solubility data for all isomers can vary, the electronic effects are more predictable. A fluorine atom in the ortho or para position will have a more significant electron-withdrawing effect on the carboxylic acid group through resonance, influencing its acidity. This can also impact the electrophilicity of the aromatic ring, which is a key factor in nucleophilic aromatic substitution (SNAr) reactions.
Q3: I'm having trouble dissolving my fluorobenzoic acid. What initial steps should I take?
A3: If you encounter solubility issues, consider these initial steps:
-
Gentle Heating: Moderately warming the solvent can significantly improve the solubility of many organic compounds.[3]
-
Agitation: Ensure vigorous stirring or use of a sonicator to facilitate the dissolution process.[3]
-
Re-evaluate Solvent Choice: If using a non-polar solvent, switch to a more polar one. The solubility of substituted benzoic acids often follows a general trend of Ethanol > Methanol > Acetonitrile > Ethyl Acetate > Dichloromethane.[3]
-
Use a Co-solvent: Adding a small amount of a miscible solvent in which the compound is highly soluble can be a very effective strategy.[3]
Q4: Can I improve the solubility of fluorobenzoic acid by converting it to a salt?
A4: Absolutely. Converting a carboxylic acid to its corresponding carboxylate salt is a common and highly effective method to increase its solubility in polar solvents, particularly water.[3] This is achieved by reacting the fluorobenzoic acid with a suitable base, such as sodium hydroxide, potassium carbonate, or an organic amine like triethylamine.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions centered on solvent optimization.
Issue 1: Low Reaction Yield
A low yield can stem from several factors, many of which are directly influenced by the solvent.
-
Possible Cause: Poor solubility of reactants.
-
Solution: Ensure all reactants are fully dissolved at the reaction temperature. Refer to the solubility data in Table 1 or perform a preliminary solubility screen. A solvent system that maintains homogeneity throughout the reaction is crucial.
-
-
Possible Cause: Unfavorable solvent-transition state interactions.
-
Solution: The solvent's ability to stabilize the transition state can dramatically affect the reaction rate.[5] For reactions proceeding through ionic intermediates, such as SN1-type reactions, polar protic solvents are often beneficial.[5][6] For concerted reactions or those involving charged nucleophiles (e.g., SN2 or SNAr), polar aprotic solvents are generally preferred as they can enhance the nucleophile's reactivity.[5][6][7]
-
-
Possible Cause: The solvent is participating in the reaction.
Issue 2: Formation of Side Products
The choice of solvent can be a determining factor in the chemoselectivity of a reaction.
-
Possible Cause: The solvent is promoting an undesired reaction pathway.
-
Possible Cause: Di-substitution or other multi-substitution reactions.
-
Solution: If your fluorobenzoic acid has multiple reactive sites, a less polar solvent might help to control the reactivity and favor mono-substitution. In some cases of SNAr with multiple leaving groups, highly polar aprotic solvents can lead to over-reaction.[10]
-
Issue 3: Difficult Product Purification
Residual solvent can complicate the isolation and purification of your final product.
-
Possible Cause: Use of a high-boiling point solvent.
-
Solution: Solvents like DMSO and DMF can be challenging to remove completely. If possible, opt for a lower-boiling point solvent that still meets the reaction requirements. If a high-boiling solvent is necessary, a thorough aqueous work-up can help remove the bulk of it.[7] This typically involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water.[7]
-
Solvent Selection for Key Reactions
Amide Coupling (Amidation)
The formation of an amide bond from a fluorobenzoic acid and an amine is a cornerstone of pharmaceutical synthesis.
-
Recommended Solvents: Aprotic polar solvents are generally the best choice.
-
Dimethylformamide (DMF) & Dichloromethane (DCM): These are the most commonly used solvents for amide coupling reactions.[9] It is crucial to use their anhydrous forms to prevent unwanted side reactions.[8][9]
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to DMF and DCM, 2-MeTHF has shown excellent performance in many amide coupling reactions.[11][12]
-
-
Key Considerations:
-
Coupling Reagents: The choice of coupling reagent (e.g., HATU, EDC/HOBt) can influence the optimal solvent. For instance, the urea byproduct of EDC is water-soluble, simplifying purification with an aqueous workup.[8]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent in the solvent before adding the amine can minimize side reactions, especially when using uronium/aminium reagents like HATU.[8]
-
Table 1: Properties of Common Solvents for Fluorobenzoic Acid Reactions
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Common Applications |
| Dichloromethane (DCM) | 9.1 | 39.6 | Aprotic | Amide Coupling, General Synthesis |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic | SNAr, Cross-Coupling |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar Aprotic | SNAr, General Synthesis |
| Ethyl Acetate (EtOAc) | 6.0 | 77.1 | Aprotic | Extractions, Chromatography |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Amide Coupling, SNAr, Cross-Coupling |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | SNAr, Cross-Coupling |
| Methanol (MeOH) | 32.7 | 64.7 | Polar Protic | Esterification, Salt Formation |
| Ethanol (EtOH) | 24.6 | 78.4 | Polar Protic | Esterification, Recrystallization |
| Toluene | 2.4 | 110.6 | Non-polar | Cross-Coupling |
| 1,4-Dioxane | 2.2 | 101 | Aprotic | Cross-Coupling |
Esterification
The conversion of fluorobenzoic acids to their corresponding esters is a frequent transformation.
-
Recommended Solvents: The alcohol reactant often serves as the solvent.
-
Methanol/Ethanol: For the formation of methyl or ethyl esters, using an excess of the respective alcohol as the solvent is a common and effective strategy.
-
-
Key Considerations:
-
Catalyst: Acid catalysts (e.g., sulfuric acid) are typically employed.
-
Solvent-Free Conditions: In some cases, solvent-free esterification using a solid acid catalyst can be a highly efficient and green alternative.[13]
-
Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction is widely used in drug discovery.
-
Recommended Solvents: A variety of solvents can be used, often in combination with water.
-
Key Considerations:
-
Biphasic Systems: A small amount of water is often added to the organic solvent. This can be crucial for the transmetalation step of the catalytic cycle.
-
Base Solubility: The chosen solvent must be compatible with the base used in the reaction (e.g., carbonates, phosphates).
-
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on a fluorobenzoic acid can act as an excellent leaving group in SNAr reactions, especially when activated by an electron-withdrawing group.
-
Recommended Solvents: Polar aprotic solvents are highly preferred.[7]
-
DMSO, DMF, Acetonitrile: These solvents are ideal as they solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[7]
-
-
Key Considerations:
-
Protic Solvents: Protic solvents should generally be avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity.[7]
-
Leaving Group: In SNAr reactions, fluoride is often the best leaving group among the halogens due to its high electronegativity, which increases the electrophilicity of the carbon atom being attacked.[7][15]
-
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Solubility
Objective: To quickly determine the most suitable solvent for a reaction.
Materials:
-
Fluorobenzoic acid (10-20 mg)
-
A selection of organic solvents (e.g., DCM, THF, MeCN, DMF, EtOH, Toluene)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10-20 mg of the fluorobenzoic acid to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds at room temperature.
-
Observe the solution:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If partially soluble or insoluble, gently warm the test tube and observe any changes.
Visualizing Solvent Selection Logic
Caption: A decision-making workflow for selecting the optimal solvent.
References
- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 2. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. benchchem.com [benchchem.com]
- 4. 4-Fluorobenzoic acid 98 456-22-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. ijstr.org [ijstr.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Reductive Amination Product Isolation
Welcome to the Technical Support Center for troubleshooting product isolation in reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of amine products. Reductive amination is a cornerstone of modern organic synthesis for its versatility in forming carbon-nitrogen bonds.[1][2] However, the success of the synthesis is ultimately determined by the effective isolation of the desired amine from a mixture of starting materials, byproducts, and reagents.
This guide provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Work-up and Extraction Issues
Q1: My initial aqueous work-up is forming a persistent emulsion. What's causing this and how can I resolve it?
A1: Emulsion formation is a frequent challenge, particularly when dealing with amphiphilic molecules generated during the reaction.
-
Causality: Emulsions are often caused by the presence of unreacted starting materials, byproducts with surfactant-like properties, or fine particulate matter from the reducing agent. The basic nature of the amine product itself can also contribute to the stabilization of emulsions.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components in the aqueous layer.
-
Solvent Modification: Try adding a small amount of a different organic solvent with a different polarity to alter the interfacial tension.
-
Filtration: If solid particulates are suspected, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation.
-
Q2: I'm performing an acid-base extraction to isolate my amine, but I'm getting poor recovery. Why is this happening?
A2: Poor recovery during acid-base extraction often points to issues with the pKa of your amine, the choice of acid, or the extraction procedure itself. Acid-base extraction is a powerful technique that leverages the differential solubility of the neutral amine in an organic solvent and its protonated, water-soluble salt form.[3][4][5][6]
-
Causality & Solutions:
-
Insufficient Acidification: Ensure the pH of the aqueous phase is at least 2 pKa units below the pKa of your amine's conjugate acid to ensure complete protonation. Use a pH meter or pH paper to verify.
-
Incorrect Acid Choice: For weakly basic amines (e.g., anilines), a stronger acid like 1M HCl may be necessary. For more basic amines, a weaker acid like 10% citric acid can be effective and may prevent the formation of highly water-soluble salts that are difficult to re-extract.[7]
-
Incomplete Back Extraction: After basifying the aqueous layer to regenerate the free amine, ensure the pH is at least 2 pKa units above your amine's conjugate acid pKa. Extract multiple times with a fresh portion of organic solvent to ensure complete recovery.
-
Amine Salt Solubility in Organic Phase: Some amine salts, particularly those of lipophilic amines, may have some solubility in the organic layer. Washing the organic layer again with an acidic solution can help.
-
Protocol 1: Standard Acid-Base Extraction for Amine Purification
-
Quench Reaction: Carefully quench the reaction mixture, for example, by adding water or a mild acid, depending on the reducing agent used.
-
Initial Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Separate the layers in a separatory funnel.
-
Acidic Extraction: Wash the organic layer with several portions of an acidic solution (e.g., 1M HCl or 10% citric acid).[4] Combine the acidic aqueous layers.
-
Wash Organic Layer (Optional): Wash the organic layer with brine to remove residual water and salts. This layer contains neutral and acidic impurities.
-
Basify Aqueous Layer: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) with stirring until the pH is basic (pH > 10).
-
Back Extraction: Extract the basified aqueous layer with several portions of an organic solvent.
-
Drying and Concentration: Combine the organic layers from the back extraction, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Section 2: Chromatographic Purification Challenges
Q3: My amine is streaking badly on the silica gel column, leading to poor separation. What can I do?
A3: This is a classic problem when purifying amines on silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing tailing and poor peak shape.[8][9]
-
Causality: The interaction between the basic lone pair of the amine and the acidic protons of the silica gel (Si-OH) leads to strong adsorption.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% is a common choice.[9] Ammonia in methanol (typically a 7N solution) can also be used, often in a dichloromethane/methanol solvent system.[8] These modifiers compete with your product for binding to the acidic sites on the silica.
-
Pre-treating the Silica: You can pre-treat the silica gel by flushing the packed column with your eluent containing the basic modifier before loading your sample.[9]
-
Use a Different Stationary Phase:
-
Amine-functionalized silica: This is an excellent option as it masks the acidic silanols and provides a more inert surface for amine purification.[8]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying basic compounds.
-
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography with a mobile phase at a high pH (using a base like triethylamine or ammonium hydroxide) can be very effective. At a higher pH, the amine is in its neutral, more hydrophobic form, leading to better retention and separation.[10]
-
Table 1: Comparison of Chromatographic Conditions for Amine Purification
| Condition | Normal Phase (Silica) | Modified Normal Phase | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | Amine-functionalized Silica or Alumina | C18-functionalized Silica |
| Common Eluents | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Hexane/EtOAc + 0.5% TEA, DCM/MeOH + 0.5% NH₄OH | Acetonitrile/Water + 0.1% TFA or 0.1% NH₄OH |
| Pros | Readily available, wide range of solvents. | Excellent peak shape for amines, reduced tailing.[8] | Good for polar compounds, predictable elution. |
| Cons | Poor peak shape for amines, strong adsorption.[8][9] | More expensive stationary phase. | May require pH modification of mobile phase. |
dot
Caption: Logical workflow for troubleshooting poor chromatographic separation of amines.
Section 3: Dealing with Specific Impurities
Q4: How can I remove unreacted aldehyde or ketone from my product?
A4: Removing residual carbonyl compounds is crucial. Several methods can be employed, leveraging the reactivity of the carbonyl group.
-
Bisulfite Adduct Formation: Aldehydes and some unhindered ketones react with sodium bisulfite to form a water-soluble adduct.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite.
-
The adduct will partition into the aqueous layer, which can then be separated.
-
-
Scavenger Resins: Polymer-bound scavengers can be very effective. For example, a resin functionalized with a primary amine (e.g., aminomethyl polystyrene) will react with the excess aldehyde/ketone to form an imine, which can be filtered off.
-
Selective Reduction: If using a mild reducing agent like sodium triacetoxyborohydride (STAB), which is selective for imines over carbonyls, the amount of unreacted carbonyl should be minimal.[11][12] If a less selective agent like sodium borohydride was used, unreacted carbonyl might have been reduced to the corresponding alcohol, which is often easier to separate by chromatography.[1]
Q5: I have residual starting amine in my final product. How do I get rid of it?
A5: Separating the product amine from the starting amine can be challenging, especially if they have similar properties.
-
Causality & Solutions:
-
Stoichiometry Control: Using the carbonyl compound as the limiting reagent can minimize unreacted amine.
-
Chromatography: Often the most effective method. A slight difference in polarity, size, or basicity can be exploited. For example, a secondary amine product will often be less polar than the primary amine starting material.[13]
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method. The starting amine will hopefully remain in the mother liquor.
-
Derivatization: In difficult cases, you can temporarily derivatize the mixture. For example, reacting the mixture with an aldehyde that forms a readily separable Schiff base with the primary starting amine, but not the secondary or tertiary product amine.
-
Section 4: Crystallization and Final Product Isolation
Q6: My amine product is an oil, but I need a solid. What are my options?
A6: Converting an oily amine to a solid salt is a common and effective purification strategy. This not only provides a solid material but can also remove non-basic impurities.
-
Salt Formation:
-
Dissolve the crude amine oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of an acid (e.g., HCl in ether, or a solution of an organic acid like tartaric or citric acid).
-
The corresponding ammonium salt will often precipitate out of the solution.[14]
-
The solid can then be collected by filtration and washed with a cold solvent to remove impurities.
-
Protocol 2: Crystallization of an Amine via its Hydrochloride Salt
-
Dissolution: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Acidification: While stirring, slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise.
-
Precipitation: Continue addition until no further precipitation is observed. The hydrochloride salt should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure amine hydrochloride salt.
Q7: I'm trying to crystallize my amine product directly, but it's not working. Any tips?
A7: Successful crystallization depends on finding the right solvent system and conditions.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent is one in which your product is soluble when hot but sparingly soluble when cold. Screen a variety of solvents with different polarities.
-
Solvent/Anti-Solvent System: Dissolve your product in a good solvent at room temperature, then slowly add an "anti-solvent" (in which your product is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
-
Seeding: Add a tiny crystal of the pure product to the supersaturated solution to induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Patience: Slow cooling is key to forming well-defined crystals. Placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight can be effective.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. vernier.com [vernier.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Extraction - Concept [jove.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. biotage.com [biotage.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 13. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2,4-Dichloro-5-fluorobenzoic Acid and Other Halogenated Benzoic Acids for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, halogenated benzoic acids serve as indispensable building blocks. Their utility stems from the profound influence that halogen substituents exert on the physicochemical properties and reactivity of the parent molecule. This guide provides an in-depth comparison of 2,4-dichloro-5-fluorobenzoic acid against a selection of other dichlorinated and monofluorinated benzoic acids, offering field-proven insights and experimental data to inform your research and development endeavors.
Introduction to this compound: A Key Intermediate
This compound is a polysubstituted aromatic carboxylic acid of significant interest, primarily for its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Most notably, it is a crucial precursor for the production of fluoroquinolone antibiotics, such as ciprofloxacin, a broad-spectrum antibacterial agent.[1] The specific arrangement of its chloro and fluoro substituents on the benzoic acid core imparts a unique electronic and steric profile, which is pivotal for the construction of complex molecular architectures and for modulating the biological activity of the final products.[1]
This guide will objectively compare the properties and performance of this compound with three other commercially available halogenated benzoic acids: 2,4-dichlorobenzoic acid, 2-chloro-5-fluorobenzoic acid, and 3,5-dichlorobenzoic acid. This comparison will equip researchers with the necessary data to make informed decisions when selecting building blocks for their synthetic strategies.
Physicochemical Properties: A Comparative Analysis
The nature and position of halogen substituents on the benzene ring significantly influence the physicochemical properties of benzoic acids, such as acidity (pKa), melting point, and solubility. These parameters are critical for predicting a compound's behavior in both chemical reactions and biological systems.
| Property | This compound | 2,4-Dichlorobenzoic Acid | 2-Chloro-5-fluorobenzoic Acid | 3,5-Dichlorobenzoic Acid |
| Molecular Formula | C₇H₃Cl₂FO₂ | C₇H₄Cl₂O₂ | C₇H₄ClFO₂ | C₇H₄Cl₂O₂ |
| Molecular Weight | 209.00 g/mol [2] | 191.01 g/mol [3] | 174.56 g/mol [4] | 191.01 g/mol [5] |
| Melting Point (°C) | 144-146[6] | 157-160[7] | 147-153[4] | 184-187[8] |
| pKa (Predicted) | ~2.29[9][10] | ~2.68[7] | ~2.54[11] | ~3.46[8][12] |
| Appearance | White to light yellow crystalline powder[10] | White to slightly yellowish powder[3] | Off-white powder[4] | White to beige powder[8] |
| Solubility in Water | Sparingly soluble | 0.36 g/L (15 °C)[7] | Sparingly soluble | 147.1 mg/L[8][12] |
| Solubility in Organic Solvents | Soluble in many organic solvents | Soluble in ethanol[13] | Soluble in methanol[11] | Soluble in ethanol and acetone[12] |
Expert Insights: The predicted pKa values highlight the strong acidifying effect of electron-withdrawing halogen substituents. The presence of a fluorine atom, in addition to two chlorine atoms, in this compound is predicted to make it the strongest acid among the selected compounds. This increased acidity is a direct consequence of the inductive effect of the halogens, which stabilizes the resulting carboxylate anion.[14] The position of the substituents is also crucial; the meta-positioning of the chlorine atoms in 3,5-dichlorobenzoic acid results in a less pronounced acidifying effect compared to the ortho- and para-substituted analogues.
Reactivity and Performance in Synthesis: A Deeper Dive
The electronic properties of halogenated benzoic acids directly impact their reactivity in common organic transformations. The electron-withdrawing nature of chlorine and fluorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[15] Furthermore, the acidity of the carboxylic acid group, as influenced by these substituents, plays a key role in reactions such as esterification.
Causality behind Reactivity: Electronic Effects of Halogen Substituents
The reactivity of substituted benzoic acids can be rationalized by considering the interplay of inductive and resonance effects of the halogen substituents.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect. This effect acidifies the carboxylic proton by stabilizing the negative charge of the conjugate base. The strength of the inductive effect decreases with distance.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring, a resonance-donating effect. This effect is generally weaker for chlorine than for fluorine and opposes the inductive effect.
For reactions involving the carboxyl group, such as esterification, the increased acidity due to the electron-withdrawing nature of the halogens can influence the reaction equilibrium and rate.
Comparative Experimental Workflow: Fischer Esterification
To provide a practical comparison of the reactivity of these acids, a standardized Fischer esterification protocol is presented below. This experiment allows for a direct assessment of how the different substitution patterns affect the rate and yield of ester formation.
Caption: Experimental workflow for the comparative Fischer esterification of halogenated benzoic acids.
Experimental Protocol: Comparative Fischer Esterification
This protocol is designed to be a self-validating system by keeping all parameters constant except for the specific halogenated benzoic acid used.
-
Reaction Setup: In four separate round-bottom flasks, place an equimolar amount (e.g., 5 mmol) of this compound, 2,4-dichlorobenzoic acid, 2-chloro-5-fluorobenzoic acid, and 3,5-dichlorobenzoic acid.
-
To each flask, add an excess of methanol (e.g., 20 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).[16][17]
-
Reaction: Equip each flask with a reflux condenser and heat the mixtures to reflux for a set period (e.g., 2 hours).[16][17]
-
Work-up:
-
Cool the reaction mixtures to room temperature.
-
Pour each mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted acid, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]
-
-
Analysis:
Expected Outcome and Discussion: While the Fischer esterification is an equilibrium-controlled process, the rate at which this equilibrium is reached can be influenced by the acidity of the carboxylic acid.[16] A stronger acid will more readily protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. Therefore, it is hypothesized that the more acidic halogenated benzoic acids (i.e., those with lower pKa values) will exhibit a faster initial rate of esterification. However, steric hindrance from ortho-substituents can also play a role and may slightly retard the reaction rate.
Application in Complex Synthesis: The Case of Ciprofloxacin
The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of complex molecules like ciprofloxacin. The chlorine atoms provide reactive sites for nucleophilic substitution, while the fluorine atom is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.
Caption: Simplified synthetic pathway to Ciprofloxacin from this compound.
The synthesis of ciprofloxacin from 2,4-dichloro-5-fluorobenzoyl chloride (derived from the parent acid) involves a multi-step sequence including condensation, cyclization, and nucleophilic aromatic substitution.[21] This highlights the importance of selecting a starting material with the correct pre-installed functional groups and substitution pattern to streamline the synthetic route and maximize efficiency.
Conclusion
This compound stands out as a highly valuable building block due to the combined electron-withdrawing effects of its three halogen substituents, leading to high acidity and specific reactivity. When compared to other dichlorinated and monofluorinated benzoic acids, its unique substitution pattern offers distinct advantages in the synthesis of complex target molecules, particularly in the pharmaceutical industry. The choice of a specific halogenated benzoic acid should be guided by a thorough understanding of its physicochemical properties and how its electronic and steric profile will influence the desired chemical transformations. This guide provides the foundational data and experimental framework to assist researchers in making these critical decisions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzoic Acid | C7H4Cl2O2 | CID 5787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]
- 8. 3,5-Dichlorobenzoic acid CAS#: 51-36-5 [m.chemicalbook.com]
- 9. This compound CAS#: 86522-89-6 [m.chemicalbook.com]
- 10. This compound|86522-89-6|lookchem [lookchem.com]
- 11. 2-Chloro-5-fluorobenzoic acid CAS#: 2252-50-8 [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. 2,4-二氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. studylib.net [studylib.net]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 19. researchgate.net [researchgate.net]
- 20. helixchrom.com [helixchrom.com]
- 21. fsis.usda.gov [fsis.usda.gov]
A Researcher's Guide to the Reactivity of Fluorobenzoic Acid Isomers
For professionals in chemical synthesis and drug development, the fluorobenzoic acids are more than just simple aromatic compounds; they are versatile building blocks whose utility is dictated by the subtle yet profound influence of a single fluorine atom.[1] The placement of this fluorine—be it in the ortho, meta, or para position—radically alters the electronic landscape of the molecule, governing its acidity and its reactivity in key synthetic transformations. This guide provides an in-depth comparison of the 2-fluoro-, 3-fluoro-, and 4-fluorobenzoic acid isomers, grounded in electronic principles and supported by experimental data and protocols.
The Decisive Influence of Fluorine's Electronic Effects
The reactivity of each fluorobenzoic acid isomer is a direct consequence of the interplay between two opposing electronic effects exerted by the fluorine substituent: the inductive effect and the resonance (mesomeric) effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent, being most potent at the ortho position and diminishing with distance (ortho > meta > para).
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, an electron-donating effect that increases electron density primarily at the ortho and para positions.
Crucially, for halogens, the electron-withdrawing inductive effect dominates over the electron-donating resonance effect.[2] This net withdrawal deactivates the ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions. The precise balance of these forces at each position is what differentiates the isomers.
Caption: Dominance of the Inductive (-I) over Resonance (+M) Effect of Fluorine.
Comparative Acidity: A Quantitative Look at Electronic Influence
The acidity of the carboxylic acid group, quantified by its pKa value, serves as a sensitive probe of the electronic environment of the ring. A lower pKa signifies a stronger acid, which corresponds to a more stable carboxylate conjugate base.
The experimental data clearly show that the position of the fluorine atom has a dramatic impact on acidity.
| Compound | Isomer Position | pKa Value |
| Benzoic Acid | (Reference) | 4.20[3][4] |
| 2-Fluorobenzoic Acid | Ortho | 3.27[3][4] |
| 3-Fluorobenzoic Acid | Meta | 3.86[3] |
| 4-Fluorobenzoic Acid | Para | 4.14[3][4] |
Analysis of Acidity Trends:
-
2-Fluorobenzoic Acid (ortho): This isomer is the strongest acid by a significant margin. The primary reason is the powerful, close-range -I effect of the adjacent fluorine, which strongly stabilizes the negative charge of the carboxylate anion.[4][5] This is further enhanced by the "ortho effect," a combination of through-space interactions and steric hindrance that can disrupt the coplanarity of the carboxylic group with the ring, stabilizing the anion.[4]
-
3-Fluorobenzoic Acid (meta): At the meta position, the potent -I effect is still at play, withdrawing electron density and stabilizing the conjugate base. The +M effect, however, does not extend to the meta position. The result is a clear increase in acidity compared to benzoic acid.[3]
-
4-Fluorobenzoic Acid (para): This isomer is only slightly more acidic than benzoic acid. Here, the -I effect is at its weakest due to the increased distance. Furthermore, it is directly opposed by the electron-donating +M effect, which acts to destabilize the carboxylate anion.[4][6] The net result of these competing effects is a minimal increase in acidity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This method provides a reliable system for validating the acidity differences between the isomers. It involves monitoring the pH of the acid solution as it is neutralized with a strong base. The pKa is the pH at the half-equivalence point.[3][4]
Caption: Workflow for Potentiometric Titration to Determine pKa.
Methodology:
-
Apparatus & Reagents:
-
Calibrated pH meter with a glass electrode.[1]
-
Magnetic stirrer, burette, and titration vessel.
-
Fluorobenzoic acid isomer sample.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
-
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0) as per the manufacturer's instructions.[4]
-
Sample Preparation: Accurately weigh and dissolve 0.1-0.2 mmol of the fluorobenzoic acid isomer in 50 mL of deionized water in the titration vessel.[4]
-
Titration: Place the pH electrode and magnetic stir bar in the solution. Begin stirring and record the initial pH. Add the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL), recording the pH after each addition.
-
Data Analysis: Continue the titration past the equivalence point (the point of rapid pH change). Plot the recorded pH values against the volume of NaOH added. The equivalence point is the inflection point of the resulting sigmoid curve. The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point. The pKa of the acid is equal to the pH of the solution at this half-equivalence point.
-
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The reaction is facilitated by electron-donating groups and hindered by electron-withdrawing groups.
-
Overall Reactivity: All three fluorobenzoic acid isomers are strongly deactivated towards EAS compared to benzene. This is because both the carboxylic acid group (-COOH) and the fluorine atom (via its net -I effect) withdraw electron density from the ring, making it less nucleophilic.[7]
-
Directing Effects: The outcome of an EAS reaction is a competition between the directing effects of the two substituents:
-
Fluorine: An ortho, para-director.
-
Carboxylic Acid: A meta-director.
-
The substitution will occur at the position that is most activated (or least deactivated). For example, in the nitration of 4-fluorobenzoic acid, the positions ortho to the fluorine are also meta to the carboxylic acid. This reinforcement makes the 3-position (and 5-position) the most likely site of substitution. The situation is more complex for the other isomers where the directing effects are in conflict.
Due to the strong deactivation, forcing conditions (e.g., strong acids, high temperatures) are often required to achieve substitution.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is the mechanistic opposite of EAS and is accelerated by strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group.[8][9]
-
Fluorine as a Leaving Group: Contrary to its bond strength, fluorine can be an excellent leaving group in SNAr. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group.[10] Fluorine's intense electronegativity makes this carbon highly electrophilic and thus susceptible to attack, accelerating this crucial first step.[8]
-
Isomer Reactivity Comparison:
-
2- and 4-Fluorobenzoic Acid: These isomers are the most reactive towards SNAr. The strongly electron-withdrawing carboxylic acid group is positioned ortho and para, respectively, to the fluorine leaving group. This positioning allows for effective delocalization and stabilization of the negative charge in the key Meisenheimer complex intermediate, dramatically lowering the activation energy.[8][9]
-
3-Fluorobenzoic Acid: This isomer is significantly less reactive. With the -COOH group in the meta position, it cannot effectively stabilize the negative charge of the intermediate via resonance.[8] Therefore, the activation barrier for nucleophilic attack is much higher compared to the other two isomers.
-
Summary of Comparative Reactivity
| Feature | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) |
| Acidity (pKa) | Highest (3.27) - Strong -I effect and ortho effect. | Intermediate (3.86) - Strong -I effect, no +M effect. | Lowest (4.14) - Weakest -I effect, opposed by +M effect. |
| EAS Reactivity | Very Low - Strongly deactivated. | Very Low - Strongly deactivated. | Very Low - Strongly deactivated. |
| SNAr Reactivity | High - Activated by ortho -COOH group. | Low - Not activated by meta -COOH group. | High - Activated by para -COOH group. |
Conclusion
The ortho, meta, and para isomers of fluorobenzoic acid, while structurally similar, exhibit distinct chemical personalities. The ortho isomer is a markedly strong acid and is primed for nucleophilic aromatic substitution. The meta isomer, while more acidic than benzoic acid, is the least reactive in SNAr. The para isomer demonstrates the clear opposition of inductive and resonance effects, resulting in modest acidity but high reactivity in SNAr. For the synthetic chemist, understanding these positional nuances is paramount for strategic planning, enabling the selection of the correct isomer to achieve the desired reactivity and regioselectivity in complex molecular design.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Validation of 2,4-Dichloro-5-fluorobenzoic Acid Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2,4-Dichloro-5-fluorobenzoic acid (DCFBA) is a key chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a halogenated benzene ring, makes it a versatile building block. However, the very reactions that create DCFBA can also generate structurally similar impurities, such as isomers or compounds with incomplete or over-halogenation. The purity of DCFBA is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities present in the starting material can carry through the synthetic process, potentially leading to final APIs with altered pharmacological activity, increased toxicity, or reduced stability.
This guide provides an in-depth, comparative analysis of analytical methodologies for validating the purity of this compound, with a primary focus on the widely adopted High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, present a detailed validation protocol grounded in International Council for Harmonisation (ICH) guidelines, and objectively compare HPLC with alternative techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).
I. The Gold Standard: Purity Validation by Reverse-Phase HPLC
High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry for non-volatile and thermally labile compounds like DCFBA. The technique's strength lies in its high resolving power and versatility. For DCFBA, a reverse-phase HPLC (RP-HPLC) method is ideal. The fundamental principle involves a non-polar stationary phase (typically a C18 column) and a polar mobile phase. DCFBA, being a moderately polar molecule, will partition between these two phases. By carefully controlling the mobile phase composition, we can achieve fine separation between the main DCFBA peak and its closely related impurities.
The Framework of Trust: Method Validation According to ICH Q2(R2)
An analytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[3] The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring that the data generated is accurate, precise, and reproducible.[3][4][5][6]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For DCFBA, this means the HPLC method must be able to separate the main peak from any potential synthesis-related impurities or isomers.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7] This is typically demonstrated by a linear regression analysis of at least five concentration levels.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[3] For a purity test, this should typically cover from the reporting level of the impurity to 120% of the specification.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and expressed as percent recovery.[9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.[3]
Experimental Protocol: A Validated HPLC Method for DCFBA Purity
This protocol describes a self-validating system for the determination of purity and impurities in this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification | Causality/Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV Detector. | A DAD is preferred as it allows for peak purity analysis by comparing spectra across the peak, enhancing specificity. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax, Waters Symmetry). | The C18 stationary phase provides the necessary hydrophobic interaction for retaining the aromatic acid. A smaller particle size (3.5 µm) offers higher efficiency and better resolution. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5). | The acidic pH suppresses the ionization of the carboxylic acid group of DCFBA, leading to better retention, sharper peak shape, and improved reproducibility. |
| Mobile Phase B | Acetonitrile. | Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. |
| Gradient Elution | 0-20 min: 30% B to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B. | A gradient is essential for resolving early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime. The re-equilibration step ensures the column is ready for the next injection. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C. | Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detection | 210 nm. | DCFBA has a strong UV absorbance at lower wavelengths due to its benzene ring structure. 210 nm provides high sensitivity for both the main compound and related impurities. |
| Injection Volume | 10 µL. | A typical volume that balances sensitivity with the risk of column overloading. |
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of DCFBA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the DCFBA test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Spiked Sample (for Accuracy): Prepare a sample solution as above. Before diluting to final volume, add a known amount of DCFBA Reference Standard.
3. System Suitability Test (SST):
Before any sample analysis, the chromatographic system must be verified. Inject the Standard Solution five times. The acceptance criteria are:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Workflow for HPLC Purity Validation of DCFBA
Caption: A flowchart illustrating the key stages of the HPLC method for DCFBA purity validation.
II. Alternative & Orthogonal Methodologies
Relying on a single analytical technique is not always sufficient, especially for characterizing reference standards or investigating out-of-specification results. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive purity profile.
A. Gas Chromatography (GC): For Volatile Impurities
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Since DCFBA is a carboxylic acid with a relatively high melting point (144-146 °C), it has low volatility and requires a derivatization step to be suitable for GC analysis.[10][11]
Principle & Causality: The core of this method involves converting the polar, non-volatile carboxylic acid group into a non-polar, volatile ester (e.g., a methyl ester). This is typically achieved by reacting DCFBA with a derivatizing agent like BF3-Methanol.[12] The resulting methyl 2,4-dichloro-5-fluorobenzoate is sufficiently volatile to be analyzed by GC, where it is separated from other volatile impurities based on boiling point and interaction with the GC column's stationary phase.
Abbreviated GC Protocol:
-
Derivatization: Dissolve a known quantity of DCFBA in methanol. Add a catalyst like BF₃ or H₂SO₄ and heat to form the methyl ester.
-
Extraction: After the reaction, neutralize the mixture and extract the ester into an organic solvent like hexane or dichloromethane.
-
GC Analysis:
Comparison to HPLC:
-
Advantage: Superior at detecting and quantifying highly volatile or non-UV active impurities (e.g., residual solvents) that HPLC might miss.
-
Disadvantage: The mandatory derivatization step adds complexity, time, and potential sources of error to the sample preparation process. It is also unsuitable for non-volatile or thermally unstable impurities.
B. Quantitative NMR (qNMR): An Absolute Measurement
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the same compound.[14][15] This makes it exceptionally powerful for characterizing new chemical entities or qualifying in-house primary standards.
Principle & Causality: The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By co-dissolving a known mass of the DCFBA sample with a known mass of a certified, stable internal standard (e.g., maleic acid, dimethyl sulfone), the purity of DCFBA can be calculated by comparing the integral of a unique DCFBA proton signal to the integral of a unique proton signal from the internal standard.
Abbreviated qNMR Protocol:
-
Sample Preparation: Accurately weigh ~10-20 mg of the DCFBA sample and ~5-10 mg of a high-purity internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This requires careful optimization of parameters, most critically a long relaxation delay (D1, typically 5-7 times the longest T₁ relaxation time of the protons being integrated) to ensure complete signal relaxation between pulses.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved proton signal for DCFBA and a signal for the internal standard.
-
Calculation: Purity is calculated using the molar masses, masses, number of protons in each signal, and the integral values.
Comparison to HPLC:
-
Advantage: Provides an "absolute" purity value without requiring a specific DCFBA reference standard, making it an orthogonal and confirmatory technique.[17] It is also non-destructive.
-
Disadvantage: Significantly lower sensitivity than HPLC, making it unsuitable for trace impurity analysis (typically LOQ > 0.1%).[18] Peak overlap can also complicate quantification if the spectrum is crowded.
III. Comparative Summary and Method Selection
The choice of analytical method depends heavily on the intended purpose, from routine quality control to the certification of a reference standard.
Data Summary: Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) with Derivatization | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between mobile and stationary phases. | Separation of volatile compounds in the gas phase. | Signal intensity is proportional to the number of nuclei. |
| Specificity | High; can resolve isomers and related impurities. | High for volatile compounds; dependent on derivative separation. | Moderate to High; dependent on spectral resolution and peak overlap. |
| Sensitivity | Very High (LOD/LOQ often in ppm or ng/mL range). | High (LOD/LOQ in ppm range), especially with MS detector. | Low (LOD/LOQ typically > 0.1% or mg/mL range). |
| Precision (%RSD) | Excellent (< 2.0%). | Good (< 5.0%, higher due to derivatization step). | Excellent (< 1.0% under optimal conditions).[14] |
| Accuracy (% Recovery) | Excellent (typically 98-102%). | Good (typically 95-105%, can be affected by derivatization efficiency). | Excellent (primary method, provides absolute value). |
| Sample Prep | Simple: Dissolve and inject. | Complex: Requires chemical derivatization and extraction. | Simple: Weigh and dissolve with internal standard. |
| Best Suited For | Routine QC, stability testing, impurity profiling. | Analysis of volatile impurities, residual solvents. | Reference standard characterization, absolute purity assignment. |
| Limitations | Requires a reference standard for quantification; may miss non-UV active or volatile impurities. | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity. | Low sensitivity for trace impurities; potential for peak overlap. |
Decision Tree for Selecting an Analytical Method
Caption: A guide for choosing the appropriate analytical technique based on the specific goal.
Conclusion
For the routine quality control and purity validation of this compound, a well-validated reverse-phase HPLC method stands as the most robust, reliable, and efficient choice. Its high sensitivity, specificity, and precision make it ideally suited for detecting and quantifying process-related impurities and ensuring batch-to-batch consistency.
However, a comprehensive purity assessment, particularly for the qualification of reference materials, should not exist in a vacuum. Orthogonal techniques like qNMR and GC are invaluable. qNMR provides a direct, absolute measure of purity, anchoring the entire quality system in a primary method, while GC addresses the blind spots of HPLC by targeting volatile impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound, multi-faceted validation strategy that guarantees the quality of DCFBA and, ultimately, the safety and efficacy of the medicines it helps create.
References
- 1. This compound | 86522-89-6 [chemicalbook.com]
- 2. This compound CAS#: 86522-89-6 [m.chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. scispace.com [scispace.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. emerypharma.com [emerypharma.com]
- 17. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 18. youtube.com [youtube.com]
A Guide to the Spectroscopic Confirmation of 2,4-Dichloro-5-fluorobenzoic Acid: An NMR and IR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of research integrity and product safety. For substituted aromatic compounds like 2,4-Dichloro-5-fluorobenzoic acid, a key intermediate in the synthesis of various bioactive molecules, even minor positional changes of substituents can drastically alter chemical and biological properties. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the definitive structural elucidation of this compound. We will explore the theoretical underpinnings of the expected spectral data, compare it with a close structural analog to highlight the power of these techniques, and provide actionable experimental protocols.
The Molecular Blueprint: this compound
The structure of this compound presents a unique spectroscopic puzzle. The benzene ring is substituted with three different electron-withdrawing groups: two chlorine atoms, a fluorine atom, and a carboxylic acid group. This substitution pattern leads to a highly deshielded aromatic system with distinct electronic environments for each remaining proton and carbon atom. Our task is to leverage this electronic differentiation to confirm the precise arrangement of these substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the connectivity and chemical environment of atoms within the molecule.
¹H NMR Analysis: The Proton Perspective
The ¹H NMR spectrum of this compound is expected to show three distinct signals: two from the aromatic protons and one from the acidic proton of the carboxylic acid.
-
Aromatic Protons (H-3 and H-6): The electron-withdrawing nature of the halogens and the carboxylic acid group will shift these protons significantly downfield, typically in the range of 7.5-8.5 ppm.[2]
-
H-3: This proton is situated between a chlorine atom and the carboxylic acid group. It is expected to appear as a doublet due to coupling with the neighboring fluorine atom (³JHF).
-
H-6: This proton is adjacent to a chlorine atom and the fluorine atom. It will also appear as a doublet due to coupling with the fluorine atom (⁴JHF). The magnitude of the coupling constant will be crucial for assignment.
-
-
Carboxylic Acid Proton (-COOH): This proton is highly acidic and its chemical shift is often concentration and solvent-dependent. It typically appears as a broad singlet far downfield, often above 10-12 ppm.[2]
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| -COOH | > 12 | broad singlet | - |
| H-6 | ~8.2 | doublet (d) | ⁴JHF ≈ 6-8 Hz |
| H-3 | ~7.7 | doublet (d) | ³JHF ≈ 8-10 Hz |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, we expect to see seven distinct signals, as each carbon atom is in a unique environment.[3]
-
Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear downfield, typically around 165-170 ppm.[3]
-
Aromatic Carbons: The six aromatic carbons will resonate in the 115-140 ppm range. The carbons directly attached to the electronegative halogens (C-2, C-4, C-5) will show characteristic C-F and C-Cl coupling, which is invaluable for assignment. The carbon attached to fluorine (C-5) will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C=O | 165-170 | singlet |
| C-1 | ~125 | doublet |
| C-2 | ~135 | doublet |
| C-3 | ~118 | doublet |
| C-4 | ~128 | singlet |
| C-5 | ~158 | doublet (¹JCF > 200 Hz) |
| C-6 | ~120 | doublet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
¹⁹F NMR Analysis: The Fluorine Probe
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[4] For this molecule, a single resonance is expected.
-
Chemical Shift: The chemical shift for an aromatic fluorine is influenced by the other substituents. For this compound, the signal is expected in the range of -110 to -120 ppm (relative to CFCl₃).[5]
-
Coupling: The ¹⁹F signal will be split into a doublet of doublets due to coupling with H-3 and H-6.
Comparison with an Alternative: 2,4-Dichlorobenzoic Acid
To truly appreciate the diagnostic power of this analysis, let's compare the expected spectra with that of a close structural analog, 2,4-Dichlorobenzoic acid.[6]
| Spectroscopic Feature | This compound | 2,4-Dichlorobenzoic acid | Key Differentiator |
| ¹H NMR Aromatic Signals | Two signals, both doublets due to H-F coupling. | Three signals, with standard H-H coupling patterns (doublet, doublet of doublets, doublet).[7] | The presence of H-F coupling and the absence of one aromatic proton signal are definitive. |
| ¹³C NMR Signals | Seven signals. C-5 will be a doublet with a very large ¹JCF. Other carbons will also show C-F coupling. | Seven signals, but with no C-F coupling. | The large C-F coupling constants are unmistakable markers for the fluorine-substituted compound. |
| ¹⁹F NMR | One signal (a doublet of doublets) around -115 ppm. | No signal. | The presence of a ¹⁹F NMR signal is absolute proof of the fluorine substituent. |
| IR: C-F Stretch | A strong absorption band expected in the 1250-1100 cm⁻¹ region. | This band will be absent. | A clear diagnostic band in the fingerprint region. |
Table 3: Spectroscopic Comparison of this compound and 2,4-Dichlorobenzoic acid.
This comparison underscores how the presence of the fluorine atom leaves an indelible and easily identifiable fingerprint across multiple spectroscopic techniques.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy complements NMR by providing information about the functional groups present in a molecule.[8] In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly affects the IR spectrum.[9]
The key vibrational modes for this compound are:
-
O-H Stretch: A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[9]
-
C=O Stretch: A strong, sharp absorption around 1700-1680 cm⁻¹ for the dimerized carbonyl group.
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch & O-H Bend: These often appear coupled in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
-
C-F and C-Cl Stretches: Strong absorptions in the fingerprint region (below 1300 cm⁻¹). The C-F stretch is typically a very strong band around 1250-1100 cm⁻¹, while C-Cl stretches appear between 850 and 550 cm⁻¹.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3300 - 2500 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (dimer) | 1700 - 1680 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Weak |
| C-O stretch | 1300 - 1200 | Strong |
| C-F stretch | 1250 - 1100 | Strong |
| C-Cl stretch | 850 - 550 | Strong |
Table 4: Predicted IR Absorption Bands for this compound.
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential.
Protocol 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the expected range (e.g., -1 to 15 ppm). A relaxation delay (d1) of at least 5 seconds is recommended for accurate integration of all signals, including the potentially slowly relaxing carboxylic acid proton.[10]
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
For ¹⁹F NMR: Acquire a proton-coupled spectrum to observe the H-F splitting patterns.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (for ¹H and ¹³C) or an appropriate ¹⁹F standard.
-
Integrate the signals in the ¹H spectrum.
-
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-FTIR is a rapid and convenient method for analyzing solid samples with minimal preparation.[11][12]
-
Background Spectrum:
-
Ensure the ATR crystal (e.g., diamond) is clean. Wipe with a suitable solvent like isopropanol and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal.[11]
-
Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleanup:
-
Release the pressure and remove the bulk of the sample powder.
-
Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent.
-
Visualizing the Structure and Workflow
Diagrams can simplify complex information and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. colorado.edu [colorado.edu]
- 6. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
- 7. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843) [np-mrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid and its Precursors
In the landscape of pharmaceutical and agrochemical synthesis, 2,4-dichloro-5-fluorobenzoic acid stands as a pivotal intermediate, notably in the production of fluoroquinolone antibiotics like Ciprofloxacin[1]. The efficiency, selectivity, and scalability of its synthesis are of paramount importance. This guide provides an in-depth comparative analysis of various catalytic systems employed in the synthesis of this compound and its immediate precursor, 2,4-dichloro-5-fluorobenzoyl chloride. We will delve into the mechanistic nuances, operational advantages, and inherent limitations of each approach, supported by experimental data to inform catalyst selection for research and development professionals.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly originates from 2,4-dichlorofluorobenzene. The core chemical transformation involves the introduction of a carboxyl group or its synthetic equivalent onto the aromatic ring. The primary catalytic strategies to achieve this can be broadly categorized into:
-
Palladium-Catalyzed Carbonylations: These methods utilize carbon monoxide or carbon dioxide to introduce the carboxyl functionality.
-
Copper-Catalyzed Carboxylations: Offering a more economical alternative to palladium, copper-based systems are gaining traction.
-
Lewis Acid-Catalyzed Acylations: Traditional yet robust, this approach often involves a two-step process of acylation followed by hydrolysis.
This guide will dissect each of these catalytic pathways, providing a comparative framework for their performance.
Palladium-Based Catalytic Systems
Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its functional group tolerance and high efficiency in cross-coupling reactions. In the context of this compound synthesis, palladium catalysts are primarily used for the carbonylation of the C-Cl bond of 2,4-dichlorofluorobenzene.
Mechanism and Rationale
The catalytic cycle of palladium-catalyzed carbonylation of aryl chlorides generally involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by CO insertion to form a palladium-acyl intermediate. This intermediate then reacts with a nucleophile (like water or an alcohol) to yield the carboxylic acid or ester and regenerate the Pd(0) catalyst[2][3]. The choice of ligand is critical; ligands with large bite angles, such as Xantphos, can facilitate the reductive elimination step and stabilize the palladium catalyst, which is crucial for the challenging activation of aryl chlorides[3].
Comparative Performance
Palladium-catalyzed systems offer the advantage of direct carboxylation under relatively mild conditions. Recent advancements have even enabled the use of atmospheric pressure of CO or CO2, enhancing the safety and scalability of the process[2][4][5].
Table 1: Performance of Selected Palladium-Based Catalytic Systems for Aryl Chloride Carbonylation
| Catalyst System | Ligand | CO Source | Conditions | Key Advantages | Limitations |
| Pd(OAc)₂ | dcpp·2HBF₄ | CO (1 atm) | K₂CO₃, DMF/DMSO | Mild conditions, atmospheric pressure CO[2] | Requires CO gas handling |
| Pd(0) | Xantphos | CO | - | Effective for aryl chlorides[3] | Ligand cost |
| Pd(OAc)₂ / Ir photoredox | - | CO₂ (1 atm) | Visible light, amine reductant | Avoids toxic CO and stoichiometric metal reductants[4][5] | Requires specialized photochemical setup |
Experimental Protocol: Palladium-Catalyzed Carbonylation
The following is a representative protocol for the palladium-catalyzed carbonylation of an aryl chloride, adapted from literature procedures[2].
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), dcpp·2HBF₄ (4 mol%), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl chloride (e.g., 2,4-dichlorofluorobenzene, 1 equivalent) and the solvent (DMF or DMSO).
-
Evacuate and backfill the tube with carbon monoxide (1 atm) from a balloon.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired carboxylic acid.
Reaction Workflow
Caption: Workflow for Palladium-Catalyzed Carbonylation.
Copper-Based Catalytic Systems
As a more abundant and less expensive transition metal, copper presents an attractive alternative to palladium. Copper-catalyzed carboxylations have been developed, particularly for aryl iodides, and advancements are being made for less reactive aryl halides.
Mechanism and Rationale
Copper-catalyzed carboxylation of aryl halides is thought to proceed through an aryl copper intermediate. This intermediate can be formed by the oxidative addition of the aryl halide to a Cu(0) species, which is generated in situ from a Cu(I) or Cu(II) precursor via a reductant. The aryl copper species then reacts with CO₂ to form a copper carboxylate, from which the product is liberated[6][7]. Photocatalytic systems using copper can involve the generation of an aryl radical via single-electron transfer, which then engages with the copper catalyst and CO₂[8].
Comparative Performance
While highly effective for aryl iodides, the application of copper catalysts to aryl chlorides for carboxylation is more challenging and often requires more forcing conditions or specialized catalytic systems. However, the lower cost of copper is a significant driver for its continued development.
Table 2: Performance of Selected Copper-Based Catalytic Systems for Aryl Halide Carboxylation
| Catalyst System | Ligand | CO₂ Source | Conditions | Key Advantages | Limitations |
| CuI | TMEDA or DMEDA | CO₂ (1 atm) | Diethylzinc reductant, DMSO/DMA solvent | Low catalyst loading, mild conditions for aryl iodides[6][7] | Requires stoichiometric metallic reductant, less effective for aryl chlorides |
| Cu(I)-phen complex | - | CO₂ | Visible light, triethylamine (TEA) as sacrificial donor | Standalone photocatalyst, avoids dual catalysts[8] | Higher catalyst loading (10 mol%) |
Experimental Protocol: Copper-Catalyzed Carboxylation
The following protocol is a representative example for the copper-catalyzed carboxylation of an aryl iodide, based on literature reports[6][7].
-
In a glovebox, add CuI (3 mol%) and TMEDA (3 mol%) to a vial.
-
Add the aryl iodide (1 equivalent) and the solvent (DMSO or DMA).
-
Add diethylzinc (2-3 equivalents) dropwise.
-
Seal the vial and bring it out of the glovebox.
-
Puncture the septum with a needle connected to a CO₂ balloon (1 atm).
-
Stir the reaction at the appropriate temperature (25-70 °C) for the required time.
-
Quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by an appropriate method to yield the carboxylic acid.
Reaction Pathway
Caption: Simplified Catalytic Cycle for Copper-Catalyzed Carboxylation.
Lewis Acid-Catalyzed Acylation
This classical approach involves the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with an acylating agent, followed by hydrolysis to yield the carboxylic acid. Common Lewis acid catalysts include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).
Mechanism and Rationale
In this two-step process, the Lewis acid activates the acylating agent (e.g., acetyl chloride, oxalyl chloride, or carbon tetrachloride) to generate a highly electrophilic acylium ion or a related species. This electrophile then attacks the electron-rich aromatic ring of 2,4-dichlorofluorobenzene. The resulting intermediate is then hydrolyzed to afford the final carboxylic acid or its acid chloride derivative[9][10][11]. Some patented methods describe the use of zeolite-based solid superacid catalysts, which can offer advantages in terms of catalyst separation and reuse[9][12].
Comparative Performance
Lewis acid-catalyzed methods are often cost-effective and suitable for large-scale production. However, they can suffer from the generation of significant amounts of waste (e.g., from quenching the Lewis acid) and may produce byproducts, complicating purification[10][13].
Table 3: Performance of Selected Lewis Acid-Catalyzed Systems
| Catalyst | Acylating Agent | Conditions | Yield | Key Advantages | Limitations |
| AlCl₃ | Oxalyl chloride | 20-30 °C | Up to 98% | High yield, simple post-treatment[10] | Stoichiometric amounts of Lewis acid often required |
| AlCl₃ | Acetyl chloride | 20-120 °C, then oxidation | ~80% | Uses readily available reagents[11][14] | Two-step process (acylation then oxidation) |
| FeCl₃ or Zeolite | Carbon tetrachloride | Reflux, then hydrolysis | ~94% (intermediate) | Potential for catalyst recycling (zeolite)[12][13] | Use of CCl₄, potential for byproduct formation |
Experimental Protocol: Lewis Acid-Catalyzed Acylation
The following is a generalized protocol for the AlCl₃-catalyzed acylation of 2,4-dichlorofluorobenzene with oxalyl chloride[10].
-
To a reaction vessel equipped with a stirrer and a dropping funnel, add AlCl₃ (0.1-0.5 equivalents) and the solvent (if any).
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of 2,4-dichlorofluorobenzene (1 equivalent) and oxalyl chloride (0.5-0.55 equivalents).
-
After the addition is complete, allow the reaction to warm to 20-30 °C and stir for 1.5-2.5 hours.
-
The reaction mixture, containing 2,4-dichloro-5-fluorobenzoyl chloride, can then be purified directly by vacuum distillation.
Process Flow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Carbonylation of Aryl Chlorides with Oxygen Nucleophiles at Atmospheric Pressure. Preparation of Phenyl Esters as Acyl Transfer Agents and the Direct Preparation of Alkyl Esters and Carboxylic Acids [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic carboxylation of aryl halides/alkenes with a copper(i) complex bypassing the demand for dual catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 10. CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 11. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 12. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 14. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
evaluating the efficacy of different synthetic routes to 2,4-Dichloro-5-fluorobenzoic acid
Introduction
2,4-Dichloro-5-fluorobenzoic acid is a pivotal intermediate in the synthesis of a range of pharmaceuticals, notably fluoroquinolone antibiotics, as well as agrochemicals.[1] Its halogenated structure is key to enhancing the biological activity and chemical stability of the final products.[1] The efficiency, safety, and environmental impact of its synthesis are therefore critical considerations for researchers and chemical industry professionals. This guide provides an in-depth evaluation of the most prevalent and innovative synthetic routes to this valuable compound, offering a comparative analysis supported by experimental data to inform process development and optimization.
Core Synthetic Strategies: An Overview
The synthesis of this compound (DCFBA) primarily originates from precursors like 2,4-dichlorofluorobenzene or its derivatives. The key challenge lies in the selective introduction of the carboxylic acid group onto the substituted benzene ring. This guide will dissect three major pathways:
-
Route 1: Friedel-Crafts Acylation followed by Haloform Reaction: A classic and widely patented two-step approach.
-
Route 2: Direct Oxidation of an Acetophenone Intermediate: A more modern approach focusing on safety and environmental considerations, particularly with the use of continuous-flow technology.
-
Route 3: Grignard Carboxylation: A versatile method involving organometallic intermediates for the direct introduction of the carboxyl group.
Route 1: Friedel-Crafts Acylation and Subsequent Oxidation
This is a well-established, two-stage process for preparing DCFBA, starting from the readily available 2,4-dichlorofluorobenzene.[2][3][4]
Mechanism and Rationale
The synthesis begins with a Friedel-Crafts acylation. 2,4-dichlorofluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce an acetyl group onto the benzene ring, forming 2,4-dichloro-5-fluoroacetophenone. The subsequent step is a haloform reaction, where the methyl ketone of the acetophenone is oxidized using a sodium hypochlorite (NaOCl) solution. This reaction proceeds via the formation of a trichloromethyl intermediate, which is then cleaved to yield the sodium salt of the carboxylic acid and chloroform. Acidification of the salt precipitates the final product, this compound.
Visualizing the Pathway
Caption: Workflow for DCFBA synthesis via Friedel-Crafts acylation and haloform reaction.
Experimental Protocol
-
Step 1: Synthesis of 2,4-dichloro-5-fluoroacetophenone.
-
A mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride is prepared.[2][3]
-
To this mixture, 23.6 g (0.3 mol) of acetyl chloride is added at a temperature between 20°C and 40°C.[2][3]
-
The reaction mixture is then heated and stirred at 120°C for 2 hours.[2][3]
-
The hot mixture is poured onto 250 g of ice, and the resulting oil is extracted with methylene chloride.[2][3]
-
The solvent is evaporated to yield the intermediate, 2,4-dichloro-5-fluoroacetophenone. This intermediate can be used in the next step without further isolation.[3]
-
-
Step 2: Oxidation to this compound.
-
To the residue from the previous step, 450 ml of a sodium hypochlorite solution (containing 150 g of active chlorine per liter) is added.[2][3]
-
The mixture is stirred for 1 hour without heating and then refluxed for 2 hours.[2][3]
-
After the reaction, the formed chloroform is separated. 300 ml of water and 10 ml of 40% sodium bisulfite solution are added.[3]
-
The final product is precipitated by adding concentrated hydrochloric acid until a pH of 1 is reached.[3]
-
The solid is collected by suction filtration, yielding a colorless powder.[2]
-
Performance Data
| Parameter | Value | Source |
| Starting Material | 2,4-Dichlorofluorobenzene | [2][3] |
| Overall Yield | ~80% | [3][4] |
| Melting Point | 139°C | [3][4] |
| Purity | High (recrystallization may be needed) | - |
Route 2: Continuous-Flow Oxidation of 2,4-Dichloro-5-fluoroacetophenone
Addressing the safety and environmental concerns of traditional oxidation methods, such as those using potassium dichromate or permanganate, a continuous-flow process utilizing nitric acid or air as the oxidant has been developed.[5] This approach offers significant advantages in terms of safety and scalability.
Mechanism and Rationale
This method uses the same intermediate as Route 1, 2,4-dichloro-5-fluoroacetophenone, but employs a different oxidation strategy. The oxidation with nitric acid is a highly exothermic reaction that can be difficult to control in large-scale batch reactors.[5] Continuous-flow systems, with their high surface-area-to-volume ratios, provide superior heat and mass transfer, mitigating the risks of thermal runaway and improving reaction control and safety.[5] The use of air (molecular oxygen) as the oxidant represents an even "greener" and more cost-effective alternative.[5]
Visualizing the Pathway
Caption: Continuous-flow synthesis of DCFBA from its acetophenone precursor.
Experimental Protocol (Conceptual Outline)
-
Preparation: A solution of 2,4-dichloro-5-fluoroacetophenone in a suitable co-solvent like acetic acid is prepared.[5]
-
Reaction Setup: Two separate streams, one containing the acetophenone solution and the other the oxidant (e.g., nitric acid or pressurized air), are pumped into a microreactor or a tube reactor.[5]
-
Reaction: The reaction is carried out at an optimized temperature and pressure (e.g., 70°C and 2 bar for air oxidation) within the continuous-flow system.[5] The residence time is controlled by the flow rates.
-
Work-up: The output stream is collected, and the product is isolated, typically through filtration or extraction, after cooling.[5]
Performance Data
| Parameter | Value | Source |
| Starting Material | 2,4-Dichloro-5-fluoroacetophenone | [5] |
| Oxidant | Air (Molecular Oxygen) | [5] |
| Yield | High (Full conversion reported) | [5] |
| Safety Profile | Significantly improved over batch oxidation | [5] |
Route 3: Grignard Carboxylation
The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis. This route allows for the direct introduction of a carboxylic acid group by reacting an organomagnesium (Grignard) reagent with carbon dioxide.
Mechanism and Rationale
The synthesis starts with a halogenated precursor, such as 1-bromo-2,4-dichloro-5-fluorobenzene. This precursor is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 2,4-dichloro-5-fluorophenylmagnesium bromide. This highly reactive organometallic intermediate then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide (often in the form of dry ice). This forms a magnesium carboxylate salt, which upon acidic workup (e.g., with HCl) is protonated to yield the final this compound. A similar strategy has been successfully employed for the synthesis of isotopically labeled DCBA.[6]
Visualizing the Pathway
Caption: Synthesis of DCFBA via Grignard carboxylation.
Experimental Protocol (Adapted from a related synthesis)
-
Step 1: Formation of the Grignard Reagent.
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.[6]
-
Prepare a solution of the bromo-precursor (e.g., 1-bromo-2,4-dichloro-5-fluorobenzene) in anhydrous diethyl ether.
-
Add a small portion of the bromo-precursor solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).[6]
-
Add the remaining solution dropwise to maintain a steady reflux. After the addition, continue refluxing for 30-60 minutes to ensure complete formation of the Grignard reagent.[6]
-
-
Step 2: Carboxylation and Work-up.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Introduce gaseous CO₂ or, more commonly, slowly transfer the Grignard solution via cannula onto an excess of crushed dry ice with vigorous stirring.[6]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.[6]
-
Slowly quench the reaction by adding 6 M HCl.[6]
-
Extract the product with an organic solvent (e.g., diethyl ether). The product can be further purified by extraction into a basic aqueous solution (e.g., 5% NaOH) and then re-precipitating by acidifying the aqueous layer.[6]
-
Performance Data
| Parameter | Value | Source |
| Starting Material | Halogenated 2,4-dichlorofluorobenzene | [6] |
| Key Reagents | Magnesium, Carbon Dioxide | [6][7] |
| Yield | Generally good to high, but sensitive to conditions | - |
| Purity | High after acid-base extraction | [6] |
Comparative Analysis and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| 1. Friedel-Crafts / Haloform | High yield (~80%), well-documented, uses readily available starting materials.[2][3][4] | Multi-step process, use of corrosive AlCl₃, formation of chloroform as a byproduct. | Established industrial production where infrastructure for handling reagents and byproducts exists. |
| 2. Continuous-Flow Oxidation | Enhanced safety, excellent process control, environmentally friendlier (especially with air), suitable for scale-up.[5] | Requires specialized continuous-flow equipment, initial optimization of flow parameters is necessary. | Modern, large-scale industrial synthesis where safety, process automation, and green chemistry are primary drivers. |
| 3. Grignard Carboxylation | Direct carboxylation, versatile for various substituted aromatics, high purity achievable through workup.[6] | Highly sensitive to moisture and air, requires anhydrous conditions and inert atmosphere, starting bromo-precursor may be less common. | Laboratory-scale synthesis, isotopic labeling studies, and situations requiring high purity where stringent reaction conditions can be met. |
Expert Recommendation:
For large-scale industrial production , the continuous-flow oxidation (Route 2) presents the most compelling future direction. Its inherent safety features and potential for using air as the ultimate green oxidant make it superior to the classic Friedel-Crafts/haloform route, which, despite its high yield, poses greater handling and environmental challenges.[5]
The Friedel-Crafts/haloform reaction (Route 1) remains a viable and robust method, particularly if the necessary infrastructure is already in place. Its reliability and high-yield make it a workhorse of chemical manufacturing.[2][3]
The Grignard carboxylation (Route 3) is the method of choice for flexible, lab-scale synthesis and for creating isotopically labeled standards for analytical and metabolic research.[6] Its sensitivity to conditions makes it less ideal for robust industrial production compared to the other routes, but its directness and versatility are invaluable in a research and development context.
References
- 1. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. JPH0647568B2 - Method for producing this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. mason.gmu.edu [mason.gmu.edu]
A Senior Application Scientist's Guide to Matched-Pair Analysis of Fluorinated Compounds in Drug Discovery
Introduction: The Strategic Value of Fluorine and Matched-Pair Analysis
In the landscape of modern drug discovery, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological activity.[2][3][4] The introduction of fluorine can modulate key drug-like properties including metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1][2][5][6][7] These modifications often lead to improved pharmacokinetic profiles and enhanced target selectivity.[1][2][6]
However, the effects of fluorination are highly context-dependent and not always predictable.[1] This is where the power of Matched Molecular Pair Analysis (MMPA) becomes evident. MMPA is a powerful cheminformatics technique that systematically compares the properties of two molecules that differ by a single, well-defined structural transformation—in this case, the substitution of a hydrogen atom with a fluorine atom.[8][9][10] By analyzing large datasets of these matched pairs, researchers can derive statistically robust insights into the impact of specific fluorination strategies on various biological and physicochemical endpoints.[11][12][13] This data-driven approach moves beyond anecdotal evidence, providing a quantitative framework to guide the rational design of fluorinated drug candidates.[14][15]
This guide provides an in-depth exploration of the principles and practical application of matched-pair analysis for fluorinated compounds in a drug discovery setting. We will delve into the experimental workflows, data interpretation, and strategic considerations necessary to harness the full potential of this powerful analytical method.
The Foundational Principles of Fluorine's Impact in Medicinal Chemistry
The outsized role of fluorine in drug discovery can be attributed to several key electronic and steric effects that influence a molecule's behavior in a biological system.[1]
-
Electronic and Inductive Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity or basicity (pKa) of nearby functional groups.[1][2][3] This modulation of pKa can, in turn, affect a compound's solubility, membrane permeability, and interactions with biological targets.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[1][3] Strategically placing a fluorine atom at a metabolically labile position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][3][16]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. This can be advantageous in pre-organizing a ligand into a bioactive conformation that enhances its binding affinity for the target protein.[1]
-
Lipophilicity: The effect of fluorine on lipophilicity (logP or logD) is nuanced. While a single fluorine substitution often slightly increases lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease it.[3] This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[16]
-
Binding Interactions: Fluorine can participate in favorable interactions within a protein binding pocket, including hydrogen bonds and dipole-dipole interactions, which can contribute to enhanced binding affinity and selectivity.[1]
Designing and Executing a Matched-Pair Analysis Study
A well-designed matched-pair analysis study is crucial for generating reliable and actionable data. The following workflow outlines the key steps involved.[17][18][19]
Experimental Workflow: From Compound Selection to Data Analysis
Caption: A generalized workflow for a matched-pair analysis of fluorinated compounds.
Detailed Experimental Protocols
1. Compound Selection and Synthesis:
-
Step 1: Identify the Parent Compound: Begin with a well-characterized non-fluorinated lead compound with a known biological activity and a defined metabolic liability.
-
Step 2: Rational Selection of Fluorination Sites: Based on metabolic data, structural information of the target, and computational modeling, identify potential sites for fluorine substitution. Prioritize single hydrogen-to-fluorine substitutions to isolate the effect of the modification.
-
Step 3: Synthesis and Purification: Synthesize the parent compound and its fluorinated analogs. Numerous modern synthetic methods allow for late-stage fluorination, which is particularly valuable in drug discovery.[1][20][21] Ensure high purity (>95%) of all compounds through techniques like HPLC and confirm their identity using NMR and mass spectrometry.
2. In Vitro Profiling:
-
Step 4: Physicochemical Property Measurement:
-
Lipophilicity (logP/logD): Determine the octanol-water partition coefficient using standard methods like the shake-flask method or reversed-phase HPLC.
-
Aqueous Solubility: Measure the thermodynamic solubility in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
pKa Determination: Use potentiometric titration or UV-spectrophotometry to determine the ionization constant.
-
-
Step 5: ADME Assays:
-
Metabolic Stability: Incubate the compounds with liver microsomes (human, rat) and measure the rate of disappearance over time using LC-MS/MS.
-
Cell Permeability: Assess the permeability using cell-based assays such as the Caco-2 or PAMPA assays.
-
-
Step 6: Biological Activity Assay:
-
Binding Affinity/Potency: Determine the binding affinity (e.g., Ki, Kd) or functional potency (e.g., IC50, EC50) against the primary biological target using a validated assay.
-
3. Data Analysis and Interpretation:
-
Step 7: Data Compilation: Organize the data for each matched pair, clearly linking the structural modification to the changes in measured properties.
-
Step 8: Statistical Analysis: For larger datasets, employ statistical tests like the paired t-test to determine if the observed differences between the matched pairs are statistically significant.[22]
-
Step 9: SAR Generation: Analyze the trends in the data to establish structure-activity relationships. For instance, does fluorination at a specific position consistently improve metabolic stability without compromising potency?
Comparative Analysis: Interpreting the Data from Matched-Pair Studies
Table 1: Impact of Aromatic Fluorination on Physicochemical Properties and Biological Activity
| Matched Pair | R | logD (pH 7.4) | Aqueous Solubility (µM) | Target Binding IC50 (nM) |
| 1a | H | 2.5 | 50 | 100 |
| 1b | 4-F | 2.8 | 40 | 80 |
| 2a | H | 3.1 | 25 | 50 |
| 2b | 3-F | 3.3 | 20 | 45 |
| 3a | H | 2.9 | 35 | 120 |
| 3b | 2-F | 3.0 | 30 | 95 |
Analysis: In this example, fluorination on the aromatic ring generally leads to a modest increase in lipophilicity (logD) and a slight decrease in aqueous solubility. However, in all cases, fluorination resulted in a slight to moderate improvement in target binding affinity.
Table 2: Influence of Aliphatic Fluorination on Metabolic Stability and Permeability
| Matched Pair | R | Microsomal Half-life (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| 4a | -CH₃ | 15 | 10 |
| 4b | -CH₂F | 35 | 12 |
| 5a | -CH₂CH₃ | 10 | 15 |
| 5b | -CH₂CHF₂ | 45 | 18 |
| 6a | -CH(CH₃)₂ | 5 | 20 |
| 6b | -C(CF₃)(CH₃)₂ | >60 | 15 |
Analysis: The data clearly demonstrates that fluorination of aliphatic groups significantly enhances metabolic stability, as indicated by the increased microsomal half-life. This is consistent with the principle of blocking metabolically labile C-H bonds.[3] The effect on permeability is more variable and appears to be influenced by the degree of fluorination and the overall molecular context.
Visualizing the Impact of Fluorination
The following diagram illustrates the multifaceted effects of introducing a fluorine atom into a lead compound.
Caption: The diverse effects of fluorination on key drug-like properties.
Case Study: Strategic Fluorination of a Kinase Inhibitor
A compelling real-world example of the power of matched-pair analysis is the optimization of Bruton's tyrosine kinase (BTK) inhibitors.[1] In one such program, the parent compound exhibited potent inhibition of BTK but suffered from poor metabolic stability, leading to low oral exposure. A systematic matched-pair analysis revealed that the introduction of a fluorine atom at a specific metabolically vulnerable position on a phenyl ring significantly blocked oxidative metabolism.[1] This single fluorine substitution resulted in a dramatic improvement in microsomal stability and a corresponding increase in oral bioavailability in preclinical models, without compromising the compound's high affinity for the target.[1] This case highlights how a data-driven, matched-pair approach can lead to a decisive breakthrough in a drug discovery program.
Conclusion and Future Perspectives
Matched-pair analysis of fluorinated compounds is a cornerstone of modern, rational drug design.[14][15] By systematically evaluating the impact of fluorine substitution, medicinal chemists can move from qualitative assumptions to quantitative, predictive models of structure-activity and structure-property relationships.[11][12][13] The continued development of novel synthetic fluorination methods, coupled with the increasing availability of large-scale biological and physicochemical data, will further enhance the power and precision of this approach.[20][21][23][24] As we continue to generate vast datasets, the challenge and opportunity will be to apply machine learning and other advanced computational tools to extract even more subtle and context-dependent rules governing the effects of fluorination.[13] Ultimately, the rigorous application of matched-pair analysis will continue to accelerate the discovery and development of safer and more effective medicines.[6]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. knime.com [knime.com]
- 9. Matched Molecular Pairs | Depth-First [depth-first.com]
- 10. Matched molecular pair analysis - Wikipedia [en.wikipedia.org]
- 11. Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Matched molecular pair analysis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. study.com [study.com]
- 18. statisticsbyjim.com [statisticsbyjim.com]
- 19. Matched-Pairs Design - GeeksforGeeks [geeksforgeeks.org]
- 20. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sciencedaily.com [sciencedaily.com]
- 24. Synthetic Fluorination Methodology — Altmaniacs [altmaniacs.com]
A Senior Application Scientist's Guide to the Analytical Detection of Fluorobenzoic Acids: A Comparative Performance Analysis
For correspondence: --INVALID-LINK--
Abstract
Fluorobenzoic acids (FBAs) are critical structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their isomeric forms, often exhibiting distinct biological activities and impurity profiles, necessitate robust and sensitive analytical methods for their accurate quantification and characterization. This guide provides a comprehensive comparison of the primary analytical techniques employed for FBA detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectroscopy, and Electrochemical Sensors. Drawing upon experimental data and established protocols, this document offers researchers, scientists, and drug development professionals a detailed roadmap for selecting the optimal analytical strategy for their specific application, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for Fluorobenzoic Acid Detection
The substitution of fluorine onto a benzoic acid scaffold dramatically alters its physicochemical properties, influencing its acidity, lipophilicity, and metabolic stability. These alterations are harnessed in drug design to enhance potency, modulate pharmacokinetics, and block metabolic degradation. Consequently, the precise and accurate measurement of FBAs is paramount throughout the drug development lifecycle, from raw material testing to final product release and stability studies. The choice of analytical technique is a critical decision, dictated by the sample matrix, the required sensitivity, and the need to differentiate between closely related isomers. This guide will dissect the nuances of each major analytical modality, providing a clear rationale for methodological choices.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on a thorough understanding of its underlying principles, performance characteristics, and practical limitations. This section provides a head-to-head comparison of the most prevalent methods for FBA analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many pharmaceutical quality control laboratories due to its robustness, cost-effectiveness, and ease of use. The separation of FBAs is typically achieved on a reversed-phase C18 column, with detection accomplished by monitoring the UV absorbance of the aromatic ring.
Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). As the sample travels through a packed column (stationary phase), the different components of the mixture are separated based on their differential partitioning between the two phases. A UV-Vis detector at the end of the column measures the absorbance of the eluting components at a specific wavelength.
Causality in Experimental Choices: The pKa of fluorobenzoic acids is a critical consideration in HPLC method development. For instance, 2-fluorobenzoic acid has a pKa of approximately 3.27.[1] To ensure sharp, symmetrical peaks and reproducible retention times, the pH of the mobile phase must be controlled to be at least 1.5 to 2 pH units below the pKa. This is typically achieved by acidifying the mobile phase with an agent like formic or phosphoric acid, which suppresses the ionization of the carboxylic acid group and promotes its retention on the nonpolar stationary phase.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and selectivity, particularly for the trace-level detection of FBAs in complex matrices like environmental samples.[2][3] However, the inherent non-volatility of carboxylic acids necessitates a derivatization step to convert them into more volatile esters prior to analysis.
Principle of Operation: The sample is first derivatized to increase its volatility. The derivatized sample is then injected into a heated inlet, where it is vaporized and carried by an inert gas (mobile phase) through a long, thin capillary column (stationary phase). Separation occurs based on the analytes' boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Causality in Experimental Choices: The derivatization step is crucial for successful GC-MS analysis of FBAs. A common and effective derivatizing agent is BF₃·MeOH (boron trifluoride-methanol), which converts the carboxylic acids to their corresponding methyl esters.[2][3][4] This esterification reaction significantly increases the volatility of the analytes, allowing them to be readily vaporized in the GC inlet and traverse the column. The choice of a non-polar column, such as a DB-5MS, is logical for the separation of these relatively non-polar derivatives.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry. This technique has emerged as the gold standard for the ultra-trace quantification of FBAs in complex biological and environmental matrices, often eliminating the need for extensive sample cleanup.[5][6][7]
Principle of Operation: Similar to HPLC, the sample is separated on a chromatographic column. The eluent from the column is then introduced into the ion source of a tandem mass spectrometer. In the ion source, the analyte molecules are ionized (e.g., by electrospray ionization - ESI). The precursor ions of the target analyte are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity.
Causality in Experimental Choices: The choice of negative ion mode ESI is predicated on the acidic nature of fluorobenzoic acids. In the slightly acidic mobile phase, the carboxylic acid group readily deprotonates to form a negatively charged carboxylate anion [M-H]⁻, which can be sensitively detected by the mass spectrometer.[5] The use of a C18 column for reversed-phase chromatography ensures good retention and separation of the various FBA isomers based on their polarity.[5]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and non-destructive technique that can be used for the quantitative analysis of FBAs, particularly at higher concentrations. However, its major limitation is its lack of specificity, especially in the presence of other UV-absorbing compounds.
Principle of Operation: This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[8] A beam of UV-visible light is passed through a solution of the analyte, and the amount of light absorbed at a specific wavelength is measured.
Causality in Experimental Choices: The choice of the analytical wavelength (λmax) is critical for achieving maximum sensitivity. For fluorobenzoic acids, the λmax is typically around 230 nm and 275 nm, corresponding to the π → π* electronic transitions within the benzene ring and carboxyl group.[1] It is important to select a wavelength where the analyte absorbs strongly and potential interferences absorb weakly.
Electrochemical Sensors
Electrochemical sensors offer a promising avenue for the rapid, portable, and low-cost detection of FBAs. These devices typically rely on the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode.
Principle of Operation: An electrochemical sensor consists of a working electrode, a reference electrode, and a counter electrode immersed in a supporting electrolyte containing the sample. A potential is applied to the working electrode, and the resulting current is measured. The current generated is proportional to the concentration of the electroactive analyte. The surface of the working electrode is often modified with specific materials, such as polymers or nanomaterials, to enhance sensitivity and selectivity.[9]
Causality in Experimental Choices: The modification of the electrode surface is key to the sensor's performance. For instance, electropolymerized 4-aminobenzoic acid has been used to create a sensitive layer on an electrode for the detection of various analytes.[9] The choice of the polymer and the electropolymerization conditions can significantly influence the sensor's response towards the target FBA. The selection of an appropriate pH for the supporting electrolyte is also crucial, as it affects the protonation state of the FBA and its electrochemical behavior.
Performance Data Summary
The following table summarizes the key performance characteristics of the discussed analytical techniques for the detection of fluorobenzoic acids.
| Technique | Limit of Quantitation (LOQ) | Throughput | Selectivity | Cost | Key Advantages | Key Disadvantages |
| HPLC-UV | ~5 µg/mL | Moderate | Moderate | Low | Robust, reliable, cost-effective | Limited sensitivity, potential for interferences |
| GC-MS | 6-44 ng/L[2][3][4] | Low to Moderate | High | Moderate | High sensitivity, structural information | Requires derivatization, not suitable for thermally labile compounds |
| LC-MS/MS | 0.09-14.1 µg/L (ppb)[5] | High | Very High | High | Ultra-sensitive, highly selective, minimal sample prep | High initial instrument cost, complex operation |
| UV-Vis Spectroscopy | >1 µg/mL | High | Low | Very Low | Simple, rapid, non-destructive | Low sensitivity and specificity |
| Electrochemical Sensors | Nanomolar to Micromolar range (analyte dependent) | Very High | Moderate to High | Very Low | Portable, low-cost, real-time monitoring | Susceptible to matrix effects, may require specific electrode modifications |
Detailed Experimental Protocols
To ensure methodological rigor and reproducibility, this section provides detailed, step-by-step protocols for the analysis of fluorobenzoic acids using HPLC-UV and GC-MS.
Protocol: Isocratic RP-HPLC-UV Method for 2-Fluorobenzoic Acid
This protocol is adapted from a validated method for the quantification of 2-Fluorobenzoic Acid.[1]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
2-Fluorobenzoic acid reference standard
Procedure:
-
Mobile Phase Preparation (60:40 Acetonitrile:0.1% Formic Acid in Water):
-
To 400 mL of HPLC grade water, add 1.0 mL of formic acid.
-
Combine this aqueous solution with 600 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-Fluorobenzoic acid reference standard.
-
Transfer to a 25 mL volumetric flask and dissolve and dilute to volume with the mobile phase.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (for Bulk Drug Substance):
-
Accurately weigh approximately 25 mg of the 2-Fluorobenzoic acid sample.
-
Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
-
-
Analysis:
-
Inject the calibration standards followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2-Fluorobenzoic acid in the sample from the calibration curve.
-
Protocol: GC-MS Analysis of Fluorobenzoic Acids in Water
This protocol is based on a method for the ultra-trace determination of multiple fluorobenzoic acids in water samples.[2][3][4]
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector and a mass selective detector (MSD).
-
DB-5MS column (30 m x 0.25 mm, 0.25 µm) or equivalent.
Reagents:
-
Methanol (HPLC grade)
-
BF₃·MeOH (Boron trifluoride-methanol complex)
-
Solid-Phase Extraction (SPE) cartridges (hydrophilic-lipophilic-balanced)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge with methanol followed by water.
-
Adjust the pH of a 100 mL water sample to be acidic.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the fluorobenzoic acids with a suitable solvent (e.g., methanol).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add BF₃·MeOH to the residue.
-
Heat the vial at 64°C for 24 hours to form the methyl esters of the fluorobenzoic acids.[4]
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting the characteristic ions of the FBA methyl esters.
-
-
Analysis:
-
Prepare calibration standards of FBA methyl esters and analyze them to create a calibration curve.
-
Inject the derivatized sample and quantify the FBA concentrations based on the calibration curve.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion and Future Perspectives
The analytical landscape for fluorobenzoic acid detection is diverse, with each technique offering a unique set of advantages and disadvantages. For routine quality control of bulk materials where concentration levels are relatively high, HPLC-UV remains an excellent choice due to its robustness and cost-effectiveness. When ultra-trace level sensitivity is required, particularly in complex matrices such as environmental or biological samples, GC-MS and LC-MS/MS are the methods of choice, with LC-MS/MS often having the edge due to its ability to analyze samples with minimal preparation.
UV-Vis spectroscopy serves as a rapid, preliminary screening tool, while the field of electrochemical sensors is rapidly advancing and holds immense promise for the development of portable, real-time monitoring devices for FBAs. The continued development of novel stationary phases for chromatography and more selective recognition elements for sensors will undoubtedly push the boundaries of FBA analysis even further.
As a senior application scientist, my recommendation is to adopt a risk-based approach to method selection, carefully considering the analytical requirements of the specific application. Method validation, in accordance with ICH guidelines, is a non-negotiable aspect of ensuring the generation of reliable and defensible data.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. s4science.at [s4science.at]
- 6. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPT - Fast and Sensitive LC-MS/MS Method for Analyzing Fluorobenzoic Acids in Oil Well Tracers PowerPoint Presentation - ID:6767659 [slideserve.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Synthetic Pathways of 2,4-Dichloro-5-fluorobenzoic Acid: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands careful consideration of efficiency, cost, and safety. 2,4-Dichloro-5-fluorobenzoic acid, a crucial building block in the pharmaceutical and agrochemical industries, is no exception. This guide provides an in-depth technical comparison of the most common synthetic pathways to this valuable compound, offering a cost-benefit analysis supported by experimental data to inform your selection of the most appropriate route for your research and development needs.
This guide will dissect three primary synthetic strategies: a two-step route commencing with a Friedel-Crafts acylation followed by a haloform reaction, a pathway involving the cyanation of a brominated precursor with subsequent hydrolysis, and a Grignard reaction-based approach. Each method will be evaluated on its chemical costs, yield, safety and handling considerations, and environmental impact.
Pathway 1: Friedel-Crafts Acylation and Haloform Reaction
This widely documented two-step synthesis begins with the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene to form 2,4-dichloro-5-fluoro-acetophenone, which is then oxidized via a haloform reaction to yield the desired this compound.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2,4-dichlorofluorobenzene
-
In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, charge anhydrous aluminum chloride (AlCl₃).
-
Slowly add 2,4-dichlorofluorobenzene to the vessel.
-
Add acetyl chloride dropwise to the mixture while maintaining the temperature between 20°C and 40°C.
-
After the addition is complete, heat the mixture to 120°C and stir for 2 hours.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Extract the organic layer with a suitable solvent (e.g., methylene chloride).
-
Wash the organic layer with water and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 2,4-dichloro-5-fluoro-acetophenone.
Step 2: Haloform Reaction of 2,4-dichloro-5-fluoro-acetophenone
-
To the crude 2,4-dichloro-5-fluoro-acetophenone, add a solution of sodium hypochlorite (NaOCl).
-
Stir the mixture vigorously at room temperature for 1 hour, then heat under reflux for 2 hours.
-
Cool the reaction mixture and separate the chloroform byproduct.
-
Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to a pH of 1 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Diagram of the Friedel-Crafts Acylation and Haloform Reaction Pathway
The Strategic Utility of 2,4-Dichloro-5-fluorobenzoic Acid in Advanced Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate efficacy of the final product. Among the panoply of fluorinated building blocks, 2,4-Dichloro-5-fluorobenzoic acid stands out as a versatile and highly strategic intermediate. Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the benzene ring—offers a combination of stability and targeted reactivity that is pivotal for constructing complex molecular architectures.
This guide provides an in-depth analysis of the applications of this compound, with a primary focus on its role in the synthesis of the advanced fluoroquinolone antibiotic, finafloxacin. We will objectively compare a synthetic route commencing with this key intermediate against a notable alternative, supported by experimental data and protocols, to illuminate the causal relationships behind synthetic strategy and choice. Furthermore, we will explore its utility in the agrochemical sector, providing a comprehensive view of its industrial significance.
Part 1: Pharmaceutical Applications - The Case of Finafloxacin
Finafloxacin is a novel 8-cyano fluoroquinolone antibiotic distinguished by its potent activity in acidic environments, making it particularly effective for treating infections in anatomical sites with low pH, such as the urinary tract.[1][2] The synthesis of its core structure, a substituted quinolone carboxylic acid, is a multi-step process where the choice of the initial aromatic building block is paramount. This compound serves as a crucial precursor for a key intermediate in one major synthetic pathway.
Route A: Synthesis via this compound
This synthetic approach leverages this compound to construct the advanced intermediate, 2,4-dichloro-3-cyano-5-fluorobenzoic acid. This transformation is critical as it introduces the C8-cyano group characteristic of finafloxacin. The established, albeit challenging, pathway involves a sequence of nitration, reduction, diazotization, and a Sandmeyer reaction.[3]
Logical Workflow for Route A
Caption: Synthesis of the Finafloxacin core precursor from this compound.
This route's primary advantage lies in starting with a relatively accessible, functionalized aromatic ring. However, it is not without significant drawbacks. The Sandmeyer reaction, used to introduce the cyanide group, is notorious for its use of highly toxic cyanide salts and often suffers from poorly reproducible yields, which presents considerable challenges for large-scale, safe, and economical production.[3][4]
Route B: The Alternative - Synthesis from 5-Fluoro-1,3-xylene
An alternative and commercially practiced synthesis avoids the direct use of this compound and the problematic Sandmeyer reaction. This pathway begins with the more basic raw material, 5-fluoro-1,3-xylene (fluoro-m-xylene).[5][6]
Logical Workflow for Route B
Caption: Alternative synthesis of the Finafloxacin core starting from 5-Fluoro-1,3-xylene.
This multi-step route involves radical chlorination of the methyl side chains, followed by hydrolysis and further transformations to build the final quinolone core, referred to as Cyano-FQA (7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid).[5][6]
Comparative Performance Analysis
The choice between these synthetic routes is a classic example of balancing starting material complexity against process efficiency and safety. While Route A begins with a more advanced intermediate, Route B, despite its length, is often preferred in industrial settings.
| Metric | Route A (via this compound) | Route B (via 5-Fluoro-1,3-xylene) | Justification & Expert Insights |
| Overall Yield | < 30% (Reported as low)[3] | ~30% (for Cyano-FQA intermediate)[5][7] | Route B provides a more reliable and reproducible overall yield. The low and variable yield of the Sandmeyer step in Route A makes it commercially less viable. |
| Process Safety | High Hazard (Uses CuCN)[3] | Moderate Hazard (Radical chlorination) | The avoidance of large quantities of toxic cyanide salts in Route B is a significant advantage in terms of environmental health and safety (EHS). |
| Scalability | Challenging | Demonstrated Scalability[6] | The reproducibility issues and hazardous nature of the Sandmeyer reaction in Route A pose significant hurdles for scaling up production. |
| Starting Material | Advanced Intermediate | Basic Commodity Chemical | Route A's starting material is closer in structure to the final product, but its synthesis also requires multiple steps.[8] Route B's starting material is more fundamental. |
Part 2: Agrochemical Applications
The structural motifs present in this compound are also valuable in the design of modern agrochemicals, particularly herbicides. The specific arrangement of halogens can influence the molecule's binding affinity to target enzymes in weeds and affect its environmental persistence and selectivity.
While specific, large-scale commercial herbicides synthesized directly from this compound are not as prominently documented as its pharmaceutical applications, its derivatives are instrumental in the discovery of new active compounds. For instance, fluorinated picolinic acids, a class of synthetic auxin herbicides, are developed from highly substituted precursors where the fluoro-dichlorophenyl moiety is a key structural element.[9]
The synthesis of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid herbicides demonstrates the utility of this substitution pattern.[9] These compounds leverage a chlorinated and fluorinated benzene ring as a foundational component, which is later elaborated into the final picolinic acid structure. The presence of chlorine and fluorine atoms is crucial for achieving high herbicidal activity against broadleaf weeds.[9]
Part 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of the discussed syntheses, this section provides detailed experimental protocols for key transformations.
Protocol 1: Synthesis of this compound
This protocol describes a common method for preparing the title compound from 2,4-dichlorofluorobenzene, a precursor to the more advanced applications.
Workflow: Synthesis of the Title Compound
Caption: Two-step synthesis of this compound.
Step-by-Step Procedure: [8]
-
Acylation: To a mixture of 2,4-dichlorofluorobenzene (0.2 mol) and aluminum chloride (0.5 mol), add acetyl chloride (0.3 mol) at a temperature between 20°C and 40°C.
-
Stir the reaction mixture at 120°C for 2 hours.
-
Pour the hot mixture onto 250 g of ice and extract the separated oil with methylene chloride.
-
Evaporate the solvent to obtain the crude intermediate, 2,4-dichloro-5-fluoro-acetophenone.
-
Oxidation (Haloform Reaction): Add 450 ml of sodium hypochlorite solution (e.g., commercial bleach) to the crude acetophenone.
-
Stir the mixture for 1 hour without heating, then boil under reflux for 2 hours.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Isolate the this compound by filtration, wash with water, and dry.
Self-Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The success of the Friedel-Crafts acylation is dependent on the anhydrous conditions and the quality of the aluminum chloride catalyst.
Protocol 2: Synthesis of a Key Quinolone Intermediate from a Derivative of the Title Acid
This protocol outlines the cyclization step to form the quinolone ring, a central reaction in the synthesis of many fluoroquinolone antibiotics, starting from an activated derivative of this compound.
Step-by-Step Procedure: [10]
-
Setup: In a flask suitable for reflux, dissolve ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (a derivative obtainable from 2,4-dichloro-5-fluorobenzoyl chloride) in anhydrous dioxane.
-
Cyclization: Add sodium hydride (80% dispersion in oil) in portions to the solution while cooling with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes, followed by 2 hours under reflux.
-
Hydrolysis: Remove the dioxane under reduced pressure. Suspend the residue in water, add potassium hydroxide, and reflux for 1.5 hours to saponify the ester.
-
Work-up: Filter the warm solution. Acidify the filtrate to a pH of 1-2 with hydrochloric acid while cooling.
-
Isolation: Collect the resulting precipitate by suction filtration, wash with water, and dry under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.
Causality and Expertise: The use of a strong base like sodium hydride is essential to deprotonate the amine, facilitating the intramolecular nucleophilic aromatic substitution (SNAr) reaction that closes the quinoline ring. The subsequent hydrolysis under basic conditions is a standard procedure to convert the ethyl ester to the final carboxylic acid, which is crucial for the biological activity of fluoroquinolones.
Conclusion
This compound is a high-value chemical intermediate whose utility is best understood through a comparative analysis of its synthetic applications. In the synthesis of the antibiotic finafloxacin, a route starting from this acid is synthetically plausible but is ultimately outperformed by an alternative pathway that, while longer, is safer and more reliable for industrial production. This highlights a key tenet of process chemistry: the optimal synthetic route is not always the shortest but the one that best balances yield, purity, safety, and scalability. The presence of its structural motifs in modern herbicides further cements its status as a versatile building block in the broader chemical industry. For researchers and drug development professionals, a deep understanding of the comparative advantages and disadvantages of using such advanced intermediates is indispensable for making informed, strategic decisions in the design and execution of complex synthetic campaigns.
References
- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents [patents.google.com]
- 5. merlionpharma.com [merlionpharma.com]
- 6. merlionpharma.com [merlionpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]
- 9. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Comparative Analysis of Derivative Binding Affinity
For researchers, scientists, and drug development professionals, the precise determination of binding affinity between a series of chemical derivatives and their protein target is a cornerstone of modern therapeutic design. This guide provides an in-depth comparative analysis of the most prevalent biophysical techniques employed for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Fluorescence Resonance Energy Transfer (FRET). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only execute these assays with technical proficiency but also to strategically select the most appropriate method for your specific research question.
The Central Role of Binding Affinity in Drug Discovery
The journey of a drug from a mere concept to a clinical candidate is paved with rigorous testing and optimization. A critical parameter in this journey is the binding affinity, most commonly expressed as the dissociation constant (Kd). The Kd value quantifies the strength of the interaction between a ligand (your derivative) and its target protein.[1] A lower Kd value signifies a stronger binding affinity, indicating that a lower concentration of the compound is required to bind to the target.[1]
However, the Kd is more than just a number; it is a reflection of the complex interplay of non-covalent forces—hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces—that govern molecular recognition. Understanding how subtle chemical modifications in a derivative series impact these forces and, consequently, the binding affinity, is paramount for structure-activity relationship (SAR) studies and lead optimization.
Choosing Your Weapon: An Overview of Key Techniques
The choice of technique for measuring binding affinity is not a one-size-fits-all decision. Each method possesses unique strengths and weaknesses, and the optimal choice depends on factors such as the nature of your protein and derivatives, the desired throughput, and the specific information you seek (e.g., kinetics, thermodynamics). A recent study comparing SPR, ITC, and MST for the same inhibitor-protein system highlighted that the resulting Kd values can differ significantly, underscoring the importance of understanding the principles and limitations of each technique.[2][3]
Table 1: At-a-Glance Comparison of Binding Affinity Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Fluorescence Resonance Energy Transfer (FRET) |
| Principle | Change in refractive index upon binding to a sensor surface. | Measures heat changes upon binding in solution. | Measures changes in molecular movement along a temperature gradient upon binding. | Non-radiative energy transfer between two fluorophores in close proximity. |
| Labeling | Label-free (one binding partner is immobilized). | Label-free, in-solution. | Requires labeling of one binding partner. | Requires labeling of both binding partners (or use of fluorescent proteins). |
| Information | Kinetics (kon, koff), Affinity (Kd), Specificity.[4] | Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[5] | Affinity (Kd).[1] | Affinity (Kd), Proximity. |
| Throughput | Medium to High. | Low to Medium. | High. | Medium to High. |
| Sample Consumption | Low. | High. | Very Low.[6] | Low. |
| Strengths | Real-time kinetics, high sensitivity, label-free. | Gold standard for thermodynamics, direct measurement of binding in solution. | Low sample consumption, tolerant of complex buffers/lysates, wide affinity range. | Can be used in living cells, sensitive to conformational changes. |
| Limitations | Immobilization can affect protein activity, potential for mass transport limitations. | High sample consumption, sensitive to buffer mismatch, lower throughput. | Requires fluorescent labeling, potential for artifacts from labeling. | Requires labeling of both molecules, distance-dependent, potential for spectral crosstalk.[7] |
I. Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics
SPR is a powerful, label-free technique that monitors the binding of an analyte (your derivative in solution) to a ligand (your target protein) immobilized on a sensor chip.[4] The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.
The "Why" Behind the SPR Experiment
The primary advantage of SPR is its ability to provide not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants: the association rate (kon) and the dissociation rate (koff). This is crucial in drug development, as two derivatives with the same Kd can have vastly different kinetic profiles. A compound with a fast kon and a slow koff (long residence time) may exhibit a more durable therapeutic effect.
Experimental Workflow: Amine Coupling Immobilization
A common method for immobilizing a protein ligand is amine coupling. The following workflow outlines the key steps, emphasizing the rationale behind each.
Step-by-Step Protocol for SPR
-
Surface Preparation :
-
Rationale : The goal is to create a stable and active surface of your target protein.
-
Activation : Flow a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) over a carboxymethylated dextran sensor chip (like a CM5 chip). This activates the surface by forming reactive NHS esters.[8]
-
Immobilization : Inject your purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5). The optimal pH is typically just below the protein's isoelectric point (pI) to promote electrostatic pre-concentration.
-
Deactivation : Inject ethanolamine to quench any unreacted NHS esters, preventing non-specific binding in subsequent steps.[8]
-
-
Binding Analysis :
-
Rationale : To obtain kinetic and affinity data, you will inject a series of concentrations of your derivative.
-
Analyte Preparation : Prepare a dilution series of your derivative in the running buffer. It is critical that the running buffer is well-matched to the analyte solution to minimize bulk refractive index effects. For kinetics, a range of concentrations spanning 0.1x to 10x the expected Kd is recommended.[9]
-
Injection Cycle :
-
Establish a stable baseline with running buffer.
-
Inject the lowest concentration of the derivative and monitor the association phase.
-
Switch back to running buffer and monitor the dissociation phase.
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
Repeat this cycle for each concentration of your derivative.
-
-
-
Data Analysis :
-
Rationale : The collected sensorgrams are fitted to a binding model to extract kinetic and affinity constants.
-
The raw data is typically double-referenced by subtracting the signal from a reference flow cell (without immobilized protein) and a buffer-only injection.
-
The processed sensorgrams are then globally fitted to a suitable binding model, such as the 1:1 Langmuir model for a simple bimolecular interaction. This analysis yields the kon, koff, and Kd values.
-
Troubleshooting Common SPR Issues
-
Inconsistent Results : Often due to inconsistent ligand immobilization or ligand instability. Ensure standardized immobilization procedures and verify ligand stability over time.[10]
-
No Signal Change : Could be due to low analyte concentration, low ligand immobilization level, or inactive ligand.[10]
-
Baseline Drift : May be caused by improper buffer degassing, leaks in the fluidic system, or an unequilibrated sensor surface.[10]
II. Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event in solution.[5] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
The "Why" Behind the ITC Experiment
The thermodynamic data from ITC offers deep insights into the driving forces of the binding interaction. For example, a binding event driven by a favorable enthalpic change (negative ΔH) is often associated with hydrogen bonding and van der Waals interactions. Conversely, a positive entropic change (positive ΔS) can indicate the release of ordered water molecules from the binding interface (the hydrophobic effect). By analyzing the thermodynamic signatures of your derivative series, you can understand why certain modifications improve binding affinity.
Experimental Workflow: A Titration Experiment
Step-by-Step Protocol for ITC
-
Sample Preparation :
-
Rationale : ITC is highly sensitive to buffer mismatch, which can lead to large heats of dilution that obscure the binding signal.[5]
-
Buffer Matching : The protein and derivative solutions must be in identical buffers. The most reliable way to achieve this is to dialyze the protein against the final buffer and then use the dialysis buffer to dissolve the derivative.[11]
-
Concentration : Accurately determine the concentrations of both the protein and the derivative. Errors in concentration will directly affect the calculated stoichiometry and affinity.[5] A good starting point is to have the protein in the cell at a concentration 10-50 times the expected Kd, and the derivative in the syringe at a concentration 10-20 times that of the protein.[5]
-
Degassing : Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the cell and syringe.[5]
-
-
The Titration Experiment :
-
Rationale : A series of small injections of the derivative into the protein solution allows for the generation of a binding isotherm.
-
Loading : Carefully load the protein solution into the sample cell and the derivative solution into the injection syringe, avoiding the introduction of bubbles.[12]
-
Control Experiment : Perform a control titration by injecting the derivative solution into the buffer alone. This measures the heat of dilution, which will be subtracted from the binding data.[13]
-
Binding Experiment : Initiate the titration, which typically consists of 20-30 small injections (e.g., 2-10 µL each). The instrument maintains a constant temperature and measures the power required to keep the sample and reference cells at the same temperature.
-
-
Data Analysis :
-
Rationale : The raw data (a series of heat spikes) is integrated and plotted against the molar ratio of the reactants to generate a binding isotherm, which is then fitted to a model.
-
The area under each injection peak is integrated to determine the heat change for that injection.
-
The heat of dilution from the control experiment is subtracted from the binding data.
-
The resulting data is plotted as kcal/mol versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model, most commonly the "one set of sites" model, to determine the Kd, n, and ΔH.[12][13]
-
Troubleshooting Common ITC Artifacts
-
Large Heats of Dilution : Indicates a buffer mismatch. Ensure meticulous buffer matching through dialysis.[5]
-
Inconsistent Injection Peaks : Can be caused by air bubbles, improper mixing, or protein precipitation. Ensure proper degassing and sample quality.
-
N value not an integer : This can indicate errors in protein or ligand concentration, or that a fraction of the protein is inactive.[13]
III. Microscale Thermophoresis (MST): Speed and Low Sample Consumption
MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[14] This movement is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon binding.
The "Why" Behind the MST Experiment
The primary advantages of MST are its low sample consumption, high speed, and tolerance for complex biological matrices like cell lysates and serum.[15] This makes it an excellent choice for screening derivative libraries and for situations where the target protein is difficult to produce in large quantities. While it requires fluorescent labeling of one of the binding partners, modern labeling strategies, such as the RED-tris-NTA for His-tagged proteins, are highly specific and easy to use.[16]
Experimental Workflow: From Labeling to Kd
Step-by-Step Protocol for MST
-
Sample Preparation :
-
Rationale : A fluorescently labeled target is required to monitor the thermophoretic movement.
-
Labeling : Label your purified target protein with a fluorescent dye. The NanoTemper RED-tris-NTA dye is excellent for site-specific labeling of His-tagged proteins and often does not require removal of excess dye.[16]
-
Derivative Dilution Series : Prepare a 16-point serial dilution of your unlabeled derivative in the assay buffer.
-
Mixing : Mix each derivative concentration with a constant concentration of the labeled target protein. The concentration of the labeled partner should be kept constant and ideally below the expected Kd.[16]
-
-
Measurement :
-
Rationale : The MST instrument will induce a temperature gradient in each sample and measure the change in fluorescence.
-
Capillary Loading : Load the samples into the MST capillaries.
-
MST Measurement : Place the capillaries in the Monolith instrument. The instrument's software will automate the measurement process, which involves heating the sample with an infrared laser and recording the fluorescence before, during, and after heating.
-
-
Data Analysis :
-
Rationale : The change in fluorescence upon heating is plotted against the derivative concentration to generate a binding curve.
-
The change in the normalized fluorescence (ΔFnorm) is calculated by the analysis software.
-
A binding curve is generated by plotting ΔFnorm against the logarithm of the derivative concentration.
-
This curve is then fitted to the law of mass action to determine the Kd value.[1][17]
-
Optimizing Your MST Assay
-
Improve Signal-to-Noise : Ensure optimal buffer conditions. Small changes in pH or salt concentration can affect protein stability and the quality of the MST signal. Adding a small amount of detergent (e.g., 0.05% Tween-20) can prevent sticking to the capillaries.[16]
-
Consistent Initial Fluorescence : The initial fluorescence of all capillaries should be similar. Variations can indicate sample inhomogeneity or pipetting errors. Centrifuge your samples before use.[16]
-
Choose the Right Labeling Strategy : Avoid labeling residues within the binding site, as this can interfere with the interaction.[16]
IV. Fluorescence Resonance Energy Transfer (FRET): Probing Proximity
FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited "donor" fluorophore to a suitable "acceptor" fluorophore.[7] This energy transfer only occurs when the donor and acceptor are in very close proximity (typically 1-10 nm).
The "Why" Behind the FRET Experiment
FRET is particularly useful for confirming direct binding and can even be used to study binding events within living cells by fusing the target protein and a binding partner to fluorescent proteins like CFP and YFP.[18][19] For a derivative binding study, one could design a competition assay where the derivative displaces a fluorescently labeled ligand from the target protein, resulting in a loss of FRET.
Experimental Workflow: A Competition FRET Assay
Step-by-Step Protocol for a Competition FRET Assay
-
Reagent Preparation :
-
Rationale : A FRET pair (donor and acceptor) is required. One will be on the target protein, and the other on a known binding ligand that your derivatives will compete with.
-
Labeling : Label your target protein with a donor fluorophore (e.g., CFP) and a known, tight-binding ligand with an acceptor fluorophore (e.g., YFP).[20]
-
Derivative Preparation : Prepare a dilution series of your unlabeled derivatives.
-
-
The Competition Assay :
-
Rationale : The unlabeled derivative will compete with the fluorescently labeled ligand for binding to the target protein, leading to a decrease in the FRET signal.
-
In a multi-well plate, mix the donor-labeled target protein and the acceptor-labeled ligand at concentrations that give a robust FRET signal.
-
Add the derivative dilutions to the wells.
-
Incubate the plate to allow the binding equilibrium to be reached.
-
-
Measurement and Data Analysis :
-
Rationale : By measuring the fluorescence at the donor and acceptor emission wavelengths, the FRET efficiency can be calculated and plotted against the derivative concentration.
-
Using a plate reader, excite the samples at the donor's excitation wavelength and measure the emission at both the donor's and the acceptor's emission wavelengths.
-
Correct for spectral bleed-through (crosstalk) where the donor emission is detected in the acceptor channel and the acceptor is directly excited by the donor's excitation wavelength.[7]
-
Calculate the FRET ratio or efficiency.
-
Plot the FRET signal as a function of the derivative concentration and fit the data to a dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant).
-
Mitigating FRET Artifacts
-
Spectral Crosstalk : This is a common source of error. Always run controls with donor-only and acceptor-only samples to determine the correction factors.[21]
-
Autofluorescence : Compounds in your library may be autofluorescent. Measure the fluorescence of the derivatives alone to identify and potentially exclude problematic compounds. Time-resolved FRET (TR-FRET) can also be used to reduce interference from short-lived background fluorescence.[22][23]
Synthesizing the Data: A Holistic Approach to Derivative Analysis
No single technique tells the whole story. The true power in characterizing a derivative series lies in the thoughtful integration of data from multiple biophysical methods. For instance, you might use MST for a high-throughput primary screen of a large derivative library due to its speed and low sample consumption. Promising hits can then be cherry-picked for in-depth thermodynamic characterization by ITC to understand the driving forces of binding. SPR can then be employed to determine the full kinetic profile of your lead candidates, providing crucial information on residence time. FRET assays could be used as an orthogonal method to confirm direct binding in a cellular context.
By strategically combining these techniques, you build a self-validating system that provides a rich, multi-faceted understanding of your derivatives' binding properties, ultimately leading to more informed decisions in the drug discovery pipeline. This integrated approach, grounded in a deep understanding of the principles and nuances of each method, is the hallmark of a robust and successful drug development program.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 7. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 11. tainstruments.com [tainstruments.com]
- 12. Isothermal titration calorimetry [cureffi.org]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 14. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. nanotempertech.com [nanotempertech.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. researchgate.net [researchgate.net]
- 19. Detecting protein-protein interactions with CFP-YFP FRET by acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 22. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-5-fluorobenzoic Acid
As researchers and developers, our work extends beyond synthesis and discovery; it encompasses a cradle-to-grave responsibility for the chemicals we handle. 2,4-Dichloro-5-fluorobenzoic acid (CAS No. 86522-89-6) is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, but its halogenated aromatic structure demands a rigorous and informed approach to its disposal.[1] This guide provides a direct, procedural framework for the safe and compliant management of this compound's waste stream, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment & Immediate Safety Protocols
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a solid, white crystalline substance with a defined hazard profile.[2][3] All personnel must be familiar with the information presented in the Safety Data Sheet (SDS) before work begins.
Table 1: Summary of Key Hazards
| Hazard Classification | Category | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [4] |
| Skin Irritation | Category 2 | Causes skin irritation. | [4][5] |
| Eye Irritation | Category 2A | Causes serious eye irritation. | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |[4][5] |
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash-proof goggles or a full-face shield.[6]
-
Hand Protection: Chemical-resistant nitrile gloves.[6]
-
Body Protection: A chemical-resistant apron or lab coat.[6]
Immediate First-Aid Measures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[7]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7]
-
Ingestion: Wash the mouth out with water and seek immediate medical attention.[7]
The Core Disposal Directive: Manage as Halogenated Organic Waste
The single most important principle for disposing of this compound is to classify and manage it as Halogenated Organic Hazardous Waste .[8][9]
Causality: The presence of chlorine and fluorine atoms on the aromatic ring places this compound in a specific regulatory and chemical category.[8] Halogenated organic compounds are of environmental concern due to their potential persistence.[10] Improper disposal, such as drain disposal or simple neutralization, is strictly prohibited as it fails to destroy the organic molecule and can lead to environmental contamination.[5][7] The accepted terminal disposal method for this waste category is high-temperature incineration at a licensed facility.[8][11] This process is designed to ensure complete destruction of the compound while scrubbing the resulting acidic gases (e.g., hydrogen chloride, hydrogen fluoride) to prevent their release into the atmosphere.[12]
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Waste Collection Protocol
Adherence to a systematic collection protocol is essential for safety and compliance.
-
Designate a Waste Container:
-
Proper Labeling:
-
Before adding any waste, label the container clearly.[9]
-
The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
A list of all components if it is a mixed waste stream.
-
The accumulation start date (the date the first drop of waste is added).
-
-
-
Adding Waste:
-
Always perform waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[6]
-
If transferring a solution, use a funnel to prevent spills. If transferring the solid, do so carefully to avoid generating dust.
-
Keep the waste container closed at all times except when actively adding waste.[9]
-
-
Safe Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage location is away from incompatible materials (see Table 2).[9]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Arrange for Disposal:
-
Follow your institution's Environmental Health and Safety (EHS) procedures for scheduling a hazardous waste pickup.
-
Waste must be collected by a licensed and certified hazardous waste disposal contractor.[13]
-
Prohibited Actions and Chemical Incompatibilities
Avoiding incorrect procedures is as important as following correct ones.
Table 2: Chemical Incompatibility Summary
| Do NOT Mix With | Rationale |
|---|---|
| Bases (e.g., Sodium Hydroxide) | Exothermic acid-base reactions can generate heat and pressure.[14][15] |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) | Can lead to vigorous, potentially explosive reactions.[16][17][18] |
| Non-Halogenated Waste Streams | Mixing complicates disposal, increases costs, and violates proper waste segregation protocols.[8][9] |
CRITICAL PROHIBITIONS:
-
DO NOT DISPOSE OF IN THE SINK OR DRAIN. This is explicitly forbidden by safety data sheets and environmental regulations.[5][7] This action constitutes an illegal release into the environment.
-
DO NOT ATTEMPT IN-LAB NEUTRALIZATION FOR SEWER DISPOSAL. While neutralization is a valid laboratory procedure for simple inorganic acids and bases, it is entirely inappropriate for this compound.[6][14] Neutralizing the acidic functional group does not mitigate the hazard of the halogenated aromatic ring, which must be chemically destroyed via incineration.
Emergency Procedures: Spill Management
In the event of a spill, a calm and methodical response is crucial. This procedure applies to small, manageable spills of the solid material.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location to prevent others from entering.
-
Don PPE: At a minimum, wear a lab coat, gloves, and chemical splash goggles.
-
Contain and Clean:
-
Decontaminate: Wipe the spill area with an appropriate solvent (check SDS or with EHS) and then with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as halogenated hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional EHS department according to your site-specific policies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 86522-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 86522-89-6 | INDOFINE Chemical Company [indofinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flame retardant - Wikipedia [en.wikipedia.org]
- 12. zeeco.com [zeeco.com]
- 13. mn.uio.no [mn.uio.no]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 16. danthelabsafetyman.com [danthelabsafetyman.com]
- 17. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 18. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
Navigating the Safe Handling of 2,4-Dichloro-5-fluorobenzoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are foundational to discovery. 2,4-Dichloro-5-fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a critical building block in the creation of complex molecules. However, its chemical reactivity and inherent hazards necessitate a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans. Our objective is to empower you with the knowledge to handle this compound with confidence and safety, ensuring that your focus remains on scientific advancement.
Part 1: Hazard Identification and Risk Assessment: The Foundation of Safety
Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No. 86522-89-6) is a solid organic compound that presents several health hazards.
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin irritation, redness, and inflammation.[1][2]
-
Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[1]
A comprehensive risk assessment is not a mere formality but a critical scientific step. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes identifying hazards and implementing appropriate controls.[3] Before handling this compound, evaluate the specific procedures you will be performing. The risks associated with weighing a few milligrams of the solid are different from those of transferring a larger quantity or working with a solution.
Key questions to address in your risk assessment:
-
What is the quantity of the chemical being handled?
-
What is the physical form (solid powder, solution)?
-
What is the duration of the handling procedure?
-
What is the potential for generating dust or aerosols?
-
Will the procedure be conducted in an open bench or within a ventilated enclosure?
The answers to these questions will directly inform the level of PPE required.
Part 2: Personal Protective Equipment (PPE) Protocol: Your Essential Barrier
PPE is the final and crucial barrier between you and the chemical hazards.[4] Its selection must be deliberate and based on your task-specific risk assessment.
Core Principles of PPE Selection
The hierarchy of controls in laboratory safety prioritizes engineering controls (like fume hoods) and administrative controls (like standard operating procedures) over PPE.[5] However, PPE is always necessary to protect against residual risks and in the event of a spill or accident.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where this chemical is present.[6]
-
Recommended for Handling Solids and Solutions: Chemical splash goggles should be worn when weighing the solid (due to the risk of fine powder becoming airborne) and when handling solutions of any concentration.
-
High-Risk Procedures: When there is a significant splash hazard, such as when transferring large volumes of a solution or during a reaction with the potential for vigorous effervescence, a face shield should be worn in addition to chemical splash goggles.[6][7]
Hand Protection: Selecting the Right Gloves
Choosing the correct gloves is critical, as the hands are most likely to come into direct contact with the chemical. For halogenated aromatic compounds, glove material selection requires careful consideration.
Glove Selection Guidelines:
| Glove Material | Suitability for Incidental Contact (Splashes) | Suitability for Extended Contact | Rationale |
| Nitrile | Good | Fair to Poor | Offers good general chemical resistance and is an excellent choice for incidental contact. For extended contact, double-gloving is recommended.[8][10] |
| Neoprene | Good | Good | Provides good resistance to acids, bases, and some organic compounds.[8] |
| Butyl Rubber | Excellent | Excellent | Offers excellent resistance to a wide range of corrosive chemicals, but may have reduced dexterity.[11] |
Operational Best Practices for Glove Use:
-
Double Gloving: When handling the solid powder or concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before use.
-
Immediate Replacement: If a glove is splashed with the chemical, it should be removed immediately and replaced. Do not attempt to wash and reuse disposable gloves.[8]
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.
Body Protection
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times in the laboratory. It should be fully buttoned to protect your skin and personal clothing from splashes.
-
Chemical-Resistant Apron: When handling larger quantities of the chemical or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
The need for respiratory protection is dictated by the potential for inhaling the powdered chemical. A formal respiratory protection program, as required by OSHA, must be in place if respirators are deemed necessary.[12][13] This includes medical evaluation, fit testing, and training.
When is a Respirator Required?
-
Weighing and Transferring Powder Outside of a Ventilated Enclosure: If you must handle the solid chemical on an open bench, a respirator is mandatory.
-
Large-Scale Operations: When working with large quantities of the powder, even within a fume hood, a respirator may be required as an additional precaution.
-
Cleaning Spills: During the cleanup of a significant spill of the solid material, respiratory protection is essential.
Types of Respirators:
-
For Particulate Matter: A NIOSH-approved N95 or P100 filtering facepiece respirator (dust mask) is suitable for protection against the powdered form of this chemical.[14]
-
For Vapors from Solutions: If you are working with a volatile solution of the acid and engineering controls are insufficient, an air-purifying respirator with organic vapor/acid gas cartridges (yellow NIOSH color code) would be appropriate.[15]
Part 3: Operational and Disposal Plans: Ensuring a Safe Workflow
A well-defined plan for handling and disposal is crucial to minimize exposure and environmental impact.
Safe Handling Procedures
Weighing the Solid Compound:
The primary risk during weighing is the generation of airborne dust.
-
Use a Ventilated Enclosure: Whenever possible, weigh potent powders inside a ventilated balance enclosure or a chemical fume hood.[1][16] This engineering control is the most effective way to minimize inhalation exposure.
-
The "Tare Method" for Weighing Outside a Hood: If a balance cannot be placed inside a hood, use the tare method:
-
Place a lidded container on the balance and tare it.
-
Move the container into a fume hood.
-
Add the powder to the container inside the hood and close the lid.
-
Return the lidded container to the balance to get the final weight.[16]
-
-
Use Anti-Static Weigh Boats: The powder can become electrostatically charged and difficult to handle. Using anti-static weigh boats can help mitigate this.
-
Gentle Handling: Handle the powder gently to avoid creating dust clouds.
Preparing Solutions:
-
Work in a Fume Hood: All preparations of solutions from the solid should be performed in a chemical fume hood.
-
Add Solid to Solvent: When preparing solutions, always add the solid this compound to the solvent slowly.
-
Keep Containers Covered: Keep your beaker or flask covered as much as possible during the dissolution process.
Decontamination Procedures
Work Surfaces and Equipment:
-
Designate an Area: Designate a specific area for handling this chemical and decontaminate it after each use.
-
Initial Dry Decontamination: For any visible powder, carefully wipe the area with a damp cloth. Avoid dry sweeping, which can generate dust.
-
Wet Decontamination: Wash the area and any contaminated equipment with soap and water. For non-porous surfaces, a solution of sodium bicarbonate can be used to neutralize any residual acid before the final wash.
-
Dispose of Cleaning Materials as Hazardous Waste: All wipes, bench paper, and other materials used for decontamination should be disposed of as hazardous waste.
Personal Decontamination:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4] Improper disposal can lead to environmental contamination.
Waste Segregation and Collection:
| Waste Stream | Collection Container | Disposal Procedure |
| Solid this compound | Clearly labeled, sealed container for solid hazardous waste. | Dispose of through your institution's hazardous waste program. |
| Solutions containing the acid | Clearly labeled, sealed container for halogenated organic liquid waste.[4] | Do not mix with non-halogenated waste. Dispose of through your institution's hazardous waste program. |
| Contaminated labware (gloves, weigh paper, pipette tips) | Double-bagged in clearly labeled hazardous waste bags. | Dispose of as solid hazardous waste. |
| Contaminated "sharps" (needles, scalpels) | Puncture-resistant sharps container labeled for hazardous chemical waste. | Dispose of through your institution's hazardous waste program. |
Key Disposal Principles:
-
Never Pour Down the Drain: This chemical and its solutions must never be disposed of down the sink.
-
Label Waste Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Follow Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) procedures for hazardous waste disposal.
Part 4: Emergency Procedures: Preparedness is Key
Even with the best precautions, accidents can happen. Being prepared to respond effectively is essential.
Spill Response
Minor Spill (Small amount of solid, contained in a fume hood):
-
Alert others: Inform your colleagues in the immediate area.
-
Don appropriate PPE: Ensure you are wearing a lab coat, double gloves, and chemical splash goggles.
-
Cover the spill: Gently cover the spill with an absorbent material suitable for acids.
-
Clean up: Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area as described in the decontamination section.
Major Spill (Large amount of solid, or any spill outside of a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert others and your supervisor.
-
Call for help: Contact your institution's EHS or emergency response team.
-
Isolate the area: Close the doors to the lab and prevent entry.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
First Aid
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention.[1]
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the attending medical personnel.
Part 5: Visualizations and References
Diagrams
Caption: PPE Selection Workflow for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mt.com [mt.com]
- 3. uwyo.edu [uwyo.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 10. gloves.com [gloves.com]
- 11. mirasafety.com [mirasafety.com]
- 12. oshacode.com [oshacode.com]
- 13. dareenglobal.com [dareenglobal.com]
- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 15. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
